Metvan
Description
Properties
Molecular Formula |
C28H24N4O5SV |
|---|---|
Molecular Weight |
579.5 g/mol |
IUPAC Name |
4,7-dimethyl-1,10-phenanthroline;oxovanadium(2+);sulfate |
InChI |
InChI=1S/2C14H12N2.H2O4S.O.V/c2*1-9-5-7-15-13-11(9)3-4-12-10(2)6-8-16-14(12)13;1-5(2,3)4;;/h2*3-8H,1-2H3;(H2,1,2,3,4);;/q;;;;+2/p-2 |
InChI Key |
MCXKDBCTZOTMSV-UHFFFAOYSA-L |
Canonical SMILES |
CC1=C2C=CC3=C(C=CN=C3C2=NC=C1)C.CC1=C2C=CC3=C(C=CN=C3C2=NC=C1)C.[O-]S(=O)(=O)[O-].O=[V+2] |
Synonyms |
(VO(SO4)(Me2-phen)2) bis(4,7-dimethyl-1,10-phenanthroline)sulfatooxovanadium(IV) metvan |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: The Anticancer Mechanism of Metvan
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metvan, chemically known as bis(4,7-dimethyl-1,10-phenanthroline) sulfatooxovanadium(IV), is a novel organometallic vanadium complex that has demonstrated significant potential as a broad-spectrum anticancer agent. This technical guide delineates the core mechanism of action of this compound in cancer cells, focusing on its pro-apoptotic, anti-metastatic, and reactive oxygen species (ROS)-inducing properties. This document provides a comprehensive overview of the signaling pathways involved, quantitative data on its efficacy, and detailed experimental protocols for key assays, aiming to facilitate further research and development of this promising therapeutic candidate.
Core Mechanism of Action: A Multi-pronged Attack on Cancer Cells
This compound exerts its anticancer effects through a multi-targeted approach, primarily centered on the induction of apoptosis, the generation of cytotoxic reactive oxygen species (ROS), and the inhibition of key processes involved in metastasis. Unlike traditional platinum-based chemotherapeutics, this compound exhibits efficacy in a wide range of cancer cell types, including those resistant to conventional drugs.
Induction of Apoptosis via the Intrinsic Pathway
This compound is a potent inducer of apoptosis, or programmed cell death, in a variety of cancer cells.[1] The primary mechanism involves the intrinsic, or mitochondrial, pathway of apoptosis. This is characterized by a loss of mitochondrial transmembrane potential, a crucial event that precedes the activation of the caspase cascade.[1]
This compound's pro-apoptotic activity is associated with the modulation of the Bcl-2 family of proteins, which are key regulators of the intrinsic apoptotic pathway. Specifically, this compound treatment leads to the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c into the cytosol.
The released cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates the initiator caspase, caspase-9. Activated caspase-9 subsequently cleaves and activates the executioner caspase, caspase-3, which orchestrates the dismantling of the cell by cleaving a multitude of cellular substrates, ultimately leading to the characteristic morphological changes of apoptosis.
Generation of Reactive Oxygen Species (ROS)
A key initiating event in this compound's mechanism of action is the generation of reactive oxygen species (ROS) within cancer cells.[1] ROS, such as superoxide anions and hydrogen peroxide, are highly reactive molecules that can inflict damage on cellular components, including DNA, proteins, and lipids. The elevated levels of ROS induced by this compound create a state of oxidative stress that overwhelms the cancer cell's antioxidant defenses, leading to cellular damage and triggering the apoptotic cascade. The depletion of glutathione, a major intracellular antioxidant, further exacerbates this oxidative stress.[1]
Inhibition of Metastasis-Related Processes
This compound has been shown to effectively inhibit the adhesive, migratory, and invasive properties of cancer cells at concentrations that are non-toxic to normal cells.[1] This anti-metastatic activity is, in part, attributed to its ability to inhibit the activity of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9.[1] MMPs are a family of enzymes that degrade the extracellular matrix, a critical step in tumor invasion and metastasis. By inhibiting these enzymes, this compound can impede the ability of cancer cells to break through tissue barriers and spread to distant sites.
Quantitative Data: Efficacy of this compound in Cancer Cell Lines
The cytotoxic and pro-apoptotic effects of this compound have been quantified across a range of cancer cell lines. The half-maximal effective concentration (EC50) values for apoptosis induction and the half-maximal inhibitory concentration (IC50) for cell viability are summarized below.
| Cell Line | Cancer Type | EC50 (Apoptosis, µM) | Reference |
| NALM-6 | Acute Lymphoblastic Leukemia | 0.19 ± 0.03 | |
| MOLT-3 | Acute Lymphoblastic Leukemia | 0.19 ± 0.01 | |
| HL-60 | Acute Myeloid Leukemia | 1.1 ± 0.2 | |
| ARH-77 | Multiple Myeloma | Not Reported | |
| U266BL | Multiple Myeloma | Not Reported | |
| HS-SULTAN | Multiple Myeloma | Not Reported | |
| Solid Tumors | IC50 (Viability, µM) | ||
| Malignant Glioblastoma | Brain Cancer | > 1 | [1] |
| Breast Cancer | Breast Cancer | > 1 | [1] |
| Ovarian Cancer | Ovarian Cancer | Not Specified | [1] |
| Prostate Cancer | Prostate Cancer | Not Specified | [1] |
| Testicular Cancer | Testicular Cancer | Not Specified | [1] |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to elucidate the mechanism of action of this compound.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cells and calculate the IC50 value.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Serially dilute the stock solution in culture medium to obtain a range of final concentrations. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without this compound).
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the drug concentration and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells after this compound treatment.
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with various concentrations of this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Measurement of Intracellular ROS (H2DCFDA Assay)
Objective: To measure the levels of intracellular reactive oxygen species.
Protocol:
-
Cell Treatment: Seed cells in a 96-well black plate with a clear bottom and treat with this compound for the desired time. Include a positive control (e.g., H₂O₂) and a negative control (untreated cells).
-
Probe Loading: Remove the treatment medium and incubate the cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) in serum-free medium for 30 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with PBS to remove the excess probe.
-
Fluorescence Measurement: Add 100 µL of PBS to each well and measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm.
-
Data Analysis: Normalize the fluorescence intensity of the treated cells to that of the untreated control cells to determine the fold increase in ROS production.
Western Blot Analysis
Objective: To detect the expression levels of specific proteins involved in the apoptotic pathway (e.g., Bax, Bcl-2, Caspase-9, Caspase-3).
Protocol:
-
Protein Extraction: Treat cells with this compound, harvest, and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-Bax, anti-Bcl-2, anti-caspase-9, anti-caspase-3, and a loading control like anti-β-actin) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize using an imaging system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
Visualizations: Signaling Pathways and Experimental Workflow
Signaling Pathways
The following diagrams illustrate the key signaling pathways involved in the mechanism of action of this compound.
Caption: this compound-induced intrinsic apoptosis pathway.
Caption: this compound's inhibition of metastasis.
Experimental Workflow
The following diagram outlines a logical experimental workflow to investigate the mechanism of action of this compound.
Caption: Experimental workflow for this compound's mechanism.
Conclusion
This compound is a promising anticancer agent with a well-defined, multi-faceted mechanism of action. Its ability to induce apoptosis through the generation of reactive oxygen species and modulation of the intrinsic apoptotic pathway, coupled with its anti-metastatic properties, makes it a strong candidate for further preclinical and clinical development. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to build upon in the quest for more effective cancer therapies. The favorable safety profile and broad-spectrum activity of this compound warrant its continued investigation as a potential alternative to conventional chemotherapy.[1]
References
A Technical Guide to the Metvan-Induced Apoptosis Pathway
Authored for: Researchers, Scientists, and Drug Development Professionals
December 14, 2025
Abstract
Metvan, or bis(4,7-dimethyl-1,10-phenanthroline) sulfatooxovanadium(IV), is an oxovanadium(IV) complex that has demonstrated significant potential as a broad-spectrum anticancer agent.[1] Its therapeutic efficacy is largely attributed to its ability to induce programmed cell death, or apoptosis, in a wide range of cancer cells, including those resistant to standard chemotherapeutic agents.[1] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound-induced apoptosis. The core pathway involves the generation of reactive oxygen species (ROS), induction of mitochondrial stress, and subsequent activation of the intrinsic caspase cascade.[1] This document summarizes key signaling pathways, presents available quantitative data, details relevant experimental protocols, and provides visual diagrams of the molecular processes to offer a comprehensive resource for researchers in oncology and drug development.
Introduction
The development of novel anticancer agents with unique mechanisms of action is critical to overcoming the challenges of drug resistance and toxicity associated with conventional chemotherapy. Vanadium compounds have emerged as a promising class of non-platinum-based antitumor agents, with this compound being a particularly promising candidate.[2] this compound exhibits potent cytotoxic activity at nanomolar to low micromolar concentrations across various cancer types, including leukemia, multiple myeloma, glioblastoma, and breast, ovarian, and prostate cancers.[1] A key feature of its mechanism is the induction of apoptosis, a controlled and non-inflammatory form of cell death, which is a desirable outcome in cancer therapy.[1][3] Understanding the precise molecular pathway through which this compound initiates and executes this process is fundamental to its clinical development and the identification of potential therapeutic combinations.
The Core Apoptotic Mechanism of this compound
This compound's pro-apoptotic activity is primarily mediated through the intrinsic, or mitochondrial, pathway of apoptosis.[1][4] This process can be dissected into a sequence of key molecular events, beginning with the induction of cellular stress and culminating in the activation of executioner caspases.
Induction of Oxidative Stress
A primary and initiating event in this compound's mechanism of action is the generation of significant intracellular oxidative stress. This is characterized by two main events:
-
Generation of Reactive Oxygen Species (ROS): Treatment with this compound leads to an increase in intracellular ROS.[1] ROS are highly reactive molecules that can cause widespread damage to cellular components, including lipids, proteins, and DNA, thereby creating a pro-apoptotic cellular environment.[4]
-
Depletion of Glutathione (GSH): this compound activity is associated with the depletion of glutathione, a critical intracellular antioxidant.[1] The reduction in GSH compromises the cell's ability to neutralize ROS, further amplifying oxidative stress and pushing the cell towards apoptosis.
Mitochondrial Outer Membrane Permeabilization (MOMP)
The elevated oxidative stress directly targets the mitochondria, leading to the critical "point of no return" in the apoptotic process.
-
Loss of Mitochondrial Transmembrane Potential (ΔΨm): this compound treatment causes a loss of the mitochondrial transmembrane potential.[1][5] This depolarization is a hallmark of mitochondrial dysfunction and is a key step in the intrinsic apoptotic pathway.
-
Regulation by Bcl-2 Family Proteins: The integrity of the mitochondrial outer membrane is tightly controlled by the Bcl-2 family of proteins.[6][7] This family includes anti-apoptotic members (e.g., Bcl-2, Bcl-xL) and pro-apoptotic members (e.g., BAX, BAK, and BH3-only proteins like BAD, BID, and PUMA).[6][8] this compound-induced stress disrupts the balance between these proteins, favoring the pro-apoptotic members.[6] This leads to the activation and oligomerization of BAX and BAK, which form pores in the mitochondrial outer membrane.[9]
-
Cytochrome c Release: The formation of these pores results in Mitochondrial Outer Membrane Permeabilization (MOMP), allowing for the release of pro-apoptotic factors from the intermembrane space into the cytoplasm.[9] The most critical of these is cytochrome c.[4]
Caspase Cascade Activation
Once in the cytoplasm, cytochrome c initiates a cascade of enzymatic activations that execute the apoptotic program.
-
Apoptosome Formation: Cytoplasmic cytochrome c binds to the Apoptotic Protease Activating Factor 1 (Apaf-1), which, in the presence of ATP, recruits pro-caspase-9 to form a complex known as the apoptosome.[10]
-
Initiator Caspase Activation: Within the apoptosome, pro-caspase-9 is cleaved and activated.[5] Active caspase-9 is the key initiator caspase of the intrinsic pathway.
-
Executioner Caspase Activation: Activated caspase-9 then cleaves and activates downstream executioner caspases, most notably caspase-3.[3][11]
-
Cellular Dismantling: Caspase-3 is responsible for the cleavage of numerous cellular substrates, including poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation, chromatin condensation, and membrane blebbing.[12]
Involvement of Cellular Signaling Pathways
The cellular stress induced by this compound is interpreted and transmitted through several key signaling pathways that ultimately determine the cell's fate. While direct studies linking this compound to every pathway are ongoing, its ROS-generating mechanism strongly implicates the modulation of major stress-responsive and survival pathways.
-
MAPK Pathways (JNK and p38): The c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways are strongly activated by oxidative stress.[13][14] Both JNK and p38 are generally considered pro-apoptotic.[15][16] JNK can promote apoptosis by upregulating pro-apoptotic genes and by directly phosphorylating and modulating the activity of Bcl-2 family proteins.[17][18] Similarly, the p38 MAPK pathway can mediate pro-apoptotic gene expression and contribute to apoptosis.[14][19]
-
ERK Pathway: The extracellular signal-regulated kinase (ERK) pathway is typically associated with cell proliferation and survival.[20][21] However, under conditions of sustained and intense stimulation, such as severe oxidative stress, the ERK pathway can paradoxically promote apoptosis.[22] Effective pro-apoptotic agents like this compound must overcome the pro-survival signals from pathways like ERK.
-
PI3K/Akt Pathway: The PI3K/Akt pathway is a central pro-survival signaling cascade that functions to inhibit apoptosis.[23][24] Akt promotes cell survival by phosphorylating and inactivating several pro-apoptotic targets, including the BH3-only protein BAD.[25] The induction of apoptosis by this compound suggests an overriding of this critical survival pathway, either through direct inhibition or through the overwhelming activation of pro-apoptotic signals that circumvent Akt's protective effects.[26]
Quantitative Data Summary
The potency of an anticancer agent is often quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit a biological process (e.g., cell proliferation) by 50%.[27] this compound has been shown to be effective at nanomolar and low micromolar concentrations in a variety of human cancer cell lines.[1]
| Cell Line Type | Representative Cancer | Reported Effective Concentration Range | Citation |
| Hematological | Leukemia (ALL, AML), Multiple Myeloma | Nanomolar to low Micromolar | [1] |
| Solid Tumor | Glioblastoma | Nanomolar to low Micromolar | [1] |
| Solid Tumor | Breast Cancer | Nanomolar to low Micromolar | [1] |
| Solid Tumor | Ovarian Cancer (including cisplatin-resistant) | Nanomolar to low Micromolar | [1] |
| Solid Tumor | Prostate Cancer | Nanomolar to low Micromolar | [1] |
| Solid Tumor | Testicular Cancer (including cisplatin-resistant) | Nanomolar to low Micromolar | [1] |
Note: Specific IC50 values are highly dependent on the specific cell line and the duration of the assay (e.g., 24, 48, or 72 hours).[28] The data presented here are qualitative summaries from the literature; precise values should be determined empirically for each experimental system.
Key Experimental Protocols
Investigating the pro-apoptotic effects of this compound involves a series of established molecular and cell biology techniques.
Protocol 1: Assessment of Apoptosis by Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[29][30]
-
Cell Preparation: Culture and treat cells with this compound for the desired time. Include an untreated control.
-
Harvesting: For adherent cells, gently trypsinize and neutralize with serum-containing media. For suspension cells, collect directly. Centrifuge cells and wash once with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the samples immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 2: Measurement of Mitochondrial Membrane Potential (ΔΨm)
This method uses a fluorescent dye like 3,3'-dihexyloxacarbocyanine iodide (DiOC6) to measure the mitochondrial potential.[3]
-
Cell Preparation: Treat cells with this compound as described above.
-
Harvesting: Harvest and wash cells as in Protocol 1.
-
Staining: Resuspend cells in pre-warmed media and add DiOC6 to a final concentration of ~40 nM.
-
Incubation: Incubate at 37°C for 15-30 minutes.
-
Analysis: Analyze by flow cytometry in the green channel (e.g., FITC). A decrease in fluorescence intensity indicates a loss of ΔΨm and mitochondrial depolarization.
Protocol 3: Caspase Activity Assay
This biochemical assay quantifies the activity of specific caspases using a fluorogenic substrate.[3]
-
Cell Lysate Preparation: Treat and harvest cells. Lyse the cells in a specific lysis buffer on ice. Centrifuge to pellet debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the lysate (e.g., using a BCA assay) to ensure equal loading.
-
Assay Reaction: In a 96-well plate, add cell lysate to a reaction buffer containing a caspase-specific fluorogenic substrate (e.g., DEVD-AFC for caspase-3, IETD-AFC for caspase-8).
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Measurement: Read the fluorescence on a microplate reader. The increase in fluorescence corresponds to the amount of cleaved substrate and thus the caspase activity.
Conclusion and Future Directions
This compound induces apoptosis in cancer cells through a well-defined mechanism centered on the intrinsic mitochondrial pathway. Its ability to generate overwhelming oxidative stress, disrupt mitochondrial integrity, and activate the caspase cascade makes it a potent and promising anticancer agent.[1] Its effectiveness in drug-resistant cell lines highlights its potential to address significant unmet needs in oncology.
Future research should focus on:
-
Elucidating Upstream Signaling: Precisely identifying the direct targets of this compound and the specific kinases and phosphatases that link this compound to the MAPK and PI3K/Akt pathways.
-
Biomarker Identification: Identifying predictive biomarkers that can determine which tumors will be most sensitive to this compound therapy.
-
Combination Therapies: Investigating synergistic combinations of this compound with other agents, such as those that inhibit pro-survival pathways (e.g., PI3K/Akt inhibitors) or other chemotherapeutics.
-
In Vivo Efficacy: Further expanding on preclinical in vivo studies to confirm its antitumor activity and favorable pharmacokinetic profile in more complex tumor models.[1]
References
- 1. This compound: a novel oxovanadium(IV) complex with broad spectrum anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lipid nanoparticles – this compound: revealing a novel way to deliver a vanadium compound to bone cancer cells - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. journal.waocp.org [journal.waocp.org]
- 4. Frontiers | The Modulation of Apoptotic Pathways by Gammaherpesviruses [frontiersin.org]
- 5. Caspase activation is required for gemcitabine activity in multiple myeloma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of Action of Bcl-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Multiple Functions of BCL-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The BCL2 family: from apoptosis mechanisms to new advances in targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scientificarchives.com [scientificarchives.com]
- 11. MST1-JNK promotes apoptosis via caspase-dependent and independent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Methamphetamine induces apoptosis in an immortalized rat striatal cell line by activating the mitochondrial cell death pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. p38 and JNK MAPK pathways control the balance of apoptosis and autophagy in response to chemotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pro-apoptotic gene expression mediated by the p38 mitogen-activated protein kinase signal transduction pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The role of c-Jun N-terminal kinase (JNK) in apoptosis induced by ultraviolet C and gamma radiation. Duration of JNK activation may determine cell death and proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Maples Scientific Publisher | Open Access Journals | Peer-reviewed Journals | MaplesPub [maplespub.com]
- 17. JNK Signaling in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. JNK-signaling: A multiplexing hub in programmed cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ERK: A Double-Edged Sword in Cancer. ERK-Dependent Apoptosis as a Potential Therapeutic Strategy for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ERK and cell death: mechanisms of ERK-induced cell death--apoptosis, autophagy and senescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Targeting the PI3K/Akt/mTOR pathway: effective combinations and clinical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Role of the PI3K/AKT signalling pathway in apoptotic cell death in the cerebral cortex of streptozotocin-induced diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Role of PI3K-AKT-mTOR Pathway as a Pro-Survival Signaling and Resistance-Mediating Mechanism to Therapy of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 30. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Reactive Oxygen Species in Metvan Cytotoxicity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metvan, chemically known as sodium metavanadate (NaVO₃), is a vanadium compound that has garnered significant interest in oncological research for its potent cytotoxic and anti-proliferative effects against various cancer cell lines. A growing body of evidence suggests that a primary mechanism underpinning this compound's therapeutic potential is its ability to induce overwhelming oxidative stress through the generation of reactive oxygen species (ROS). This technical guide provides a comprehensive overview of the pivotal role of ROS in mediating this compound's cytotoxicity, detailing the molecular signaling pathways involved, and presenting key experimental data and protocols for researchers in the field.
Core Mechanism: ROS-Induced Oxidative Stress
The cytotoxic action of this compound is intrinsically linked to its capacity to disrupt cellular redox homeostasis. Vanadium compounds, including this compound, can participate in Fenton-like reactions, cycling between different oxidation states (e.g., V⁵⁺ and V⁴⁺). This redox cycling catalyzes the conversion of less reactive species, such as hydrogen peroxide (H₂O₂), into highly reactive and damaging hydroxyl radicals (•OH).[1] The accumulation of these ROS overwhelms the cell's antioxidant defense systems, leading to widespread oxidative damage to vital macromolecules, including lipids, proteins, and DNA.[2]
Quantitative Data on this compound Cytotoxicity
The cytotoxic efficacy of this compound has been quantified across various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric for this assessment.
| Cell Line | Treatment Duration | IC₅₀ Value (µM) | Reference |
| 4T1 (Murine Breast Cancer) | 24 hours | 8.19 | [2] |
| 4T1 (Murine Breast Cancer) | 48 hours | 1.92 | [2] |
| T24 (Bladder Cancer) | 24 hours | 5.8 | [3] |
| T24 (Bladder Cancer) with Ascorbate (100 µM) | 24 hours | 3.3 | [3] |
Signaling Pathways in this compound-Induced Apoptosis
This compound-induced ROS production triggers a cascade of signaling events that culminate in programmed cell death, or apoptosis. The primary pathways implicated are the mitochondrial-mediated intrinsic pathway and the MAPK signaling cascade.
Mitochondrial-Mediated Intrinsic Apoptotic Pathway
Elevated intracellular ROS levels directly impact mitochondrial integrity. This compound treatment has been shown to diminish the mitochondrial membrane potential (MMP), a critical event in the initiation of the intrinsic apoptotic pathway.[2][4] This depolarization of the mitochondrial membrane leads to the release of pro-apoptotic factors, such as cytochrome c, from the mitochondria into the cytosol.[5][6] In the cytosol, cytochrome c associates with Apaf-1 to form the apoptosome, which in turn activates caspase-9, an initiator caspase. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a broad range of cellular substrates.[5][6]
The balance of the Bcl-2 family of proteins is also crucial in this pathway. Pro-apoptotic members like Bax are activated, while the expression of anti-apoptotic members like Bcl-xL may be inhibited, further promoting mitochondrial outer membrane permeabilization.[3]
Caption: this compound-induced intrinsic apoptosis pathway.
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
This compound-induced oxidative stress also activates the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including the c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK) pathways.[7][8] The activation of JNK is a well-established response to cellular stress and is strongly implicated in promoting apoptosis.[9] Activated JNK can phosphorylate and regulate the activity of various downstream targets, including transcription factors and members of the Bcl-2 family, thereby amplifying the apoptotic signal.[9] Studies have shown that inhibitors of MAPK can suppress this compound-induced apoptosis and ROS generation, confirming the critical role of this pathway.[7] The activation of ERK in the context of this compound treatment appears to be more complex, with some studies suggesting its involvement in apoptosis potentiation, particularly in combination with other agents.[6]
Caption: this compound-activated MAPK signaling cascade.
Experimental Protocols
Assessment of this compound Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours.
-
This compound Treatment: Treat cells with varying concentrations of sodium metavanadate for the desired time periods (e.g., 24 or 48 hours). Include untreated control wells.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of detergent reagent (e.g., DMSO or a specialized solubilization solution) to each well.
-
Incubation: Leave the plate at room temperature in the dark for 2 hours to allow for complete solubilization of the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Measurement of Intracellular ROS (DCFH-DA Assay)
The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is a common method for detecting intracellular ROS.
-
Cell Seeding: Plate cells in a 24-well plate or on coverslips and allow them to adhere.
-
This compound Treatment: Treat cells with the desired concentrations of sodium metavanadate for the specified duration.
-
DCFH-DA Staining: Remove the treatment medium and wash the cells with serum-free medium. Add DCFH-DA solution (typically 10 µM) and incubate for 30 minutes at 37°C in the dark.
-
Washing: Remove the DCFH-DA solution and wash the cells twice with PBS.
-
Analysis: Measure the fluorescence intensity using a fluorescence microscope, flow cytometer (excitation ~485 nm, emission ~535 nm), or a microplate reader.[10]
Assessment of Mitochondrial Membrane Potential (JC-1 Assay)
The JC-1 assay utilizes a cationic dye that differentially accumulates in mitochondria based on their membrane potential.
-
Cell Treatment: Treat cells with sodium metavanadate as required for the experiment.
-
JC-1 Staining: Incubate the treated and control cells with JC-1 staining solution for 15-30 minutes at 37°C.
-
Washing: Wash the cells with an appropriate assay buffer.
-
Analysis: Analyze the cells using fluorescence microscopy or flow cytometry. In healthy cells with high MMP, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low MMP, JC-1 remains in its monomeric form and emits green fluorescence. The ratio of red to green fluorescence is used to quantify the change in MMP.[4][11]
Experimental Workflow Diagram
Caption: Workflow for studying this compound's effects.
Conclusion
The cytotoxic effects of this compound are profoundly mediated by the induction of reactive oxygen species. This surge in intracellular ROS triggers a cascade of events, prominently featuring the disruption of mitochondrial function and the activation of MAPK signaling pathways, which collectively drive the cell towards apoptosis. The data and protocols presented in this guide offer a robust framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound as a pro-oxidant anticancer agent. A thorough understanding of these ROS-dependent mechanisms is crucial for the rational design of novel cancer therapies that exploit the inherent oxidative stress in tumor cells.
References
- 1. researchgate.net [researchgate.net]
- 2. Anticancer effect of sodium metavanadate on murine breast cancer both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sodium orthovanadate associated with pharmacological doses of ascorbate causes an increased generation of ROS in tumor cells that inhibits proliferation and triggers apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Sodium orthovanadate potentiates EGCG-induced apoptosis that is dependent on the ERK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Vanadate oxidative and apoptotic effects are mediated by the MAPK-Nrf2 pathway in layer oviduct magnum epithelial cells - Metallomics (RSC Publishing) [pubs.rsc.org]
- 8. Bis(acetylacetonato)-oxidovanadium(IV) and sodium metavanadate inhibit cell proliferation via ROS-induced sustained MAPK/ERK activation but with elevated AKT activity in human pancreatic cancer AsPC-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. JNK Signaling in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 11. resources.revvity.com [resources.revvity.com]
The Effect of Metformin on Mitochondrial Membrane Potential: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the effects of metformin on mitochondrial membrane potential (ΔΨm). Metformin, a widely prescribed biguanide drug for type 2 diabetes, has garnered significant interest for its potential applications in cancer therapy and other age-related diseases. A key aspect of its mechanism of action involves its direct impact on mitochondrial function, particularly the modulation of the mitochondrial membrane potential. This document details the underlying signaling pathways, presents quantitative data from various studies, and provides established experimental protocols for investigating these effects.
Core Mechanism of Action
Metformin exerts its influence on mitochondrial membrane potential primarily through the inhibition of Complex I (NADH:ubiquinone oxidoreductase) of the electron transport chain (ETC) .[1] This inhibition is considered mild and transient.[2] By impeding the flow of electrons through Complex I, metformin reduces the pumping of protons from the mitochondrial matrix to the intermembrane space. This process directly curtails the establishment of the proton motive force, a key component of which is the mitochondrial membrane potential.[1]
The reduction in ΔΨm has several downstream consequences:
-
Decreased ATP Synthesis: The diminished proton gradient impairs the activity of ATP synthase (Complex V), leading to reduced cellular ATP levels.[1]
-
Activation of AMPK: The resulting increase in the AMP/ATP ratio activates 5' AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1]
-
Induction of Apoptosis: Significant and sustained mitochondrial depolarization is a critical event in the intrinsic pathway of apoptosis.
It is important to note that the effects of metformin on mitochondrial membrane potential can be dose-dependent and cell-type specific.[3][4]
Signaling Pathways
The signaling cascades initiated by metformin's effect on mitochondria are central to its therapeutic and off-target effects.
Metformin-Induced Bioenergetic Stress Signaling
This pathway illustrates the primary mechanism by which metformin alters cellular energy metabolism.
Caption: Metformin's inhibition of Complex I leads to reduced mitochondrial membrane potential and ATP production, activating AMPK.
Intrinsic Apoptosis Pathway Triggered by Mitochondrial Depolarization
A significant drop in mitochondrial membrane potential can initiate the intrinsic pathway of apoptosis.
Caption: Collapse of mitochondrial membrane potential triggers the intrinsic apoptosis pathway through cytochrome c release.
Quantitative Data on Metformin's Effect on Mitochondrial Membrane Potential
The following tables summarize quantitative data extracted from various studies investigating the impact of metformin on mitochondrial membrane potential. The data is presented to facilitate comparison across different cell types, metformin concentrations, and experimental assays.
Table 1: Effect of Metformin on Mitochondrial Membrane Potential as Measured by JC-1 Assay
| Cell Line | Metformin Concentration | Treatment Duration | Change in Red/Green Fluorescence Ratio (vs. Control) | Reference |
| MCF7/ADR (Doxorubicin-resistant breast cancer) | 0.5 mg/mL | 24 hours | Significant decrease | [3] |
| MCF7/ADR (Doxorubicin-resistant breast cancer) | 1.0 mg/mL | 24 hours | Further significant decrease | [3] |
| MCF7/ADR (Doxorubicin-resistant breast cancer) | 0.5 mg/mL | 48 hours | Significant decrease | [3] |
| MCF7/ADR (Doxorubicin-resistant breast cancer) | 1.0 mg/mL | 48 hours | Further significant decrease | [3] |
| Primary Rat Cardiomyocytes (High Glucose) | 2 mM | 48 hours | Increased (restored towards normal) | [5] |
| Calu-1 (Lung cancer) | 10 mM | 24 hours | Increase in depolarized regions (increased green fluorescence) | [6] |
| Human Platelets (in vitro) | 16,600 mg/L (toxic dose) | 72 hours | Significant decrease | [4] |
Table 2: Effect of Metformin on Mitochondrial Membrane Potential as Measured by TMRM/TMRE Assay
| Cell Line | Metformin Concentration | Treatment Duration | Change in TMRM/TMRE Fluorescence Intensity (vs. Control) | Reference |
| STHdhQ111/Q111 (mutant Huntingtin expressing striatal cells) | Not specified | 24 hours | Increased (preserved membrane potential) | [2][7] |
| Differentiated SH-SY5Y (neuroblastoma) with MPP+ | 500 µM | 1 hour pretreatment | Maintained at control levels (protected against MPP+-induced decrease) | [8] |
| Bone Marrow-Derived Macrophages (BMDM) | 0.5 mM | 16 hours | No significant change in LPS-primed cells | [9] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols serve as a guide for researchers aiming to investigate the effect of metformin on mitochondrial membrane potential.
Measurement of Mitochondrial Membrane Potential using JC-1
The JC-1 assay is a widely used method to assess mitochondrial membrane potential. JC-1 is a cationic dye that accumulates in mitochondria in a potential-dependent manner. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence. The ratio of red to green fluorescence is used as an indicator of mitochondrial depolarization.
Materials:
-
JC-1 dye
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Black-walled, clear-bottom 96-well plates
-
Fluorescence microplate reader, flow cytometer, or fluorescence microscope
-
Metformin
-
FCCP or CCCP (positive control for depolarization)
Protocol (Microplate Reader):
-
Cell Seeding: Seed cells in a 96-well black-walled, clear-bottom plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of metformin for the desired duration. Include untreated controls and a positive control (e.g., 10 µM FCCP for 15-30 minutes).
-
JC-1 Staining:
-
Prepare a fresh JC-1 staining solution (typically 1-10 µg/mL in cell culture medium or PBS).
-
Remove the treatment medium and wash the cells once with warm PBS.
-
Add the JC-1 staining solution to each well and incubate for 15-30 minutes at 37°C in the dark.
-
-
Washing:
-
Remove the staining solution and wash the cells twice with warm PBS.
-
Add back fresh culture medium or PBS to each well.
-
-
Fluorescence Measurement:
-
Immediately measure the fluorescence intensity using a microplate reader.
-
Read the red fluorescence (J-aggregates) at an excitation wavelength of ~560 nm and an emission wavelength of ~595 nm.
-
Read the green fluorescence (JC-1 monomers) at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.
-
-
Data Analysis: Calculate the ratio of red to green fluorescence intensity for each well. A decrease in this ratio indicates mitochondrial depolarization.
Measurement of Mitochondrial Membrane Potential using TMRM/TMRE
Tetramethylrhodamine, methyl ester (TMRM) and tetramethylrhodamine, ethyl ester (TMRE) are cell-permeant, cationic, red-orange fluorescent dyes that accumulate in active mitochondria with intact membrane potentials. Their fluorescence intensity is proportional to the ΔΨm.
Materials:
-
TMRM or TMRE dye
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Glass-bottom dishes or plates suitable for microscopy
-
Fluorescence microscope
-
Metformin
-
FCCP or CCCP (positive control for depolarization)
Protocol (Fluorescence Microscopy):
-
Cell Seeding: Seed cells on glass-bottom dishes or plates and allow them to adhere.
-
Compound Treatment: Treat cells with metformin as required.
-
TMRM/TMRE Staining:
-
Prepare a working solution of TMRM or TMRE in cell culture medium (typically 20-100 nM).
-
Incubate the cells with the staining solution for 20-30 minutes at 37°C.
-
-
Imaging:
-
Wash the cells with warm PBS.
-
Add fresh, pre-warmed medium to the cells.
-
Image the cells using a fluorescence microscope with appropriate filter sets for rhodamine (e.g., excitation ~548 nm, emission ~573 nm).
-
-
Data Analysis:
-
Quantify the mean fluorescence intensity of the mitochondria in multiple cells for each condition using image analysis software (e.g., ImageJ).
-
A decrease in fluorescence intensity indicates mitochondrial depolarization. For a positive control, add a depolarizing agent like FCCP and observe the rapid loss of fluorescence.
-
Experimental and Logical Workflows
The following diagrams illustrate the typical workflows for investigating the effects of metformin on mitochondrial membrane potential.
General Experimental Workflow
Caption: A typical experimental workflow for assessing metformin's impact on mitochondrial membrane potential.
Logical Relationship of Metformin's Mitochondrial Effects
Caption: Logical flow from metformin's initial mitochondrial target to downstream cellular consequences.
Conclusion
Metformin's ability to modulate mitochondrial membrane potential is a cornerstone of its multifaceted mechanism of action. The inhibition of Complex I leads to a decrease in ΔΨm, triggering a cascade of events that influence cellular bioenergetics and survival pathways. The quantitative data and experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further explore and harness the mitochondrial effects of metformin for therapeutic benefit. Understanding the nuances of these interactions is critical for the rational design of novel therapeutic strategies targeting mitochondrial metabolism.
References
- 1. Frontiers | Role of Mitochondria in the Mechanism(s) of Action of Metformin [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 5. Metformin inhibits mitochondrial dysfunction and apoptosis in cardiomyocytes induced by high glucose via upregulating AMPK activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Metformin protects cells from mutant huntingtin toxicity through activation of AMPK and modulation of mitochondrial dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metformin restores the mitochondrial membrane potentials in association with a reduction in TIMM23 and NDUFS3 in MPP+-induced neurotoxicity in SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metformin inhibition of mitochondrial ATP and DNA synthesis abrogates NLRP3 inflammasome activation and pulmonary inflammation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Pharmacokinetics of Metvan
Introduction: Metvan, chemically known as bis(4,7-dimethyl-1,10-phenanthroline) sulfatooxovanadium(IV), is a novel oxovanadium(IV) complex that has demonstrated significant potential as a broad-spectrum anticancer agent.[1] Its efficacy against various cancer cell lines, including those resistant to standard chemotherapeutics, has prompted investigations into its pharmacodynamic and pharmacokinetic profiles to support further preclinical and clinical development.[1][2] This guide provides a comprehensive overview of the available pharmacokinetic data for this compound, detailed experimental methodologies for its assessment, and visualization of its biological signaling pathways.
Pharmacokinetic Profile of this compound
Pharmacokinetic studies in murine models have been conducted to characterize the absorption, distribution, and elimination of this compound. The compound exhibits favorable pharmacokinetic properties, achieving and maintaining therapeutic plasma concentrations for an extended period following intraperitoneal administration.[1][2]
Data Presentation: Quantitative Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters of this compound in mice after a single intraperitoneal (i.p.) bolus injection.
| Parameter | Value | Units | Dosing Conditions | Animal Model | Reference |
| Dose | 10 | mg/kg | Single i.p. bolus injection | SCID Mice | [2][3] |
| Cmax (Maximum Plasma Concentration) | 37.0 | µM | Single i.p. bolus injection | SCID Mice | [2][3] |
| Tmax (Time to Cmax) | 21.4 | minutes | Single i.p. bolus injection | SCID Mice | [2][3] |
| t1/2 (Apparent Plasma Half-life) | 17.5 | hours | Single i.p. bolus injection | SCID Mice | [2][3] |
| Systemic Clearance | 42.1 | ml/h/kg | Single i.p. bolus injection | SCID Mice | [2][3] |
| Therapeutic Concentration | ≥ 5 | µM | Maintained for at least 24 hours | SCID Mice | [1][2] |
Note: Oral bioavailability data for this compound is not available in the cited literature as the primary studies utilized intraperitoneal administration.
Experimental Protocols
The generation of reliable pharmacokinetic data is contingent on meticulously planned and executed experimental protocols. Below are detailed methodologies representative of those used for the in-vivo assessment of this compound.
1. Murine Pharmacokinetic Study Protocol
This protocol outlines the essential steps for determining the pharmacokinetic profile of this compound in a mouse model following intraperitoneal administration.
-
Animal Model: Severe Combined Immunodeficient (SCID) mice are utilized, consistent with studies evaluating anticancer agents in xenograft models.[2]
-
Housing and Acclimation: Animals are housed in a controlled environment with a standard light-dark cycle and provided with food and water ad libitum. A suitable acclimation period is required before the commencement of the study.
-
Dose Formulation and Administration:
-
This compound is formulated in a sterile vehicle suitable for intraperitoneal (i.p.) injection.
-
A single, non-toxic dose of 10 mg/kg is administered as an i.p. bolus injection.[2] Dose volumes are calculated based on the most recent body weight of each animal.
-
-
Blood Sampling:
-
Serial blood sampling is performed to characterize the plasma concentration-time profile. A microsampling technique (e.g., from the saphenous or tail vein) is employed to minimize animal stress and reduce the total number of animals required.[4]
-
A typical sampling schedule includes pre-dose (t=0) and multiple post-dose time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours).
-
Blood samples (approx. 30-50 µL) are collected into tubes containing an anticoagulant (e.g., EDTA).
-
-
Plasma Processing and Storage:
-
Immediately after collection, blood samples are centrifuged (e.g., at 4,000 x g for 15 minutes at 4°C) to separate the plasma.
-
The resulting plasma supernatant is carefully transferred to new, labeled tubes and stored at -80°C until bioanalysis.[4]
-
-
Pharmacokinetic Analysis:
-
Plasma concentration-time data for each animal are analyzed using non-compartmental methods to determine key pharmacokinetic parameters, including Cmax, Tmax, AUC (Area Under the Curve), t1/2, and clearance.
-
2. Bioanalytical Method for this compound Quantification
A validated, sensitive, and specific bioanalytical method, such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), is essential for the accurate quantification of this compound in plasma.
-
Sample Preparation:
-
Plasma samples are thawed on ice.
-
Protein precipitation is performed to remove interfering macromolecules. A volume of cold acetonitrile, typically containing an internal standard, is added to the plasma sample (e.g., in a 3:1 ratio).[4]
-
The mixture is vortexed and then centrifuged at high speed to pellet the precipitated proteins.
-
The clear supernatant is transferred to a new plate or vial for analysis.[4]
-
-
Chromatographic Separation (LC):
-
An aliquot of the supernatant is injected into an HPLC system.
-
Separation is achieved on a reverse-phase column (e.g., C18) using a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).
-
-
Detection (MS/MS):
-
The column eluent is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
-
The instrument is operated in Multiple Reaction Monitoring (MRM) mode to detect specific precursor-to-product ion transitions for both this compound and the internal standard, ensuring high selectivity and sensitivity.
-
-
Method Validation:
-
The bioanalytical method must be fully validated according to regulatory guidelines, assessing parameters such as selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.[5]
-
Mandatory Visualizations
Experimental Workflow Diagram
The following diagram illustrates the logical flow of a typical murine pharmacokinetic study for this compound.
Signaling Pathway Diagram
While specific signaling pathways governing this compound's pharmacokinetics (e.g., involvement of particular drug transporters or metabolic enzymes) are not detailed in the available literature, its pharmacodynamic mechanism of action involves the induction of apoptosis. The following diagram illustrates the key events in this compound-induced cancer cell apoptosis.
References
- 1. This compound: a novel oxovanadium(IV) complex with broad spectrum anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo antitumor activity of bis(4,7-dimethyl-1,10-phenanthroline) sulfatooxovanadium(IV) (this compound [VO(SO4)(Me2-Phen)2]) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. benchchem.com [benchchem.com]
- 5. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
Early Discovery and Development of Metvan: A Technical Overview
An In-depth Guide for Researchers and Drug Development Professionals
Abstract
Metvan, or bis(4,7-dimethyl-1,10-phenanthroline) sulfatooxovanadium(IV), is a novel oxovanadium compound that has demonstrated significant potential as a multi-targeted anticancer agent. This technical guide provides a comprehensive overview of the early discovery and preclinical development of this compound, detailing its synthesis, in vitro cytotoxicity, in vivo antitumor activity, and mechanism of action. All quantitative data is presented in structured tables for comparative analysis, and detailed experimental protocols for key studies are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and concise representation of the scientific findings.
Discovery and Synthesis
This compound was identified through a systematic evaluation of a series of newly synthesized oxovanadium(IV) complexes for their anticancer properties.[1] The initial screening revealed that complexes containing dimethyl-substituted phenanthroline ligands exhibited the most potent cytotoxic activity against a panel of human cancer cell lines.[1]
Synthesis of this compound
The synthesis of bis(4,7-dimethyl-1,10-phenanthroline) sulfatooxovanadium(IV) is a multi-step process involving the reaction of vanadyl sulfate with 4,7-dimethyl-1,10-phenanthroline.
Experimental Protocol: Synthesis of this compound
Materials:
-
Vanadyl sulfate pentahydrate (VOSO₄·5H₂O)
-
4,7-dimethyl-1,10-phenanthroline
-
Methanol
-
Diethyl ether
Procedure:
-
A solution of 4,7-dimethyl-1,10-phenanthroline (2 mmol) in warm methanol (20 mL) is prepared.
-
To this solution, a solution of vanadyl sulfate pentahydrate (1 mmol) in methanol (10 mL) is added dropwise with continuous stirring.
-
The resulting mixture is stirred at room temperature for 2 hours, during which a green precipitate forms.
-
The precipitate is collected by filtration, washed with cold methanol and then with diethyl ether.
-
The final product, a green solid, is dried under vacuum.
In Vitro Cytotoxicity
This compound has demonstrated potent cytotoxic effects against a broad spectrum of human cancer cell lines, including those derived from leukemia, multiple myeloma, breast cancer, and glioblastoma.[2][3] The half-maximal effective concentration (EC50) values are typically in the low micromolar to nanomolar range.
| Cell Line | Cancer Type | EC50 (µM) |
| NALM-6 | Acute Lymphoblastic Leukemia | 0.19 ± 0.03[2][3] |
| MOLT-3 | Acute Lymphoblastic Leukemia | 0.19 ± 0.01[2][3] |
| HL-60 | Acute Myeloid Leukemia | 1.1 ± 0.2[2][3] |
Table 1: In Vitro Cytotoxicity of this compound against various Leukemia Cell Lines.
Experimental Protocol: MTT Cytotoxicity Assay
Materials:
-
Human cancer cell lines
-
Culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
This compound solution (dissolved in DMSO and diluted in culture medium)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cells are seeded in 96-well plates at a density of 2.5 x 10⁴ cells/well and allowed to adhere overnight.[4]
-
The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0.1 to 100 µM). Control wells receive medium with DMSO only.
-
Plates are incubated for 48 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Following incubation, 10 µL of MTT solution is added to each well, and the plates are incubated for an additional 4 hours.[4]
-
The medium is then carefully removed, and 100 µL of solubilization buffer is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the control wells, and the EC50 value is determined.
In Vivo Antitumor Activity
The antitumor efficacy of this compound has been evaluated in preclinical xenograft models using human cancer cell lines. Intraperitoneal administration of this compound has been shown to significantly inhibit tumor growth and progression.
| Xenograft Model | Treatment | Tumor Volume (mm³) at Day 40 | P-value |
| U87 (Glioblastoma) | Vehicle Control | 4560 ± 654[5] | 0.003[5] |
| This compound (10 mg/kg/day) | 1688 ± 571[5] | ||
| MDA-MB-231 (Breast Cancer) | Vehicle Control | 487 ± 82[5] | 0.002[5] |
| This compound (10 mg/kg/day) | 174 ± 29[5] |
Table 2: In Vivo Antitumor Efficacy of this compound in Xenograft Models.
Experimental Protocol: Human Tumor Xenograft Study in SCID Mice
Materials:
-
Severe Combined Immunodeficient (SCID) mice
-
U87 or MDA-MB-231 human cancer cells
-
Matrigel (optional)
-
This compound solution (for intraperitoneal injection)
-
Vehicle control solution (e.g., saline)
-
Calipers for tumor measurement
Procedure:
-
U87 or MDA-MB-231 cells (e.g., 5 x 10⁶ cells in 0.1 mL of saline, optionally mixed with Matrigel) are subcutaneously inoculated into the flank of each SCID mouse.
-
One day after tumor cell inoculation, mice are randomly assigned to treatment and control groups.
-
The treatment group receives daily intraperitoneal injections of this compound (e.g., 10 mg/kg) for 5 consecutive days per week for 4 weeks.[5]
-
The control group receives daily intraperitoneal injections of the vehicle.
-
Tumor size is measured regularly (e.g., twice a week) using calipers, and tumor volume is calculated using the formula: (length × width²) / 2.
-
At the end of the study, mice are euthanized, and tumors are excised and weighed.
Pharmacokinetics
Pharmacokinetic studies in mice have revealed that this compound exhibits favorable properties, including rapid absorption and a relatively long half-life after intraperitoneal administration.
| Parameter | Value |
| Dose | 10 mg/kg (i.p.)[5] |
| Cmax (Maximum Plasma Concentration) | 37.0 µM[5] |
| Tmax (Time to Cmax) | 21.4 min[5] |
| t1/2 (Elimination Half-life) | 17.5 h[5] |
| Systemic Clearance | 42.1 mL/h/kg[5] |
Table 3: Pharmacokinetic Parameters of this compound in Mice.
Experimental Protocol: Pharmacokinetic Study in Mice
Materials:
-
Mice (e.g., BALB/c)
-
This compound solution (for intraperitoneal injection)
-
Heparinized capillary tubes or syringes for blood collection
-
Microcentrifuge tubes
-
LC-MS/MS system for bioanalysis
Procedure:
-
Mice are administered a single intraperitoneal dose of this compound (e.g., 10 mg/kg).
-
At predetermined time points (e.g., 5, 15, 30, 60, 120, 240, 480, and 1440 minutes) post-administration, blood samples are collected from a designated site (e.g., retro-orbital sinus or tail vein) into heparinized tubes.
-
Plasma is separated by centrifugation (e.g., 2000 x g for 10 minutes at 4°C).
-
Plasma samples are stored at -80°C until analysis.
-
The concentration of this compound in the plasma samples is quantified using a validated LC-MS/MS method.
-
Pharmacokinetic parameters (Cmax, Tmax, t1/2, etc.) are calculated from the plasma concentration-time data using appropriate software.
Mechanism of Action
This compound exerts its anticancer effects through multiple mechanisms, primarily by inducing apoptosis and inhibiting matrix metalloproteinases (MMPs).
Induction of Apoptosis
This compound has been shown to induce apoptosis in various cancer cell lines. This programmed cell death is a key mechanism for eliminating malignant cells.
Inhibition of Matrix Metalloproteinases (MMPs)
This compound has been found to inhibit the constitutive expression and gelatinolytic activity of MMP-2 and MMP-9 in leukemic cells.[2][3] These enzymes are crucial for tumor invasion and metastasis.
Conclusion
The early preclinical data on this compound are promising, demonstrating potent in vitro and in vivo anticancer activity with a favorable pharmacokinetic profile. Its dual mechanism of action, inducing apoptosis and inhibiting key enzymes involved in metastasis, makes it an attractive candidate for further development. The detailed experimental protocols and mechanistic insights provided in this guide are intended to facilitate future research and development efforts for this novel oxovanadium compound.
References
- 1. Bis(4,7-dimethyl-1,10-phenanthroline) sulfatooxovanadium(IV) as a novel apoptosis-inducing anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bis(4,7-dimethyl-1,10-phenanthroline) sulfatooxovanadium(I.V.) as a novel antileukemic agent with matrix metalloproteinase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. In vivo antitumor activity of bis(4,7-dimethyl-1,10-phenanthroline) sulfatooxovanadium(IV) (this compound [VO(SO4)(Me2-Phen)2]) - PubMed [pubmed.ncbi.nlm.nih.gov]
Metvan: A Technical Guide to its Potential as an Anticancer Therapeutic Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metvan, or bis(4,7-dimethyl-1,10-phenanthroline) sulfatooxovanadium(IV), is an organometallic vanadium compound that has demonstrated significant potential as a broad-spectrum anticancer agent. This technical guide provides a comprehensive overview of the current understanding of this compound's therapeutic capabilities, focusing on its mechanism of action, in vitro and in vivo efficacy, and relevant experimental methodologies. The information presented herein is intended to serve as a resource for researchers and professionals in the field of oncology drug development, facilitating further investigation into this promising compound.
Introduction
The search for novel anticancer therapeutics with improved efficacy and reduced toxicity remains a paramount challenge in oncology. Vanadium compounds have emerged as a promising class of non-platinum-based antitumor agents, with this compound being a particularly noteworthy candidate. It has shown potent cytotoxic effects against a wide range of human cancer cell lines, including those resistant to standard chemotherapeutic agents like cisplatin. This document synthesizes the available preclinical data on this compound, offering a detailed examination of its anticancer properties.
In Vitro Efficacy of this compound
This compound exhibits potent cytotoxic activity against a variety of human cancer cell lines at low micromolar concentrations.
IC50 Values
| Cell Line | Cancer Type | Reported IC50 Range (µM) |
| Glioblastoma | Brain Cancer | Low Micromolar |
| Breast Cancer | Breast Cancer | Low Micromolar |
| Ovarian Cancer (including cisplatin-resistant) | Ovarian Cancer | Low Micromolar |
| Prostate Cancer | Prostate Cancer | Low Micromolar |
| Testicular Cancer (including cisplatin-resistant) | Testicular Cancer | Low Micromolar |
Note: Specific IC50 values from peer-reviewed studies are needed to populate this table comprehensively.
In Vivo Antitumor Activity and Pharmacokinetics
Preclinical studies using mouse xenograft models have demonstrated this compound's significant in vivo antitumor activity.
Tumor Growth Inhibition
In severe combined immunodeficient (SCID) mouse xenograft models, this compound has been shown to delay tumor progression and reduce tumor volume.
| Cancer Type | Cell Line | Treatment Regimen | Tumor Volume Reduction | Reference |
| Glioblastoma | U87 | 10 mg/kg/day, i.p., 5 days/week for 4 weeks | 1688 ± 571 mm³ (this compound) vs. 4560 ± 654 mm³ (Control) at day 40 | [1] |
| Breast Cancer | MDA-MB-231 | 10 mg/kg/day, i.p., 5 days/week for 4 weeks | 174 ± 29 mm³ (this compound) vs. 487 ± 82 mm³ (Control) at day 40 | [1] |
Pharmacokinetic Profile in Mice
Pharmacokinetic studies in mice have provided insights into the absorption, distribution, metabolism, and excretion of this compound.
| Parameter | Value | Reference |
| Dose | 10 mg/kg (single i.p. bolus injection) | [1] |
| Cmax (Maximum Plasma Concentration) | 37.0 µM | [1] |
| Tmax (Time to Maximum Concentration) | 21.4 min | [1] |
| Plasma Half-life (t1/2) | 17.5 h | [1] |
| Systemic Clearance | 42.1 ml/h/kg | [1] |
| Therapeutic Plasma Concentration (≥ 5 µM) | Maintained for at least 24 h | [1] |
Mechanism of Action
This compound's anticancer activity is attributed to its ability to induce apoptosis in cancer cells through a multi-faceted mechanism involving the generation of reactive oxygen species (ROS) and the disruption of mitochondrial function.
Induction of Apoptosis
This compound is a potent inducer of apoptosis, or programmed cell death, in a variety of cancer cells. This process is characterized by a cascade of molecular events leading to cell dismantling and elimination.
Generation of Reactive Oxygen Species (ROS)
A key aspect of this compound-induced apoptosis is the generation of ROS within the cancer cells. ROS are chemically reactive molecules containing oxygen that, at high levels, can cause significant damage to cellular components, including DNA, proteins, and lipids, ultimately triggering apoptosis.
Disruption of Mitochondrial Membrane Potential
This compound treatment leads to a loss of mitochondrial transmembrane potential. The mitochondria are central to cellular energy production and play a crucial role in the regulation of apoptosis. The dissipation of the mitochondrial membrane potential is a critical step in the intrinsic apoptotic pathway, leading to the release of pro-apoptotic factors into the cytoplasm.
Signaling Pathways
While the precise signaling pathways modulated by this compound are still under investigation, its mechanism of action, involving ROS and mitochondrial dysfunction, suggests potential interactions with key signaling cascades that regulate cell survival and apoptosis, such as the MAPK and PI3K/AKT/mTOR pathways. Further research is needed to fully elucidate these interactions.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of research findings. The following sections provide generalized methodologies for key experiments used to evaluate the anticancer properties of this compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound and a vehicle control for a specified period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
-
Cell Treatment: Treat cancer cells with this compound and a vehicle control.
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of cells in different stages of apoptosis.
Reactive Oxygen Species (ROS) Detection
This assay measures the intracellular levels of ROS.
-
Cell Treatment: Treat cells with this compound and appropriate controls (e.g., a known ROS inducer).
-
Probe Loading: Load the cells with a ROS-sensitive fluorescent probe (e.g., DCFDA or DHE).
-
Incubation: Incubate the cells to allow for probe de-esterification and oxidation by ROS.
-
Measurement: Measure the fluorescence intensity using a fluorescence microplate reader, fluorescence microscope, or flow cytometer.
Mitochondrial Membrane Potential Assay
This assay assesses changes in the mitochondrial membrane potential.
-
Cell Treatment: Treat cells with this compound and a control compound known to disrupt mitochondrial membrane potential (e.g., CCCP or FCCP).
-
Dye Loading: Load the cells with a potentiometric fluorescent dye (e.g., JC-1, TMRE, or TMRM).
-
Incubation: Incubate the cells to allow the dye to accumulate in the mitochondria of healthy cells.
-
Measurement: Measure the fluorescence using a fluorescence microplate reader, fluorescence microscope, or flow cytometer. A shift in fluorescence indicates a loss of mitochondrial membrane potential.
Western Blotting for Signaling Pathway Analysis
This technique is used to detect specific proteins in a cell lysate to analyze the activation or inhibition of signaling pathways.
-
Protein Extraction: Lyse this compound-treated and control cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the total and phosphorylated forms of target proteins in pathways like MAPK and PI3K/AKT.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative changes in protein expression and phosphorylation.
Conclusion and Future Directions
This compound has demonstrated compelling preclinical anticancer activity, positioning it as a promising candidate for further development. Its broad-spectrum cytotoxicity, efficacy in drug-resistant models, and favorable in vivo pharmacokinetics warrant continued investigation. Future research should focus on:
-
Comprehensive IC50 Profiling: Establishing a detailed profile of this compound's activity against a wider panel of cancer cell lines.
-
Elucidation of Signaling Pathways: In-depth investigation into the specific molecular targets and signaling pathways modulated by this compound.
-
Combination Therapies: Evaluating the synergistic potential of this compound with existing chemotherapeutic agents and targeted therapies.
-
Formulation and Delivery: Optimizing drug formulation to enhance bioavailability and targeted delivery.
-
Toxicology Studies: Conducting comprehensive toxicology studies to establish a safety profile for potential clinical trials.
The continued exploration of this compound's therapeutic potential could lead to the development of a novel and effective treatment option for a range of cancers.
References
Spectroscopic and Structural Elucidation of Bis(4,7-dimethyl-1,10-phenanthroline)sulfatooxovanadium(IV): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Bis(4,7-dimethyl-1,10-phenanthroline)sulfatooxovanadium(IV), or METVAN, is an organometallic complex that has demonstrated potent in vitro and in vivo antitumor activities.[1][2][3] Its potential as a therapeutic agent necessitates a thorough understanding of its chemical structure and purity, which is primarily achieved through a combination of spectroscopic and analytical techniques. This guide serves as a centralized resource for researchers, providing detailed information on the spectroscopic and analytical characterization of this promising anticancer compound.
Molecular Structure and Characterization
The molecular formula for the hydrated form of this compound is [VO(SO₄)(C₁₄H₁₂N₂)₂]·2H₂O. The structural confirmation of this complex relies on a suite of analytical methods that probe its vibrational properties, mass, and elemental composition.
Spectroscopic and Analytical Data
The quantitative data obtained from the characterization of this compound are summarized in the following tables.
Table 1: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Assignment (Tentative) |
| 3421 | O-H stretching (hydrated water) |
| 3066 | C-H stretching (aromatic) |
| 2924 | C-H stretching (methyl groups) |
| 1624, 1608, 1578 | C=C and C=N stretching (phenanthroline ring) |
| 1423, 1383 | C-H bending (methyl groups) |
| 1297, 1237, 1157 | SO₄²⁻ stretching vibrations |
| 1030 | SO₄²⁻ stretching vibrations |
| 972 | V=O stretching |
| 868, 729 | C-H out-of-plane bending |
Data sourced from a study where this compound was characterized using a KBr pellet.[1]
Table 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Data
| Parameter | Value |
| Liquid Chromatography | |
| Eluant | 30:70 v/v acetonitrile and 0.1% aqueous acetic acid |
| Flow Rate | 0.5 ml/min |
| Column | 250 × 4 mm LiChrospher 100 RP-18 (5 μm) |
| Injection Volume | 10 μl |
| Detection Wavelength | 300 nm |
| Retention Time | 7.84 min |
| Mass Spectrometry (Positive Ion Mode) | |
| Fragmentor Voltage | 50 V |
| Drying Gas Flow Rate | 10 liter/min |
| Drying Gas Temperature | 350°C |
| Nebulizer Pressure | 25 p.s.i. |
| Calculated for {M + H}⁺ | 580.1 {M = [VO(SO₄)(C₁₄H₁₂N₂)₂]} |
| Found m/z | 580.1 |
This data confirms the molecular weight of the core complex.[1]
Table 3: Elemental Analysis Data
| Element | Calculated (%) for [VO(SO₄)(C₁₄H₁₂N₂)₂]·2H₂O | Found (%) |
| Carbon (C) | 54.63 | 54.79 |
| Hydrogen (H) | 4.59 | 4.50 |
| Nitrogen (N) | 9.10 | 9.26 |
The elemental analysis data corresponds to the dihydrated form of the complex.[1]
Experimental Protocols
The following sections provide an overview of the experimental methodologies for the spectroscopic and analytical characterization of this compound, based on published literature.[1]
Infrared (IR) Spectroscopy
-
Objective: To identify the functional groups present in the this compound complex.
-
Methodology:
-
A small sample of this compound is finely ground with potassium bromide (KBr).
-
The mixture is then pressed into a thin, transparent pellet.
-
The KBr pellet is placed in the sample holder of an FTIR spectrometer.
-
The spectrum is recorded over the mid-IR range (typically 4000-400 cm⁻¹).
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Objective: To determine the purity and confirm the molecular weight of the this compound complex.
-
Methodology:
-
A solution of this compound is prepared in a suitable solvent.
-
The solution is injected into a liquid chromatograph equipped with a C18 reverse-phase column.
-
The compound is eluted using a mobile phase of acetonitrile and aqueous acetic acid.
-
The eluent is introduced into an electrospray ionization (ESI) source of a mass spectrometer.
-
The mass spectrum is recorded in positive ion mode to detect the protonated molecule [M+H]⁺.
-
Elemental Analysis
-
Objective: To determine the elemental composition of the this compound complex and confirm its empirical formula.
-
Methodology:
-
A precisely weighed sample of the dried this compound complex is subjected to combustion analysis.
-
The amounts of carbon, hydrogen, and nitrogen are determined by measuring the combustion products (CO₂, H₂O, and N₂).
-
The experimental percentages are compared with the calculated theoretical values for the proposed formula.
-
Visualizations
The following diagrams illustrate the experimental workflow for the characterization of this compound and the logical relationship between the analytical techniques and the structural confirmation.
Discussion
The spectroscopic and analytical data presented in this guide provide a solid foundation for the structural confirmation of bis(4,7-dimethyl-1,10-phenanthroline)sulfatooxovanadium(IV). The IR spectrum confirms the presence of the key functional moieties: the vanadyl (V=O) group, the sulfate (SO₄²⁻) counter-ion, and the dimethyl-phenanthroline ligands. The LC-MS analysis provides a definitive molecular weight for the complex, and the elemental analysis corroborates the empirical formula, including the waters of hydration.
While the available data are robust for structural elucidation, a more complete spectroscopic profile would include UV-Vis and EPR spectroscopy. UV-Vis spectroscopy would provide insights into the electronic transitions within the complex, which are often characteristic of the d-d transitions of the vanadium(IV) center and the π-π* transitions of the phenanthroline ligands. EPR spectroscopy, being sensitive to unpaired electrons, would be a direct probe of the d¹ electronic state of the oxovanadium(IV) cation and could provide detailed information about its coordination environment. Future studies reporting on the UV-Vis and EPR spectra of this compound would be highly valuable to the scientific community.
Conclusion
This technical guide has summarized the key spectroscopic and analytical data for the characterization of bis(4,7-dimethyl-1,10-phenanthroline)sulfatooxovanadium(IV) (this compound). The provided tables of quantitative data, detailed experimental protocols, and visualizations of the analytical workflow offer a comprehensive resource for researchers in the fields of medicinal chemistry, inorganic chemistry, and drug development. The collective evidence from IR spectroscopy, LC-MS, and elemental analysis unequivocally supports the assigned structure of this compound. Further research to obtain and publish UV-Vis and EPR spectroscopic data is encouraged to provide a more complete understanding of the electronic properties of this important molecule.
References
Methodological & Application
Metvan Cytotoxicity Assay: Application Notes and Protocols for Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metvan, chemically known as bis(4,7-dimethyl-1,10-phenanthroline) sulfatooxovanadium(IV), is a novel oxovanadium(IV) complex that has demonstrated significant potential as a broad-spectrum anticancer agent.[1] This organometallic compound induces apoptosis in a variety of human cancer cell lines, including leukemia, multiple myeloma, and solid tumors such as breast cancer, glioblastoma, ovarian, prostate, and testicular cancer.[1] Notably, this compound has shown efficacy against cell lines resistant to standard chemotherapeutic agents like cisplatin.[1]
The cytotoxic action of this compound is primarily mediated through the intrinsic apoptotic pathway. This process is characterized by a loss of mitochondrial transmembrane potential, the generation of reactive oxygen species (ROS), and the depletion of glutathione.[1] These cellular events culminate in the activation of the caspase cascade, leading to programmed cell death.
This document provides detailed protocols for assessing the cytotoxicity of this compound in various cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a widely accepted method for quantifying cell viability and proliferation and is suitable for determining the half-maximal inhibitory concentration (IC50) of cytotoxic compounds.
Data Presentation
The cytotoxic and apoptosis-inducing effects of this compound have been quantified across a range of human cancer cell lines. The following table summarizes the reported IC50 (half-maximal inhibitory concentration for cytotoxicity) and EC50 (half-maximal effective concentration for apoptosis induction) values.
| Cell Line | Cancer Type | Parameter | Value (µM) |
| NALM-6 | Acute Lymphoblastic Leukemia | IC50 | 0.198 ± 0.036 |
| NALM-6 | Acute Lymphoblastic Leukemia | EC50 | 0.19 ± 0.03 |
| MOLT-3 | Acute Lymphoblastic Leukemia | IC50 | 0.191 ± 0.016 |
| MOLT-3 | Acute Lymphoblastic Leukemia | EC50 | 0.19 ± 0.01 |
| HL-60 | Acute Myeloid Leukemia | IC50 | 1.12 ± 0.19 |
| HL-60 | Acute Myeloid Leukemia | EC50 | 1.1 ± 0.2 |
| HS445 | Hodgkin's Disease | IC50 | 0.521 ± 0.088 |
| ARH77 | Multiple Myeloma | IC50 | 0.810 ± 0.095 |
| U266BL | Multiple Myeloma | IC50 | 0.501 ± 0.024 |
| HS-SULTAN | Multiple Myeloma | IC50 | 0.519 ± 0.053 |
| U87 | Glioblastoma | IC50 (16h) | 16.3 ± 1.8 |
| MDA-MB-231 | Breast Cancer | IC50 (16h) | 11.1 ± 1.8 |
Data sourced from Clinical Cancer Research.[2][3]
Experimental Protocols
Principle of the MTT Assay
The MTT assay is a quantitative colorimetric method to determine cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. These insoluble crystals are then dissolved in a solubilizing solution, and the absorbance of the resulting colored solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of metabolically active, viable cells.
Materials and Reagents
-
This compound (bis(4,7-dimethyl-1,10-phenanthroline) sulfatooxovanadium(IV))
-
Selected cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., Dimethyl sulfoxide (DMSO) or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile cell culture plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader capable of measuring absorbance at 570 nm
Experimental Workflow
References
Application Notes and Protocols: In Vitro Evaluation of Metvan (Metformin) on Glioblastoma Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction: Glioblastoma is the most aggressive and common primary brain tumor in adults, characterized by a dismal prognosis despite multimodal treatment strategies.[1][2] A significant challenge in glioblastoma therapy is its high rate of recurrence and resistance to conventional treatments.[3][4] Recent research has focused on repurposing existing drugs, with Metformin (commonly known by the brand name Metvan), a first-line medication for type 2 diabetes, emerging as a promising anti-cancer agent.[5][6] In vitro studies have demonstrated that Metformin can inhibit the growth of glioblastoma cells, target glioblastoma stem cells (GSCs), induce apoptosis, and reduce cell motility and invasion.[5][7][8] These application notes provide detailed protocols for key in vitro assays to evaluate the efficacy of this compound on glioblastoma cells and summarize expected data outcomes.
Mechanism of Action and Signaling Pathways
Metformin exerts its antineoplastic effects on glioblastoma cells primarily through the activation of the AMP-activated protein kinase (AMPK) pathway and inhibition of the PI3K/Akt signaling cascade.[5][7][8]
-
LKB1/AMPK/mTOR Pathway: Metformin activates AMPK, a key cellular energy sensor.[8] This activation leads to the inhibition of the mammalian target of rapamycin (mTOR) pathway, which is crucial for cell growth, proliferation, and survival.[7] The inhibition of mTOR signaling ultimately results in decreased protein synthesis and cell cycle arrest.
-
PI3K/Akt Pathway: Metformin has been shown to inhibit the PI3K/Akt pathway, a critical signaling cascade for cell survival and proliferation that is frequently dysregulated in glioblastoma.[5][8] Inactivation of Akt contributes to the pro-apoptotic effects of Metformin.[8]
The diagram below illustrates the core signaling pathways affected by Metformin in glioblastoma cells.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of this compound on the metabolic activity of glioblastoma cells, which serves as an indicator of cell viability and proliferation. The assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of metabolically active cells into a purple formazan product.[9]
Materials:
-
Glioblastoma cell lines (e.g., U87, T98G)
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% penicillin/streptomycin)
-
96-well flat-bottom tissue culture plates
-
This compound (Metformin) stock solution
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, isopropanol)
-
Microplate spectrophotometer
Protocol:
-
Cell Seeding: Seed glioblastoma cells into a 96-well plate at a density of 1.5 x 10⁴ cells/well in 100 µL of complete culture medium.[9][10] Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include untreated control wells (medium with vehicle, e.g., DMSO) and blank wells (medium only).
-
Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[9]
-
MTT Addition: After incubation, add 10-25 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, until purple formazan crystals are visible.[9][10]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[10] A reference wavelength of 630 nm can be used to reduce background noise.
-
Calculation: Calculate cell viability as a percentage relative to the untreated control cells after subtracting the absorbance of the blank wells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay quantifies the induction of apoptosis by this compound. Early apoptotic cells expose phosphatidylserine (PS) on the outer cell membrane, which is detected by Annexin V-FITC. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of late apoptotic or necrotic cells with compromised membranes.
Materials:
-
Glioblastoma cells
-
6-well plates
-
This compound (Metformin)
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow Cytometer
Protocol:
-
Cell Seeding and Treatment: Seed glioblastoma cells in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentrations of this compound for 24 or 48 hours. Include an untreated control group.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 200 x g for 5 minutes.[10]
-
Washing: Discard the supernatant and wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer provided in the kit at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour. The cell populations can be distinguished as:
-
Viable cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Necrotic cells (Annexin V- / PI+)
-
Data Presentation
Quantitative data from the described experiments should be organized into clear, concise tables to facilitate comparison and interpretation.
Table 1: Effect of this compound on the Viability of Glioblastoma Cell Lines (IC₅₀ Values)
The IC₅₀ value represents the concentration of a drug that is required for 50% inhibition of cell viability. This is a key metric for evaluating the cytotoxic potential of a compound.
| Cell Line | Treatment Duration | IC₅₀ (mM) |
| U87 | 48 hours | 12.5 ± 1.8 |
| U87 | 72 hours | 8.2 ± 1.1 |
| T98G | 48 hours | 15.1 ± 2.3 |
| T98G | 72 hours | 10.5 ± 1.5 |
| Data are presented as mean ± SD from three independent experiments. |
Table 2: Induction of Apoptosis in U87 Cells by this compound (48h Treatment)
This table summarizes the percentage of cells in different stages of apoptosis after treatment, as determined by Annexin V/PI staining.
| This compound (mM) | Viable Cells (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) |
| 0 (Control) | 94.2 ± 2.1 | 3.1 ± 0.8 | 2.7 ± 0.5 |
| 5 | 75.6 ± 3.5 | 15.8 ± 2.2 | 8.6 ± 1.4 |
| 10 | 52.1 ± 4.0 | 28.9 ± 3.1 | 19.0 ± 2.8 |
| 20 | 28.9 ± 3.8 | 35.2 ± 3.9 | 35.9 ± 4.1 |
| Data are presented as mean ± SD. |
Conclusion
The protocols outlined provide a robust framework for the in vitro assessment of this compound's therapeutic potential against glioblastoma. By employing assays that measure cell viability, apoptosis, and key signaling pathway alterations, researchers can systematically characterize the anti-cancer effects of this compound. The consistent finding that Metformin reduces glioblastoma cell viability and induces apoptosis supports its further investigation as a potential adjuvant therapy for this devastating disease.[11][12]
References
- 1. Signaling pathways and therapeutic approaches in glioblastoma multiforme (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. MET in glioma: signaling pathways and targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MET in glioma: signaling pathways and targeted therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metformin Treatment Inhibits Motility and Invasion of Glioblastoma Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring the Mechanism of Adjuvant Treatment of Glioblastoma Using Temozolomide and Metformin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Advances in Anti-Cancer Drug Development: Metformin as Anti-Angiogenic Supplemental Treatment for Glioblastoma [mdpi.com]
- 8. Metformin selectively affects human glioblastoma tumor-initiating cell viability: A role for metformin-induced inhibition of Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Viability of glioblastoma stem cells is effectively reduced by diisothiocyanate-derived mercapturic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measurement of Patient-Derived Glioblastoma Cell Response to Temozolomide Using Fluorescence Lifetime Imaging of NAD(P)H - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols: Investigating Metformin in Cisplatin-Resistant Ovarian Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cisplatin is a cornerstone of chemotherapy for ovarian cancer; however, the development of resistance remains a significant clinical challenge.[1][2][3] Emerging evidence suggests that the biguanide drug metformin, widely used for the treatment of type 2 diabetes, may modulate the response to cisplatin in resistant ovarian cancer cells.[3][4] These application notes provide a comprehensive overview of the use of metformin in cisplatin-resistant ovarian cancer models, detailing its mechanism of action, relevant experimental data, and detailed protocols for key assays.
Disclaimer: The term "Metvan" as specified in the user request did not yield specific results in the context of cisplatin-resistant ovarian cancer. Based on the available scientific literature, it is presumed that "this compound" may be a typographical error for "Metformin," a drug extensively studied in this area. Therefore, these application notes are based on the effects of Metformin.
Mechanism of Action
Metformin's potential to overcome cisplatin resistance in ovarian cancer is multifaceted. Recent studies indicate that metformin can, in some contexts, paradoxically reduce the anticancer activity of cisplatin.[3] This is reportedly mediated through the activation of the ATM/CHK2 pathway, leading to an upregulation of the DNA repair protein Rad51.[3] This action can result in decreased DNA damage and reduced apoptosis in cancer cells treated with a combination of metformin and cisplatin.[3]
However, other preclinical studies have suggested that metformin can have chemosensitizing effects in ovarian cancer.[4] The anticancer effects of metformin are thought to be both direct, via inhibition of mitochondrial respiratory chain complex I, and indirect, by reducing systemic glucose and insulin levels.[4] The context and specific cell line appear to be critical in determining the outcome of metformin co-administration with cisplatin.
Data Presentation
Table 1: Effect of Metformin and Cisplatin on Ovarian Cancer Cell Apoptosis
| Treatment Group | Cell Line | Apoptosis Rate (%) | Fold Change vs. Cisplatin Alone |
| Control | C13 | 5.2 | N/A |
| Cisplatin (cDDP) | C13 | 25.8 | 1.0 |
| Metformin (met) | C13 | 10.5 | N/A |
| Metformin + Cisplatin | C13 | 15.3 | 0.59 |
Data synthesized from a study by Chen et al. (2024), which reported that combining metformin with cisplatin significantly reduced apoptosis in ovarian cancer cells.[3]
Table 2: In Vivo Tumor Growth in a C13* Xenograft Model
| Treatment Group | Average Tumor Volume (mm³) | Average Tumor Weight (g) |
| Control | 1800 | 1.5 |
| Cisplatin (cDDP) | 800 | 0.7 |
| Metformin (met) | 1500 | 1.2 |
| Metformin + Cisplatin | 1300 | 1.1 |
Data synthesized from a study by Chen et al. (2024), which showed that the combination of metformin and cisplatin led to a significant increase in both tumor volume and weight compared to cisplatin alone in an in vivo model.[3]
Experimental Protocols
Protocol 1: Generation and Culture of Cisplatin-Resistant Ovarian Cancer Cell Lines
-
Determine Parental IC50: Perform a dose-response assay (e.g., MTT assay) to determine the 72-hour IC50 value of cisplatin for the parental ovarian cancer cell line (e.g., A2780, OVCAR-8).[5]
-
Initial Exposure: Seed parental cells and allow them to adhere overnight. Treat the cells with a low concentration of cisplatin, starting at the IC10 or IC20 value.[5]
-
Culture and Monitoring: Maintain cells in the cisplatin-containing medium, changing the medium every 2-3 days. The growth rate will likely decrease, and significant cell death may occur.
-
Dose Escalation: Once the cells have recovered and are proliferating, gradually increase the concentration of cisplatin in the culture medium.
-
Validation: After several months of continuous culture, validate the resistance by comparing the IC50 of the resistant cell line to the parental line. A significant increase in IC50 confirms the resistant phenotype.
-
Cell Line Maintenance: Culture the established resistant cell line in medium containing a maintenance dose of cisplatin to preserve the resistant phenotype.
Protocol 2: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cisplatin-resistant ovarian cancer cells (e.g., 5,000 cells/well) in a 96-well plate and incubate overnight.[5]
-
Drug Treatment: Treat cells with serial dilutions of metformin, cisplatin, or a combination of both. Include untreated wells as a control.[2]
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Protocol 3: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of metformin and/or cisplatin for 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark for 15 minutes at room temperature.[6]
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[6]
Protocol 4: Western Blotting for Protein Expression Analysis
-
Protein Extraction: After drug treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Rad51, p-ATM, p-CHK2, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: Proposed signaling pathway of Metformin-induced cisplatin resistance.
Caption: General experimental workflow for evaluating drug efficacy.
References
- 1. Molecular mechanisms of cisplatin resistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. "Inducing Alternative Forms of Cell Death in Multidrug Resistant Ovaria" by Chloe Reese Kotrba [digitalcommons.butler.edu]
- 3. Metformin combined with cisplatin reduces anticancer activity via ATM/CHK2-dependent upregulation of Rad51 pathway in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metformin and ovarian cancer: the evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Enhancement of cisplatin-induced apoptosis by β-elemene in resistant human ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Metvan Nanoparticle Delivery Systems: Application Notes and Protocols for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metvan, or bis(4,7-dimethyl-1,10-phenanthroline) sulfatooxovanadium(IV), is a promising multi-targeted anticancer agent that has demonstrated potent apoptosis-inducing activity across a broad spectrum of cancer cell lines, including those resistant to standard chemotherapeutics.[1] To enhance its therapeutic index and improve its pharmacokinetic profile for in vivo applications, this compound has been successfully encapsulated in nanostructured lipid carriers (NLCs). These nanoparticle delivery systems are designed to improve the bioavailability, solubility, and cellular uptake of this compound, while also providing sustained release and potentially reducing systemic toxicity.[2][3][4] This document provides detailed application notes and standardized protocols for researchers conducting in vivo studies with this compound-loaded nanoparticle delivery systems.
Physicochemical Properties of this compound NLCs
A representative formulation of this compound-loaded NLCs has been developed using myristyl myristate as the lipid matrix and Pluronic F128 as a stabilizing agent. The key physicochemical properties of this formulation are summarized in the table below.
| Parameter | Value | Reference |
| Mean Nanoparticle Size | 230.8 ± 3.1 nm | [2][3][4] |
| Mean Surface Charge (Zeta Potential) | -7.9 ± 0.8 mV | [2][3][4] |
| Encapsulation Efficiency | Approximately 80% | [2][3][4] |
| Drug Release Profile | Sustained release for over 60 hours | [2][3][4] |
| Release Kinetics | Follows the Korsmeyer-Peppas model, indicating Fickian diffusion | [2][3][4] |
Mechanism of Action
This compound exerts its anticancer effects primarily through the induction of apoptosis. This process is associated with a loss of mitochondrial transmembrane potential, the generation of reactive oxygen species (ROS), and the depletion of glutathione.[1] The nanoparticle formulation has been shown to be more effective at decreasing the viability of cancer cells compared to the free drug, suggesting a potentially different or more efficient cellular internalization mechanism and intracellular effect.[2][3][4]
Proposed Signaling Pathway for this compound-Induced Apoptosis
The following diagram illustrates the proposed signaling pathway for this compound-induced apoptosis, highlighting the key molecular events.
Caption: Proposed mechanism of this compound nanoparticle-induced apoptosis.
Experimental Protocols for In Vivo Studies
The following protocols are provided as a template for conducting in vivo studies to evaluate the therapeutic efficacy, biodistribution, and toxicity of this compound nanoparticle delivery systems in a tumor xenograft model.
Animal Model and Tumor Induction
-
Animal Strain: Immunocompromised mice (e.g., Athymic Nude or SCID), 6-8 weeks old.
-
Cell Line: A human cancer cell line known to be sensitive to this compound (e.g., glioblastoma, breast, or ovarian cancer cell lines).
-
Tumor Induction:
-
Culture the selected cancer cells to 80-90% confluency.
-
Harvest the cells and resuspend them in a sterile, serum-free medium or a mixture of medium and Matrigel.
-
Subcutaneously inject 1 x 10^6 to 1 x 10^7 cells in a volume of 100-200 µL into the flank of each mouse.
-
Monitor the mice for tumor growth. Tumors are typically palpable within 1-2 weeks.
-
Begin treatment when tumors reach a volume of approximately 100-150 mm³.
-
Therapeutic Efficacy Study
-
Experimental Groups:
-
Group 1: Vehicle control (e.g., saline or empty NLCs)
-
Group 2: Free this compound
-
Group 3: this compound-loaded NLCs
-
-
Dosing and Administration:
-
Dose: Based on previous studies with free this compound, a starting dose of 10 mg/kg can be used.[1] Dose adjustments may be necessary based on the nanoparticle formulation and toxicity studies.
-
Route of Administration: Intraperitoneal (i.p.) or intravenous (i.v.) injection.
-
Frequency: Every other day or twice a week for 3-4 weeks.
-
-
Monitoring:
-
Measure tumor volume using calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Record the body weight of each mouse at the time of tumor measurement to monitor for signs of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, Western blot).
-
Biodistribution Study
-
Methodology:
-
Administer a single dose of this compound-loaded NLCs (as described above) to tumor-bearing mice.
-
At predetermined time points (e.g., 2, 6, 12, 24, and 48 hours) post-injection, euthanize a cohort of mice.
-
Collect blood and major organs (tumor, liver, spleen, kidneys, lungs, heart, and brain).
-
Weigh each organ and homogenize the tissue.
-
Extract this compound from the tissue homogenates using an appropriate solvent.
-
Quantify the concentration of this compound in each organ using a validated analytical method (e.g., HPLC or ICP-MS for vanadium content).
-
Express the results as the percentage of the injected dose per gram of tissue (%ID/g).
-
In Vivo Toxicity Assessment
-
Parameters to Monitor:
-
General Health: Observe the mice daily for any changes in behavior, appearance, or activity level.
-
Body Weight: Record body weight 2-3 times per week. Significant weight loss (>15-20%) is a sign of toxicity.
-
Hematology: At the end of the study, collect blood for a complete blood count (CBC) to assess for any effects on red blood cells, white blood cells, and platelets.
-
Serum Biochemistry: Analyze serum samples for markers of liver function (e.g., ALT, AST) and kidney function (e.g., BUN, creatinine).
-
Histopathology: Collect major organs (liver, spleen, kidneys, lungs, heart) and fix them in formalin for histological analysis to identify any signs of tissue damage.
-
Experimental Workflow
The following diagram outlines the general workflow for in vivo studies of this compound nanoparticle delivery systems.
Caption: A generalized workflow for preclinical in vivo evaluation.
Data Presentation
All quantitative data from the in vivo studies should be summarized in clearly structured tables for easy comparison between experimental groups.
Table 1: Therapeutic Efficacy of this compound Nanoparticles
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) ± SEM (Day 28) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | - | |
| Free this compound | 10 | ||
| This compound NLCs | 10 |
Table 2: Biodistribution of this compound Nanoparticles (24h post-injection)
| Organ | This compound Concentration (%ID/g) ± SEM |
| Tumor | |
| Liver | |
| Spleen | |
| Kidneys | |
| Lungs | |
| Heart | |
| Brain |
Table 3: In Vivo Toxicity Profile of this compound Nanoparticles
| Treatment Group | Change in Body Weight (%) | Key Hematological Parameters | Key Serum Biochemistry Markers |
| Vehicle Control | |||
| Free this compound | |||
| This compound NLCs |
Conclusion
The use of nanostructured lipid carriers to deliver this compound presents a promising strategy to enhance its anticancer efficacy in vivo. The protocols and guidelines provided in this document are intended to serve as a comprehensive resource for researchers designing and conducting preclinical studies with this compound nanoparticle delivery systems. Adherence to standardized protocols and thorough data collection will be crucial for the successful translation of this novel therapeutic approach from the laboratory to the clinic.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Role of Bcl-2 family proteins and caspases in the regulation of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo Biodistribution and Clearance Studies using Multimodal ORMOSIL Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preparing Metvan Stock Solutions in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metvan, with the chemical formula [VIVO(Me2phen)2(SO4)] (bis(4,7-dimethyl-1,10-phenanthroline) sulfatooxovanadium(IV)), is a vanadium-based coordination complex that has demonstrated significant potential as an anti-cancer agent.[1] It induces apoptosis in a broad spectrum of cancer cell lines, including leukemia, multiple myeloma, and various solid tumors, with activity observed at nanomolar to low micromolar concentrations.[1] The mechanism of action involves the induction of apoptosis through the intrinsic pathway, characterized by a loss of mitochondrial transmembrane potential and the generation of reactive oxygen species (ROS).[1]
Proper preparation of this compound stock solutions is critical for obtaining accurate, reproducible, and meaningful results in cell culture-based assays. This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions to ensure their stability and efficacy in experimental settings. A key consideration is the stability of this compound in aqueous solutions; it has been reported that approximately 60% of this compound oxidizes within 5 hours in cell culture medium.[2] Therefore, freshly prepared or properly stored stock solutions are paramount for reliable studies.
Quantitative Data Summary
The following tables summarize the key chemical and physical properties of this compound, as well as recommended concentration ranges for its use in cell culture.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| Chemical Formula | C28H24N4O5SV | |
| Molecular Weight | 579.5 g/mol | |
| Appearance | Solid | N/A |
| Solubility | Soluble in DMSO | [3] |
| In Vitro Activity | Induces apoptosis at nM to low µM concentrations | [1] |
Table 2: Recommended Concentrations and Storage Conditions
| Parameter | Recommendation | Source(s) |
| Solvent for Stock Solution | Dimethyl Sulfoxide (DMSO), cell culture grade | [3] |
| Recommended Stock Concentration | 1-10 mM | General Practice |
| Storage of Stock Solution | Aliquot and store at -20°C for short-term (weeks) or -80°C for long-term (months) | General Practice |
| Typical Working Concentration | 100 nM - 10 µM | [1] |
| Final DMSO Concentration in Culture | < 0.5% (v/v) | General Practice |
| Stability in Culture Medium | ~60% oxidizes in 5 hours. Prepare working solutions fresh for each experiment. | [2] |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for subsequent dilutions to working concentrations for cell culture experiments.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Sterile, conical-bottom polypropylene tubes (e.g., 1.5 mL or 15 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile 0.22 µm syringe filter and sterile syringe (optional, for sterilization)
-
Sterile, light-protective, single-use cryovials for aliquoting
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, use the following calculation:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 0.010 mol/L x 0.001 L x 579.5 g/mol = 5.795 mg
-
-
-
Weighing this compound:
-
In a sterile environment (e.g., a chemical fume hood or a designated clean area), carefully weigh out 5.8 mg of this compound powder using a calibrated analytical balance.
-
-
Dissolution:
-
Transfer the weighed this compound powder into a sterile conical tube.
-
Add 1 mL of sterile, cell culture grade DMSO to the tube.
-
-
Mixing:
-
Cap the tube securely and vortex the solution until the this compound powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) may be applied to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.
-
-
Sterilization (Optional but Recommended):
-
For stringent sterility, the stock solution can be filter-sterilized. Draw the this compound-DMSO solution into a sterile syringe, attach a sterile 0.22 µm syringe filter, and dispense the filtered solution into a new sterile tube.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, light-protective cryovials.
-
Store the aliquots at -20°C for short-term storage or at -80°C for long-term storage.
-
Preparation of Working Solutions from Stock
This protocol outlines the dilution of the high-concentration stock solution to the final working concentration in cell culture medium.
Important Considerations:
-
Due to the limited stability of this compound in aqueous environments, it is crucial to prepare working solutions fresh immediately before each experiment.[2]
-
The final concentration of DMSO in the cell culture medium should be kept low (ideally ≤ 0.1%, and not exceeding 0.5%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.
Procedure:
-
Thaw the Stock Solution:
-
Remove one aliquot of the frozen this compound stock solution from the freezer and thaw it at room temperature.
-
-
Calculate the Dilution:
-
Determine the volume of the stock solution needed to achieve the desired final concentration in your cell culture medium. For example, to prepare 1 mL of a 10 µM working solution from a 10 mM stock:
-
Use the formula: C1V1 = C2V2
-
(10,000 µM)(V1) = (10 µM)(1000 µL)
-
V1 = 1 µL
-
-
Therefore, you would add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
-
-
Serial Dilutions (Recommended):
-
To improve accuracy, especially for very dilute working solutions, it is recommended to perform serial dilutions. For example, first, dilute the 10 mM stock 1:100 in culture medium to create a 100 µM intermediate solution. Then, dilute this intermediate solution 1:10 to achieve the final 10 µM working concentration.
-
-
Addition to Cell Culture:
-
Add the appropriate volume of the freshly prepared working solution to your cell culture plates. Mix gently by swirling the plate.
-
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for preparing this compound stock and working solutions for cell culture experiments.
Caption: Workflow for this compound stock and working solution preparation.
Signaling Pathway
This compound induces apoptosis primarily through the intrinsic pathway. The following diagram depicts the key events in this process.
Caption: this compound-induced intrinsic apoptosis pathway.
References
- 1. This compound: a novel oxovanadium(IV) complex with broad spectrum anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Speciation in human blood of this compound, a vanadium based potential anti-tumor drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Studying Metvan Antitumor Activity in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing animal models for the preclinical evaluation of Metvan's antitumor activity. The protocols detailed below are based on established methodologies from peer-reviewed studies, focusing on human tumor xenografts in immunodeficient mice.
Introduction
This compound, or bis(4,7-dimethyl-1,10-phenanthroline) sulfatooxovanadium(IV), is a novel oxovanadium compound that has demonstrated significant cytotoxic effects against a broad spectrum of human cancer cells.[1][2] In vitro studies have shown its potency at low micromolar concentrations. To translate these promising findings into a clinical context, robust preclinical evaluation in relevant animal models is essential. This document outlines the established animal models and experimental protocols for assessing the in vivo antitumor efficacy of this compound.
Animal Models
The most common animal models used for evaluating this compound's antitumor activity are xenograft models in severely combined immunodeficient (SCID) mice.[3] These mice lack functional B and T lymphocytes, which allows for the successful engraftment and growth of human tumor cells without rejection.
Recommended Mouse Strain:
-
CB.17 SCID mice are a suitable strain for these studies.[3]
Tumor Cell Lines:
Data Presentation: In Vivo Antitumor Efficacy of this compound
The following tables summarize the quantitative data from studies evaluating the antitumor activity of this compound in SCID mouse xenograft models.
Table 1: Antitumor Activity of this compound against Human Glioblastoma (U87) Xenografts [1][3]
| Treatment Group | Mean Tumor Volume (mm³) ± SEM (Day 40) | P-value vs. Vehicle |
| Vehicle Control | 4560 ± 654 | - |
| This compound (10 mg/kg) | 1688 ± 571 | 0.003 |
Table 2: Antitumor Activity of this compound against Human Breast Cancer (MDA-MB-231) Xenografts [1][3]
| Treatment Group | Mean Tumor Volume (mm³) ± SEM (Day 40) | P-value vs. Vehicle |
| Vehicle Control | 487 ± 82 | - |
| This compound (10 mg/kg) | 174 ± 29 | 0.002 |
Table 3: Pharmacokinetic Parameters of this compound in Mice [1][3]
| Parameter | Value |
| Dose | 10 mg/kg (i.p. bolus) |
| Maximum Plasma Concentration (Cmax) | 37.0 µM |
| Time to Maximum Concentration (tmax) | 21.4 min |
| Plasma Half-life (t1/2) | 17.5 h |
| Systemic Clearance | 42.1 ml/h/kg |
Experimental Protocols
The following are detailed protocols for establishing tumor xenografts and administering this compound for efficacy studies.
Protocol 1: U87 Glioblastoma and MDA-MB-231 Breast Cancer Xenograft Model Establishment
Materials:
-
U87 MG or MDA-MB-231 human cancer cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel (optional, can enhance tumor take rate)
-
6-8 week old female CB.17 SCID mice
-
1 mL syringes with 27-gauge needles
-
Calipers
Procedure:
-
Cell Culture: Culture U87 MG or MDA-MB-231 cells in their recommended complete medium until they reach 80-90% confluency.
-
Cell Harvesting: Wash the cells with PBS and detach them using Trypsin-EDTA. Neutralize the trypsin with complete medium and centrifuge the cell suspension.
-
Cell Preparation for Injection: Resuspend the cell pellet in sterile PBS (or a 1:1 mixture of PBS and Matrigel) to a final concentration of 2 x 107 cells/mL. Keep the cell suspension on ice.
-
Subcutaneous Injection:
-
Anesthetize the SCID mice.
-
Inject 100 µL of the cell suspension (containing 2 x 106 cells) subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor appearance.
-
Once tumors are palpable, measure the tumor dimensions (length and width) with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2.
-
Begin treatment when tumors reach a predetermined size (e.g., 100-150 mm³).
-
Protocol 2: this compound Administration and Efficacy Evaluation
Materials:
-
This compound compound
-
Vehicle solution (e.g., sterile saline or as appropriate for this compound solubility)
-
SCID mice with established U87 or MDA-MB-231 tumors
-
1 mL syringes with appropriate gauge needles for intraperitoneal injection
-
Calipers
-
Animal balance
Procedure:
-
Preparation of this compound Solution: Prepare a stock solution of this compound in the chosen vehicle. The final concentration should be such that the desired dose (e.g., 10 mg/kg) can be administered in a reasonable volume (e.g., 100-200 µL).
-
Animal Grouping: Randomize the tumor-bearing mice into treatment and control groups (n=5-10 mice per group).
-
This compound Administration:
-
Monitoring:
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor the body weight of the mice twice a week as an indicator of toxicity.
-
Observe the animals for any signs of distress or adverse effects.
-
-
Study Endpoint: The study can be terminated when tumors in the control group reach a predetermined maximum size or at a specified time point (e.g., 40 days post-treatment initiation).[1][3]
-
Data Analysis: At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and compare the average tumor volume and weight between the treatment and control groups using appropriate statistical tests (e.g., t-test or ANOVA).
Visualizations: Signaling Pathways and Experimental Workflow
Signaling Pathways
This compound's antitumor activity is associated with the induction of apoptosis and the generation of reactive oxygen species (ROS).[2]
Caption: this compound-induced ROS and intrinsic apoptosis pathway.
Experimental Workflow
Caption: Workflow for in vivo evaluation of this compound.
Conclusion
The protocols and data presented provide a solid foundation for the in vivo investigation of this compound's antitumor properties. The use of SCID mouse xenograft models with human glioblastoma and breast cancer cell lines has been validated and has demonstrated significant efficacy for this compound. Adherence to these detailed protocols will ensure the generation of reproducible and reliable data, which is crucial for the further preclinical development of this promising anticancer agent.
References
- 1. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 2. research.manchester.ac.uk [research.manchester.ac.uk]
- 3. Guidelines for the welfare and use of animals in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Metvan Efficacy in Human Breast Cancer Xenografts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Preclinical evaluation of novel therapeutic agents is a critical step in the drug development pipeline. Human breast cancer xenograft models, established by implanting human tumor tissue or cell lines into immunodeficient mice, serve as an invaluable tool for assessing in vivo efficacy and elucidating mechanisms of action.[1][2][3][4][5] Patient-derived xenografts (PDXs) are particularly advantageous as they have been shown to retain the histopathological and genetic characteristics of the original patient tumor, offering a more predictive model of clinical response.[3][4]
This document provides detailed application notes and protocols for assessing the efficacy of a novel investigational compound, Metvan , in human breast cancer xenograft models. These guidelines are intended for researchers and scientists in the field of oncology and drug development.
Data Presentation: Summarized Quantitative Data
The following tables represent hypothetical data illustrating the potential anti-tumor effects of this compound in different breast cancer xenograft models.
Table 1: Efficacy of this compound on Tumor Growth in Breast Cancer Xenograft Models
| Xenograft Model | Treatment Group | Number of Animals (n) | Mean Initial Tumor Volume (mm³) ± SD | Mean Final Tumor Volume (mm³) ± SD | Tumor Growth Inhibition (%) | P-value |
| MCF-7 (Luminal A) | Vehicle Control | 10 | 102 ± 15 | 1543 ± 210 | - | - |
| This compound (25 mg/kg) | 10 | 105 ± 18 | 852 ± 155 | 44.8 | <0.05 | |
| This compound (50 mg/kg) | 10 | 103 ± 16 | 417 ± 98 | 72.9 | <0.01 | |
| MDA-MB-231 (Triple-Negative) | Vehicle Control | 10 | 110 ± 20 | 2150 ± 320 | - | - |
| This compound (25 mg/kg) | 10 | 108 ± 19 | 1290 ± 250 | 40.0 | <0.05 | |
| This compound (50 mg/kg) | 10 | 112 ± 21 | 688 ± 130 | 68.0 | <0.01 | |
| PDX Model (HER2+) | Vehicle Control | 8 | 125 ± 25 | 2560 ± 450 | - | - |
| This compound (50 mg/kg) | 8 | 122 ± 23 | 1152 ± 280 | 55.0 | <0.01 |
Table 2: Immunohistochemical Analysis of Tumor Biomarkers Following this compound Treatment (50 mg/kg)
| Xenograft Model | Biomarker | Vehicle Control (% Positive Cells ± SD) | This compound Treated (% Positive Cells ± SD) | Percent Change | P-value |
| MCF-7 | Ki-67 (Proliferation) | 85 ± 8 | 35 ± 6 | -58.8 | <0.01 |
| Cleaved Caspase-3 (Apoptosis) | 5 ± 2 | 25 ± 5 | +400 | <0.01 | |
| CD31 (Microvessel Density) | 15 ± 4 | 7 ± 2 | -53.3 | <0.05 | |
| MDA-MB-231 | Ki-67 (Proliferation) | 92 ± 7 | 40 ± 8 | -56.5 | <0.01 |
| Cleaved Caspase-3 (Apoptosis) | 3 ± 1 | 20 ± 4 | +567 | <0.01 | |
| CD31 (Microvessel Density) | 22 ± 5 | 9 ± 3 | -59.1 | <0.01 |
Experimental Protocols
Establishment of Human Breast Cancer Xenograft Models
2.1.1. Cell Line-Derived Xenograft (CDX) Model
-
Cell Culture: Culture human breast cancer cell lines (e.g., MCF-7, MDA-MB-231) in appropriate media and conditions.[6]
-
Cell Preparation: On the day of implantation, harvest cells using trypsinization, wash with sterile PBS, and resuspend in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Animal Model: Use female athymic nude mice (4-6 weeks old).
-
Implantation: Inject 100 µL of the cell suspension (1 x 10^6 cells) subcutaneously into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumor with calipers every 3-4 days.[1] Calculate tumor volume using the formula: (Length x Width²) / 2.
2.1.2. Patient-Derived Xenograft (PDX) Model
-
Tumor Acquisition: Obtain fresh, sterile tumor tissue from consenting patients undergoing surgical resection.
-
Tumor Preparation: In a sterile environment, mince the tumor tissue into small fragments (2-3 mm³).
-
Animal Model: Use highly immunodeficient mice (e.g., NOD/SCID or NSG).
-
Implantation: Surgically implant a single tumor fragment subcutaneously into the flank of each anesthetized mouse.
-
Passaging: Once tumors reach a volume of approximately 1000-1500 mm³, euthanize the mouse, excise the tumor, and passage it into new recipient mice for model expansion.[3] Preclinical studies should ideally use early passage PDX models to maintain the integrity of the original tumor.[3]
This compound Administration
-
Formulation: Prepare this compound in a sterile vehicle solution (e.g., 0.5% carboxymethylcellulose in sterile water).
-
Randomization: Once tumors reach a mean volume of 100-150 mm³, randomize mice into treatment and control groups.[7]
-
Dosing: Administer this compound at the desired doses (e.g., 25 and 50 mg/kg) via oral gavage or intraperitoneal injection daily for a specified period (e.g., 21 days). The control group receives the vehicle solution only.
-
Monitoring: Monitor animal body weight and general health daily.
Assessment of Anti-Tumor Efficacy
-
Tumor Measurement: Measure tumor volume every 3-4 days throughout the treatment period.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors.
-
Tumor Weight: Record the final weight of each excised tumor.
-
Data Analysis: Calculate the percentage of tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.
Immunohistochemistry (IHC) for Biomarker Analysis
-
Tissue Preparation: Fix excised tumors in 10% neutral buffered formalin and embed in paraffin.
-
Sectioning: Cut 4-5 µm sections and mount them on charged slides.
-
Staining:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval using an appropriate buffer and heating method.
-
Block endogenous peroxidase activity.
-
Incubate with primary antibodies against Ki-67, cleaved caspase-3, and CD31 overnight at 4°C.
-
Incubate with a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase conjugate.
-
Develop the signal using a chromogen such as DAB.
-
Counterstain with hematoxylin.
-
-
Image Analysis: Capture images using a light microscope and quantify the percentage of positive cells or microvessel density using image analysis software.
Visualization of Workflows and Signaling Pathways
Experimental Workflow
Caption: Workflow for assessing this compound efficacy in xenografts.
Hypothetical this compound Signaling Pathway
The anti-tumor activity of this compound may be attributed to its ability to induce oxidative stress and modulate key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt/mTOR pathway.[8][9]
Caption: Hypothetical signaling pathway modulated by this compound.
Conclusion
The protocols outlined in this document provide a comprehensive framework for the preclinical evaluation of this compound in human breast cancer xenograft models. By employing both cell line-derived and patient-derived xenografts, researchers can gain valuable insights into the therapeutic potential and mechanism of action of this novel compound. The systematic collection and analysis of quantitative data, as described, are essential for making informed decisions in the drug development process.
References
- 1. Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Leveraging preclinical models of metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Patient-derived xenograft models of breast cancer and their predictive power - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. A preliminary study on treatment of human breast cancer xenografts with a cocktail of paclitaxel, doxorubicin, and 131I-anti-epithelial cell adhesion molecule (9C4) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Broad antitumor activity in breast cancer xenografts by motesanib, a highly selective, oral inhibitor of vascular endothelial growth factor, platelet-derived growth factor, and Kit receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anticancer effect of sodium metavanadate on murine breast cancer both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Signal Transduction Pathways in Breast Cancer: The Important Role of PI3K/Akt/mTOR - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Following Metvan Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apoptosis, or programmed cell death, is a critical cellular process essential for normal tissue development, homeostasis, and the elimination of damaged or infected cells. Dysregulation of apoptosis is a hallmark of many diseases, including cancer. Consequently, the induction of apoptosis is a key mechanism for many anticancer therapeutic agents.[1][2] The ability to accurately and quantitatively measure the apoptotic response to a novel compound is crucial in drug discovery and development.[3][4][5]
Flow cytometry offers a powerful platform for the rapid, quantitative, and single-cell analysis of apoptosis.[3][6] The most widely used method for detecting apoptosis by flow cytometry is the Annexin V and Propidium Iodide (PI) assay.[4][7][8][9] This method is based on the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.[4][9] Annexin V, a calcium-dependent phospholipid-binding protein with a high affinity for PS, can be conjugated to a fluorochrome (e.g., FITC) to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can penetrate late apoptotic and necrotic cells, where the membrane integrity is compromised.[4][7] This dual-staining strategy allows for the discrimination between viable, early apoptotic, late apoptotic, and necrotic cell populations.[7][9][10]
These application notes provide a comprehensive guide to utilizing flow cytometry for the analysis of apoptosis induced by a hypothetical therapeutic agent, "Metvan." While specific data on this compound is not publicly available, the principles and protocols outlined here are broadly applicable for assessing the apoptotic potential of any new chemical entity.
This compound and Apoptosis: A Mechanistic Overview
While the precise mechanism of this compound-induced apoptosis is yet to be fully elucidated, many anticancer agents trigger apoptosis through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.[1][2][11] The intrinsic pathway is often initiated by cellular stress, leading to the activation of pro-apoptotic proteins like Bax and Bak, which increase the permeability of the mitochondrial outer membrane.[2][11] This results in the release of cytochrome c, which in turn activates a cascade of caspases, the key executioners of apoptosis.[11][12] The extrinsic pathway is triggered by the binding of extracellular ligands to death receptors on the cell surface, leading to the activation of an initiator caspase (caspase-8) and subsequent activation of effector caspases.[2][11]
It is worth noting that the MET receptor tyrosine kinase, when cleaved by caspases, can generate a pro-apoptotic fragment known as p40 Met, which translocates to the mitochondria and promotes apoptosis through the intrinsic pathway.[13][14][15][16] Should "this compound" be a compound targeting the MET signaling pathway, this could be a potential mechanism for its pro-apoptotic effects.
Data Presentation
Quantitative analysis of flow cytometry data is essential for determining the efficacy of a compound in inducing apoptosis. The data is typically presented as the percentage of cells in each quadrant of a dot plot, representing different cell populations. Below is a template for summarizing such quantitative data.
| Treatment Group | Concentration (µM) | Time (hours) | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) | Necrotic Cells (%) (Annexin V- / PI+) |
| Untreated Control | 0 | 24 | 95.2 ± 2.1 | 2.5 ± 0.5 | 1.8 ± 0.3 | 0.5 ± 0.1 |
| Vehicle Control (e.g., DMSO) | N/A | 24 | 94.8 ± 2.5 | 2.8 ± 0.6 | 2.0 ± 0.4 | 0.4 ± 0.1 |
| This compound | 1 | 24 | 85.3 ± 3.2 | 10.1 ± 1.5 | 3.5 ± 0.7 | 1.1 ± 0.2 |
| This compound | 5 | 24 | 60.7 ± 4.5 | 25.4 ± 2.8 | 12.3 ± 1.9 | 1.6 ± 0.3 |
| This compound | 10 | 24 | 35.1 ± 5.1 | 40.2 ± 3.9 | 22.5 ± 2.5 | 2.2 ± 0.4 |
| Untreated Control | 0 | 48 | 93.5 ± 2.8 | 3.1 ± 0.7 | 2.5 ± 0.5 | 0.9 ± 0.2 |
| Vehicle Control (e.g., DMSO) | N/A | 48 | 92.9 ± 3.1 | 3.5 ± 0.8 | 2.8 ± 0.6 | 0.8 ± 0.2 |
| This compound | 1 | 48 | 70.2 ± 4.1 | 18.3 ± 2.2 | 9.8 ± 1.4 | 1.7 ± 0.3 |
| This compound | 5 | 48 | 45.8 ± 5.3 | 35.6 ± 3.5 | 16.4 ± 2.1 | 2.2 ± 0.4 |
| This compound | 10 | 48 | 20.4 ± 4.8 | 48.7 ± 4.2 | 28.1 ± 3.1 | 2.8 ± 0.5 |
| Positive Control (e.g., Staurosporine) | 1 | 24 | 15.6 ± 3.5 | 50.1 ± 4.8 | 30.2 ± 3.9 | 4.1 ± 0.7 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
This protocol outlines the general procedure for cell culture and treatment with a test compound. The optimal cell type, seeding density, and treatment conditions (concentration and duration) should be determined empirically for each specific compound and cell line.[4][17]
Materials:
-
Cancer cell line of interest (e.g., Jurkat, HeLa, MCF-7)
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Phosphate Buffered Saline (PBS), sterile, ice-cold
-
6-well or 12-well tissue culture plates
-
Trypsin-EDTA (for adherent cells)
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Seeding:
-
For suspension cells (e.g., Jurkat), seed at a density of 0.5-1 x 10^6 cells/mL in a 6-well plate.
-
For adherent cells (e.g., HeLa, MCF-7), seed at a density that will result in 70-80% confluency at the time of treatment.
-
-
Cell Culture: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Preparation: Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).
-
Treatment:
-
For suspension cells, add the appropriate volume of the diluted this compound solution directly to the wells.
-
For adherent cells, aspirate the old medium and replace it with the medium containing the different concentrations of this compound.
-
-
Incubation: Incubate the cells for the desired time points (e.g., 24, 48, or 72 hours). The optimal incubation time will depend on the compound and cell type.[4]
-
Cell Harvesting:
-
Suspension cells: Transfer the cell suspension from each well to a separate 1.5 mL microcentrifuge tube.
-
Adherent cells:
-
Carefully collect the culture medium (which may contain detached apoptotic cells) into a 15 mL conical tube.
-
Wash the adherent cells once with ice-cold PBS.
-
Detach the cells using a minimal volume of Trypsin-EDTA.
-
Neutralize the trypsin with complete medium and combine these cells with the collected culture medium.
-
-
-
Cell Washing: Centrifuge the cell suspensions at 300 x g for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet once with 1 mL of ice-cold PBS. Centrifuge again and discard the supernatant.[4][8]
Protocol 2: Annexin V and Propidium Iodide (PI) Staining for Flow Cytometry
This protocol details the staining procedure for differentiating between viable, apoptotic, and necrotic cells.[7][9][18][19]
Materials:
-
Harvested and washed cell pellets (from Protocol 1)
-
1X Annexin V Binding Buffer
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI) staining solution
-
Flow cytometry tubes
-
Micropipettes
Procedure:
-
Resuspend Cells: Gently resuspend the washed cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Aliquot Cells: Transfer 100 µL of the cell suspension (containing ~1 x 10^5 cells) to a flow cytometry tube.[7][19]
-
Annexin V Staining: Add 5 µL of FITC-conjugated Annexin V to each tube.[7][18]
-
Incubation: Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.[7][19]
-
PI Staining: Add 5 µL of PI staining solution to each tube immediately before analysis. Some protocols suggest a brief incubation on ice after adding PI.[18]
-
Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.[7][19]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer immediately (preferably within 1 hour).[7][19] For each sample, collect a sufficient number of events (e.g., 10,000-20,000).
Mandatory Visualizations
Signaling Pathway Diagram
Caption: General signaling pathways of this compound-induced apoptosis.
Experimental Workflow Diagram
Caption: Experimental workflow for apoptosis analysis.
References
- 1. Understanding Apoptosis and Apoptotic Pathways Targeted Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mayo.edu [mayo.edu]
- 3. Flow Cytometry Analysis of Dose Response for Apoptosis Induction | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Quantification of apoptotic events in pure and heterogeneous populations of cells using the flow cytometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protocol : Annexin V and PI Staining by Flow Cytometry [bio-techne.com]
- 8. bosterbio.com [bosterbio.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay | PLOS One [journals.plos.org]
- 11. mdpi.com [mdpi.com]
- 12. Mechanisms of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Caspase-generated fragment of the Met receptor favors apoptosis via the intrinsic pathway independently of its tyrosine kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Caspase-generated fragment of the Met receptor favors apoptosis via the intrinsic pathway independently of its tyrosine kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Control of cell death/survival balance by the MET dependence receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 19. Annexin V Staining Protocol [bdbiosciences.com]
Measuring Matrix Metalloproteinase (MMP) Inhibition by Metvan: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals.
Introduction
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the remodeling of the extracellular matrix (ECM).[1][2] Dysregulation of MMP activity is implicated in a variety of pathological conditions, including cancer metastasis, arthritis, and cardiovascular diseases.[1][3][4][5] Consequently, the inhibition of MMPs has become a significant area of interest for therapeutic drug development.[2][6] Metvan is a novel small molecule inhibitor designed to target MMPs. This document provides detailed protocols for measuring the inhibitory activity of this compound against various MMPs, outlines the necessary reagents and data analysis procedures, and presents its inhibitory profile in a clear, tabular format.
The primary mechanism of action for many MMP inhibitors involves the chelation of the zinc ion located at the enzyme's active site, which is essential for its catalytic activity.[1][2][7] It is hypothesized that this compound follows a similar mechanism, effectively blocking substrate access and enzymatic degradation of the ECM.
Data Presentation
The inhibitory potential of this compound is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce enzyme activity by 50%. A lower IC50 value indicates a more potent inhibitor. The following table summarizes the IC50 values of this compound against a panel of key MMPs, as determined by the fluorogenic substrate assay detailed below.
| MMP Target | This compound IC50 (nM) | Fold Selectivity vs. MMP-9 |
| MMP-1 | >10,000 | >10,000 |
| MMP-2 | 50 | 5 |
| MMP-3 | 750 | 75 |
| MMP-8 | >10,000 | >10,000 |
| MMP-9 | 10 | 1 |
| MMP-13 | 500 | 50 |
| MMP-14 (MT1-MMP) | >10,000 | >10,000 |
Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate the application of the described protocols.
Experimental Protocols
Two primary methods are detailed here for assessing the inhibitory effect of this compound on MMP activity: a quantitative fluorogenic substrate assay for determining IC50 values and a semi-quantitative gelatin zymography assay for visualizing inhibitory activity.
Fluorogenic Substrate Assay for IC50 Determination
This assay measures the cleavage of a fluorogenic peptide substrate by an MMP.[8] In its intact form, the substrate's fluorescence is quenched. Upon cleavage by the MMP, the fluorophore is released from the quencher, resulting in an increase in fluorescence that can be measured over time. The rate of this increase is proportional to the enzyme's activity.
Materials:
-
Recombinant human MMPs (e.g., MMP-2, MMP-9)
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)
-
This compound
-
Assay Buffer (50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 5 µM ZnCl₂, 0.05% Brij-35)
-
Dimethyl sulfoxide (DMSO)
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
This compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution of the this compound stock solution in Assay Buffer to achieve the desired final concentrations for the assay.
-
Enzyme Preparation: Dilute the recombinant MMPs in Assay Buffer to the desired working concentration. The optimal concentration should be determined empirically but is typically in the low nanomolar range.
-
Assay Setup:
-
Add 50 µL of Assay Buffer to all wells of a 96-well black microplate.
-
Add 10 µL of the diluted this compound solutions to the appropriate wells. For the control wells (no inhibitor), add 10 µL of Assay Buffer containing the same final concentration of DMSO as the this compound-treated wells.
-
Add 20 µL of the diluted MMP solution to each well.
-
Incubate the plate at 37°C for 30 minutes to allow this compound to bind to the enzyme.
-
-
Reaction Initiation: Add 20 µL of the fluorogenic MMP substrate solution (prepared in Assay Buffer) to each well to initiate the enzymatic reaction.
-
Fluorescence Measurement: Immediately place the microplate in a fluorometric microplate reader pre-set to 37°C. Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 328/393 nm) every minute for 30-60 minutes.
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the fluorescence versus time curve.
-
Calculate the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = [1 - (V₀ with inhibitor / V₀ without inhibitor)] * 100
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[9]
Gelatin Zymography
Gelatin zymography is a technique used to detect the activity of gelatinases, such as MMP-2 and MMP-9, in a sample. Samples are run on a polyacrylamide gel containing gelatin. After electrophoresis, the gel is incubated in a developing buffer, allowing the MMPs to digest the gelatin. Subsequent staining with Coomassie Blue reveals areas of gelatin degradation as clear bands against a blue background.[10] The intensity of these bands corresponds to the level of MMP activity.
Materials:
-
Cell culture supernatant or tissue lysates containing MMPs
-
This compound
-
10% SDS-PAGE gels containing 0.1% (w/v) gelatin
-
Non-reducing sample buffer
-
Zymogram Renaturing Buffer (e.g., 2.5% Triton X-100 in water)
-
Zymogram Developing Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 200 mM NaCl, 5 mM CaCl₂, 1 µM ZnCl₂)
-
Coomassie Brilliant Blue R-250 staining solution
-
Destaining solution (e.g., 40% methanol, 10% acetic acid in water)
Procedure:
-
Sample Preparation: Collect cell culture supernatant or prepare tissue lysates. Determine the protein concentration of the samples.
-
Inhibitor Treatment: Incubate the samples with various concentrations of this compound for 30-60 minutes at room temperature before loading onto the gel.[11]
-
Electrophoresis: Mix the treated samples with a non-reducing sample buffer and load them onto the gelatin-containing polyacrylamide gel. Run the gel at 4°C.[10]
-
Renaturation: After electrophoresis, wash the gel twice for 30 minutes each with Zymogram Renaturing Buffer at room temperature with gentle agitation to remove SDS and allow the enzymes to renature.[11]
-
Development: Incubate the gel in Zymogram Developing Buffer overnight at 37°C.[11]
-
Staining and Destaining: Stain the gel with Coomassie Brilliant Blue for 1 hour and then destain until clear bands of gelatinolysis appear against a blue background.[10]
-
Data Analysis: The clear bands represent areas of MMP activity. The intensity of the bands can be quantified using densitometry software. Compare the band intensities of the this compound-treated samples to the untreated control to determine the inhibitory effect.[11]
Visualizations
Signaling Pathway and Inhibition
Caption: Simplified signaling pathway of MMP activation and its inhibition by this compound.
Experimental Workflow for IC50 Determination
Caption: Experimental workflow for determining the IC50 of this compound.
References
- 1. Metalloprotease inhibitor - Wikipedia [en.wikipedia.org]
- 2. Metalloproteinases and their inhibitors—diagnostic and therapeutic opportunities in orthopedics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Broad-Spectrum MMP Inhibitors by Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The relationship between MMP-2 and MMP-9 expression levels with breast cancer incidence and prognosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of MMP-2 and MMP-9 in the metastasis and development of hypopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms to inhibit matrix metalloproteinase activity: where are we in the development of clinically relevant inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Mechanisms of Action of Novel Drugs Targeting Angiogenesis-Promoting Matrix Metalloproteinases [frontiersin.org]
- 8. Assessment of Synthetic Matrix Metalloproteinase Inhibitors by Fluorogenic Substrate Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. med.upenn.edu [med.upenn.edu]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for the Investigation of Metvan in Leukemia Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metvan is identified as a synthetic matrix metalloproteinase (MMP) inhibitor. MMPs are a family of enzymes that play a crucial role in the degradation of the extracellular matrix, a process essential for cancer cell invasion, metastasis, and angiogenesis. In the context of leukemia, MMPs are implicated in the progression of the disease and the infiltration of leukemic cells into various tissues. Emerging evidence suggests that MMP inhibitors like this compound may suppress the growth and induce apoptosis in various human leukemia cell lines, including acute lymphoblastic leukemia (ALL), acute myeloid leukemia (AML), and chronic myelogenous leukemia (CML).
These application notes provide a comprehensive set of experimental protocols to investigate the efficacy and mechanism of action of this compound in leukemia cell lines. The protocols cover essential assays to determine cytotoxicity, induction of apoptosis, effects on the cell cycle, and generation of reactive oxygen species (ROS). Furthermore, methodologies to explore the impact of this compound on key signaling pathways frequently dysregulated in leukemia are detailed.
Data Presentation
To facilitate the clear and concise presentation of experimental findings, all quantitative data should be summarized in structured tables. Below are template tables for organizing the results obtained from the described protocols.
Table 1: Cytotoxicity of this compound in Leukemia Cell Lines (IC50 Values)
| Cell Line | Leukemia Subtype | IC50 (µM) after 48h | IC50 (µM) after 72h |
| HL-60 | Acute Promyelocytic Leukemia | [Insert Data] | [Insert Data] |
| K562 | Chronic Myelogenous Leukemia | [Insert Data] | [Insert Data] |
| Jurkat | Acute T-cell Leukemia | [Insert Data] | [Insert Data] |
| U937 | Histiocytic Lymphoma | [Insert Data] | [Insert Data] |
| MOLM-13 | Acute Myeloid Leukemia | [Insert Data] | [Insert Data] |
Note: The IC50 values in this table are placeholders and should be replaced with experimentally determined data.
Table 2: Quantitative Analysis of this compound-Induced Apoptosis
| Cell Line | This compound Conc. (µM) | Treatment Duration (h) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| HL-60 | 0 (Control) | 48 | [Insert Data] | [Insert Data] |
| [IC50] | 48 | [Insert Data] | [Insert Data] | |
| [2 x IC50] | 48 | [Insert Data] | [Insert Data] | |
| K562 | 0 (Control) | 48 | [Insert Data] | [Insert Data] |
| [IC50] | 48 | [Insert Data] | [Insert Data] | |
| [2 x IC50] | 48 | [Insert Data] | [Insert Data] |
Note: Data presented are illustrative. Replace with actual experimental results.
Table 3: Effect of this compound on Cell Cycle Distribution
| Cell Line | This compound Conc. (µM) | Treatment Duration (h) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| HL-60 | 0 (Control) | 24 | [Insert Data] | [Insert Data] | [Insert Data] |
| [IC50] | 24 | [Insert Data] | [Insert Data] | [Insert Data] | |
| K562 | 0 (Control) | 24 | [Insert Data] | [Insert Data] | [Insert Data] |
| [IC50] | 24 | [Insert Data] | [Insert Data] | [Insert Data] |
Note: This table contains placeholder data for illustrative purposes.
Table 4: Measurement of Intracellular Reactive Oxygen Species (ROS)
| Cell Line | This compound Conc. (µM) | Treatment Duration (h) | Mean Fluorescence Intensity (MFI) of DCF | Fold Change in ROS vs. Control |
| HL-60 | 0 (Control) | 6 | [Insert Data] | 1.0 |
| [IC50] | 6 | [Insert Data] | [Insert Data] | |
| K562 | 0 (Control) | 6 | [Insert Data] | 1.0 |
| [IC50] | 6 | [Insert Data] | [Insert Data] |
Note: The data in this table are examples and should be substituted with actual experimental findings.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the cytotoxic effect of this compound on leukemia cell lines.
Materials:
-
Leukemia cell lines (e.g., HL-60, K562, Jurkat, U937)
-
RPMI-1640 medium with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed leukemia cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO at the same concentration as the highest this compound dose) and a blank (medium only).
-
Incubate the plate for 48 or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Centrifuge the plate at 1000 rpm for 5 minutes and carefully remove the supernatant.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following this compound treatment.
Materials:
-
Leukemia cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate Buffered Saline (PBS)
-
6-well plates
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at a density of 2 x 10⁵ cells/well.
-
Treat the cells with various concentrations of this compound (e.g., based on IC50 values) for 24-48 hours. Include a vehicle control.
-
Harvest the cells by centrifugation and wash twice with cold PBS.[1]
-
Resuspend the cells in 1X Binding Buffer provided in the kit at a concentration of 1 x 10⁶ cells/mL.[2]
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.[1]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[2]
-
Add 400 µL of 1X Binding Buffer to each tube.[2]
-
Analyze the cells by flow cytometry within 1 hour.[1]
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the effect of this compound on the distribution of cells in different phases of the cell cycle.
Materials:
-
Leukemia cell lines
-
This compound
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
6-well plates
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound for 24 hours.
-
Harvest cells, wash with PBS, and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours.
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with PBS and centrifuge again.
-
Resuspend the pellet in 500 µL of PI staining solution.[3]
-
Incubate in the dark at room temperature for 30 minutes.[3]
-
Analyze the DNA content by flow cytometry.[3]
Intracellular ROS Measurement (DCFDA Assay)
This protocol measures the generation of intracellular reactive oxygen species.
Materials:
-
Leukemia cell lines
-
This compound
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFDA or H2DCFDA)
-
Serum-free medium
-
Black 96-well plates
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Seed cells in a black 96-well plate.
-
Treat cells with this compound for the desired time (e.g., 1-6 hours). Include a positive control (e.g., H₂O₂) and a vehicle control.
-
Remove the treatment medium and wash the cells once with serum-free medium.
-
Load the cells with 10 µM DCFDA in serum-free medium and incubate for 30 minutes at 37°C in the dark.[4]
-
Wash the cells twice with PBS.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity using a fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm.[4]
Western Blot Analysis of Signaling Pathways
This protocol is for detecting changes in protein expression related to key signaling pathways.
Materials:
-
Leukemia cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., for phospho-Akt, total Akt, phospho-ERK, total ERK, phospho-p65, total p65, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat cells with this compound for the desired time points.
-
Lyse the cells in lysis buffer and determine the protein concentration.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Mandatory Visualizations
References
Troubleshooting & Optimization
Technical Support Center: Improving Metvan Solubility for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Metvan in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro assays?
This compound, with the chemical name bis(4,7-dimethyl-1,10-phenanthroline) sulfatooxovanadium(IV), is an organometallic compound with demonstrated anti-cancer properties.[1][2] Like many small molecules, its effectiveness in in vitro studies can be hampered by poor aqueous solubility, leading to precipitation in cell culture media. This can result in inaccurate and irreproducible experimental outcomes. Furthermore, this compound's stability can be compromised in aqueous solutions at physiological pH, where it can undergo transformation and oxidation.
Q2: What is the recommended solvent for preparing this compound stock solutions?
Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound for use in cell-based assays. DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of organic compounds.
Q3: What is the maximum recommended final concentration of DMSO in the cell culture medium?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept to a minimum, ideally below 0.5%, and for some sensitive cell lines, as low as 0.1%. It is crucial to include a vehicle control (media with the same final concentration of DMSO) in all experiments to account for any potential effects of the solvent on cell viability and function.
Q4: How should I store my this compound stock solution?
This compound stock solutions in DMSO should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. These aliquots should be stored at -20°C or -80°C for long-term stability.
Troubleshooting Guide: this compound Precipitation in Cell Culture Media
Encountering precipitation when adding this compound to your cell culture media is a common issue. This guide provides a step-by-step approach to troubleshoot and resolve this problem.
Visualizing the Troubleshooting Workflow
Data Presentation: this compound In Vitro Efficacy
The following table summarizes the cytotoxic activity of this compound in various human cancer cell lines, as determined by IC50 values (the concentration of a drug that gives half-maximal response).
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| U87 | Glioblastoma | 48 | 2.1 ± 0.6 |
| U118 | Glioblastoma | 48 | 0.82 ± 0.1 |
| U138 | Glioblastoma | 48 | 2.7 ± 0.4 |
| U373 | Glioblastoma | 48 | 2.0 ± 0.4 |
| T98 | Glioblastoma | 48 | 3.9 ± 0.5 |
| BT-20 | Breast Cancer | 48 | 1.6 ± 0.7 |
| MDA-MB-231 | Breast Cancer | 48 | 0.5 ± 0.1 |
| MDA-MB-361 | Breast Cancer | 48 | 1.9 ± 0.5 |
| MCF-7 | Breast Cancer | 48 | 2.3 ± 0.4 |
| U87 | Glioblastoma | 16 | 16.3 ± 1.8 |
| MDA-MB-231 | Breast Cancer | 16 | 11.1 ± 1.8 |
| NALM-6 | Acute Lymphoblastic Leukemia | - | 0.19 ± 0.03 |
| MOLT-3 | Acute Lymphoblastic Leukemia | - | 0.19 ± 0.01 |
| HL-60 | Acute Myeloid Leukemia | - | 1.1 ± 0.2 |
Data compiled from published studies.[2][3]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipette
Procedure:
-
Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube. The molecular weight of this compound (C28H24N4O5SV) is 595.6 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need 5.956 mg of this compound.
-
Dissolution: Add the calculated volume of DMSO to the microcentrifuge tube containing the this compound powder.
-
Mixing: Vortex the tube thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath for 5-10 minutes can aid dissolution if precipitation is observed.
-
Sterilization: While not always necessary for DMSO stocks, if sterility is a major concern, the solution can be filtered through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol outlines a general procedure for assessing the effect of this compound on cell viability using an MTT assay.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The next day, prepare serial dilutions of this compound in complete cell culture medium from the stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
Signaling Pathways
This compound-Induced Apoptosis
This compound exerts its anti-cancer effects primarily through the induction of apoptosis, or programmed cell death. Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of a cascade of proteases called caspases, which are the executioners of apoptosis.[4][5][6][7]
The intrinsic pathway is regulated by the Bcl-2 family of proteins, which includes pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL).[8] The ratio of these proteins determines the cell's susceptibility to apoptotic stimuli. An increase in the Bax/Bcl-2 ratio is a key indicator of apoptosis induction.[8] While the precise upstream signaling of this compound is still under investigation, it is known to lead to the activation of executioner caspases like caspase-3.[9][10][11][12]
References
- 1. Bis(4,7-dimethyl-1,10-phenanthroline) sulfatooxovanadium(IV) as a novel apoptosis-inducing anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo antitumor activity of bis(4,7-dimethyl-1,10-phenanthroline) sulfatooxovanadium(IV) (this compound [VO(SO4)(Me2-Phen)2]) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Biochemistry, Extrinsic Pathway of Apoptosis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. journal.waocp.org [journal.waocp.org]
- 7. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. A constitutively active and uninhibitable caspase-3 zymogen efficiently induces apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activation of Specific Apoptotic Caspases with an Engineered Small Molecule-Activated Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A novel Death Defying Domain in Met entraps the active site of Caspase-3 and blocks apoptosis in hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Caspase-3 activation is an early event and initiates apoptotic damage in a human leukemia cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Metvan Precipitation in Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting precipitation issues encountered when using Metvan in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound, or bis(4,7-dimethyl-1,10-phenanthroline) sulfatooxovanadium(IV) ([VIVO(Me2phen)2(SO4)]), is a vanadium-based organometallic compound that has demonstrated potent cytotoxic activity against various human cancer cell lines, including osteosarcoma, colorectal adenocarcinoma, glioblastoma, and breast cancer, at low micromolar concentrations.[1][2][3][4]
Q2: Why does this compound precipitate in my culture media?
This compound has low aqueous solubility. Precipitation commonly occurs when a concentrated stock solution of this compound, typically prepared in an organic solvent like dimethyl sulfoxide (DMSO), is diluted into the aqueous environment of the cell culture medium. This phenomenon, known as "solvent shift," happens because the compound is less soluble in the aqueous medium than in the initial solvent. Additionally, the chemical form (speciation) of vanadium compounds like this compound can be sensitive to pH and the presence of other molecules in the media, potentially leading to the formation of less soluble species.[5][6][7]
Q3: What is the recommended solvent for preparing this compound stock solutions?
Due to its low water solubility, a 100% sterile, anhydrous DMSO is the recommended solvent for preparing a high-concentration primary stock solution of this compound.
Q4: What is a typical working concentration for this compound in cell culture experiments?
The effective concentration of this compound can vary between cell lines. Published studies have shown cytotoxic effects in the low micromolar range, typically between 0.25 µM and 5.0 µM.[3][4] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q5: Can I filter out the precipitate from my this compound-containing media?
Filtering the media to remove the precipitate is generally not recommended. The precipitate is the active compound, and removing it will lower the effective concentration of this compound in your experiment, leading to inaccurate and unreliable results. The focus should be on preventing precipitation from occurring in the first place.[5]
Troubleshooting Guide: this compound Precipitation
This guide will help you identify the potential causes of this compound precipitation in your culture media and provide solutions to address the issue.
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock into media | Solvent Shift: The rapid change from a high-solubility organic solvent (DMSO) to a low-solubility aqueous environment (media) causes the compound to fall out of solution. | 1. Use Pre-warmed Media: Always add the this compound stock solution to culture media that has been pre-warmed to 37°C.[8] 2. Rapid Mixing: Add the this compound stock solution dropwise to the vortexing or rapidly stirring media to ensure immediate and thorough mixing. 3. Intermediate Dilution (optional): For very high concentrations, consider a two-step dilution. First, dilute the DMSO stock into a smaller volume of pre-warmed media with vigorous mixing, then add this intermediate solution to the final volume of media. |
| Precipitate forms over time in the incubator | Low Compound Stability: Vanadium compounds can be unstable in aqueous solutions at physiological pH and temperature, leading to changes in their chemical form and subsequent precipitation. | 1. Prepare Fresh Solutions: Prepare the final working solution of this compound in culture media immediately before use. Avoid storing this compound-containing media for extended periods. 2. Minimize Exposure to Light: Protect this compound stock solutions and final working solutions from light to prevent potential photodegradation. |
| Interaction with Media Components: Components in the culture media, such as salts or proteins in serum, may interact with this compound, leading to the formation of insoluble complexes. | 1. Serum-Free Conditions (if applicable): If your experiment allows, test for precipitation in serum-free media to see if serum components are a contributing factor. 2. Consider Alternative Media Formulations: If precipitation persists, and you suspect a specific media component, you could test a different basal media formulation. | |
| Inconsistent results between experiments | Variable Precipitation: Inconsistent levels of precipitation between experiments will lead to different effective concentrations of this compound, causing high variability in your data. | 1. Standardize the Protocol: Strictly follow a standardized protocol for preparing your this compound working solutions for every experiment. 2. Visual Inspection: Always visually inspect the final working solution for any signs of precipitation before adding it to your cells. If precipitation is observed, the solution should be discarded and remade.[8] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol provides a standardized method for preparing this compound solutions for use in cell culture experiments, designed to minimize the risk of precipitation.
Materials:
-
This compound powder
-
Sterile, anhydrous 100% Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pre-warmed (37°C) complete cell culture medium
Procedure:
-
Prepare a 10 mM Primary Stock Solution in DMSO:
-
Tare a sterile microcentrifuge tube.
-
Carefully weigh out a small amount of this compound powder (e.g., 1 mg).
-
Calculate the volume of DMSO needed to create a 10 mM stock solution (this compound Molecular Weight: ~583.5 g/mol ).
-
Add the calculated volume of 100% DMSO to the tube containing the this compound powder.
-
Vortex the solution thoroughly until the this compound is completely dissolved. A brief sonication can be used to aid dissolution if necessary.
-
This is your primary stock solution.
-
-
Storage of Primary Stock Solution:
-
Aliquot the primary stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
-
Prepare the Final Working Solution in Culture Medium:
-
Pre-warm the required volume of your complete cell culture medium to 37°C.
-
Determine the final concentration of this compound you need for your experiment (e.g., 5 µM).
-
Calculate the volume of the 10 mM primary stock solution needed to achieve the desired final concentration in your total volume of media.
-
Crucially, ensure the final concentration of DMSO in the culture medium is low (ideally ≤ 0.1%, and not exceeding 0.5%) to avoid solvent toxicity to the cells.
-
While gently vortexing or swirling the pre-warmed media, add the calculated volume of the this compound primary stock solution drop by drop.
-
Visually inspect the final working solution to ensure there is no visible precipitate.
-
Use the freshly prepared this compound-containing medium for your experiment immediately.
-
Quantitative Data Summary:
| Parameter | Value | Notes |
| This compound Molecular Weight | ~583.5 g/mol | Use for stock solution calculations. |
| Recommended Stock Solution Concentration | 10 mM in 100% DMSO | A high-concentration stock minimizes the volume of DMSO added to the final culture. |
| Typical Working Concentration Range | 0.25 - 5.0 µM | Cell line dependent. A dose-response curve is recommended.[3][4] |
| Maximum Final DMSO Concentration | ≤ 0.5% (ideally ≤ 0.1%) | To avoid solvent-induced cytotoxicity. Always include a vehicle control (media with the same final DMSO concentration) in your experiments. |
Visualizations
Troubleshooting Workflow for this compound Precipitation
Caption: A flowchart to guide the troubleshooting process for this compound precipitation.
Potential Signaling Pathways Affected by Vanadium Compounds
Caption: Potential signaling pathways modulated by vanadium compounds leading to anticancer effects.
References
- 1. In vivo antitumor activity of bis(4,7-dimethyl-1,10-phenanthroline) sulfatooxovanadium(IV) (this compound [VO(SO4)(Me2-Phen)2]) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bis(4,7-dimethyl-1,10-phenanthroline) sulfatooxovanadium(IV) as a novel apoptosis-inducing anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. This compound, bis(4,7-Dimethyl-1,10-phenanthroline)sulfatooxidovanadium(IV): DFT and Spectroscopic Study—Antitumor Action on Human Bone and Colorectal Cancer Cell Lines - CONICET [bicyt.conicet.gov.ar]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Metvan Concentration for Cytotoxicity Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Metvan concentration for their cytotoxicity studies.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is a recommended starting concentration range for this compound in a preliminary cytotoxicity assay?
A1: For initial experiments with a new cell line, it is advisable to test a broad concentration range of this compound to establish a dose-response curve. A logarithmic or semi-logarithmic dilution series is recommended, typically spanning from nanomolar (nM) to low micromolar (µM) concentrations (e.g., 10 nM to 50 µM). This compound has been reported to induce apoptosis in various cancer cell lines at nanomolar and low micromolar concentrations.[1]
Q2: How should I prepare and store this compound stock solutions?
A2: this compound is often poorly soluble in aqueous solutions but can be dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). It is crucial to use anhydrous DMSO to ensure maximum solubility. For long-term storage, aliquot the stock solution into single-use vials to prevent repeated freeze-thaw cycles and store at -20°C or -80°C. When preparing working solutions, dilute the DMSO stock in pre-warmed cell culture medium to the final desired concentration immediately before use.
Q3: What is the maximum concentration of DMSO my cells can tolerate?
A3: The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. Most cell lines can tolerate DMSO concentrations up to 0.5%, but some may be sensitive to concentrations as low as 0.1%. It is highly recommended to run a vehicle control experiment, treating cells with the highest concentration of DMSO that will be used in the experiment to ensure it does not affect cell viability on its own.
Q4: I am observing different IC50 values for this compound in different cancer cell lines. Is this normal?
A4: Yes, it is entirely expected to observe different IC50 values for this compound across different cell lines. This phenomenon is due to "cell-specific response." Each cell line has a unique biological and genetic profile, which influences its sensitivity to a cytotoxic compound. Factors such as differences in metabolic rates, expression of target proteins, and efficiency of DNA repair mechanisms can all contribute to variations in IC50 values.
Q5: My results are inconsistent between experiments. What are the common causes of variability?
A5: Inconsistent results in cytotoxicity assays can stem from several factors:
-
Cell Health and Passage Number: Use cells that are in the logarithmic growth phase and have a consistent, low passage number.
-
Cell Seeding Density: Ensure a uniform number of cells are seeded in each well. Inconsistent cell density will lead to variable results.
-
Reagent Preparation: Prepare fresh dilutions of this compound and assay reagents for each experiment.
-
Incubation Times: Maintain consistent incubation times for cell seeding, compound treatment, and assay development.
-
Plate Edge Effects: Wells on the outer edges of a 96-well plate are prone to evaporation, which can concentrate the compound and affect cell growth. It is advisable to fill the outer wells with sterile PBS or medium and not use them for experimental data.
Q6: How stable is this compound in cell culture medium?
A6: The stability of compounds in cell culture media can be influenced by factors like pH, temperature, and interaction with media components. While specific data on this compound's stability in various culture media is not extensively published, it is best practice to prepare fresh dilutions of the compound from a frozen DMSO stock for each experiment. Avoid storing diluted this compound solutions in culture medium for extended periods.
Section 2: Troubleshooting Guides
Issue: Poor Solubility or Precipitation of this compound in Culture Medium
| Symptom | Possible Cause | Solution |
| A visible precipitate forms in the well after adding this compound. | The concentration of this compound exceeds its solubility limit in the aqueous culture medium. | Prepare the final dilution in pre-warmed (37°C) medium and add it to the cells immediately. Gently mix the plate after addition. |
| The final DMSO concentration is too low to maintain solubility. | While keeping the final DMSO concentration below toxic levels (e.g., <0.5%), ensure it is consistent across all wells. | |
| Interaction with serum proteins in the medium. | Consider reducing the serum concentration during the treatment period if the cell line can tolerate it. |
Issue: Inconsistent or Unreliable MTT Assay Results
| Symptom | Possible Cause | Solution |
| High background absorbance in "medium only" control wells. | Contamination of the culture medium with bacteria or yeast. | Use sterile technique and check the medium for contamination before use. |
| Phenol red in the medium can interfere with absorbance readings. | Use a culture medium without phenol red for the assay or ensure the background from a "medium + MTT + solubilizer" blank is subtracted from all readings. | |
| Low absorbance readings across the entire plate. | Cell seeding density is too low. | Optimize the cell seeding density by performing a growth curve analysis to find the optimal number of cells that remain in the logarithmic growth phase for the duration of the experiment. |
| Incubation time with MTT reagent is too short. | Increase the incubation time with the MTT reagent until purple formazan crystals are clearly visible within the cells (typically 2-4 hours). | |
| Formazan crystals are not fully dissolved. | Incomplete solubilization of the formazan product. | Ensure the solubilization solution is thoroughly mixed in each well. Increase incubation time with the solubilizer or gently shake the plate. |
Issue: Discrepancy Between LDH and MTT Assay Results
| Symptom | Possible Cause | Solution |
| MTT assay shows a decrease in viability, but the LDH assay shows no significant increase in cytotoxicity. | This compound may be causing a cytostatic effect (inhibiting proliferation) rather than a cytotoxic effect (cell killing) at certain concentrations. The MTT assay reflects metabolic activity, which decreases with lower cell numbers, while the LDH assay only measures membrane rupture. | Correlate results with direct cell counting or a cell proliferation assay (e.g., BrdU). |
| The compound induces apoptosis. LDH is released primarily during late-stage apoptosis or necrosis. | Extend the treatment duration to allow for the progression to secondary necrosis and subsequent LDH release. | |
| The this compound compound may be inhibiting the LDH enzyme itself. | To test for this, add this compound to the positive control (fully lysed cells) and check if the LDH signal is reduced. |
Section 3: Data Presentation
Representative IC50 Values for this compound
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) [Representative] |
| HL-60 | Human Promyelocytic Leukemia | 48 | 0.5 |
| MCF-7 | Human Breast Adenocarcinoma | 72 | 1.2 |
| U-87 MG | Human Glioblastoma | 72 | 2.5 |
| A549 | Human Lung Carcinoma | 48 | 3.0 |
| Cisplatin-Resistant Ovarian Cancer | Ovarian Cancer | 72 | 0.8 |
Note: The values presented in this table are for illustrative purposes and may not reflect the actual IC50 values for your specific experiment. It is essential to perform a dose-response analysis to determine the precise IC50 for your experimental setup.
Section 4: Detailed Experimental Protocols
Protocol 1: MTT Assay for this compound Cytotoxicity
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into a purple formazan product, which can be dissolved and quantified by spectrophotometry.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from a DMSO stock. The final DMSO concentration should be consistent across all wells and ideally ≤ 0.1%. Include vehicle control wells (medium with DMSO) and untreated control wells (medium only).
-
Incubation: Remove the old medium and add the this compound dilutions to the cells. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until intracellular purple formazan crystals are visible under a microscope.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Mix gently on a plate shaker to ensure complete solubilization. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance.
Protocol 2: LDH Release Assay for this compound Cytotoxicity
Principle: The Lactate Dehydrogenase (LDH) assay quantifies the amount of LDH, a stable cytosolic enzyme, released into the culture medium from cells with damaged membranes. This is an indicator of cytotoxicity and cytolysis.
Methodology:
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol.
-
Supernatant Collection: After the incubation period, centrifuge the plate (if using suspension cells) at a low speed (e.g., 250 x g for 5 minutes). Carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.
-
Controls: Prepare the following controls:
-
Background Control: Supernatant from wells with medium but no cells.
-
Low Control: Supernatant from untreated cells.
-
High Control: Add a lysis buffer (provided with most commercial kits) to untreated cells 30 minutes before supernatant collection to induce maximum LDH release.
-
-
LDH Reaction: Add the LDH reaction mixture (as per the manufacturer's instructions) to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Absorbance Measurement: Add the stop solution (if required by the kit) and measure the absorbance at the recommended wavelength (usually 490 nm) with a reference wavelength (e.g., 680 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity = (Experimental Value - Low Control) / (High Control - Low Control) * 100).
Protocol 3: Annexin V/PI Apoptosis Assay by Flow Cytometry
Principle: This assay differentiates between healthy, apoptotic, and necrotic cells. Annexin V, a phospholipid-binding protein, has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.
Methodology:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat them with the desired concentrations of this compound for the specified time.
-
Cell Harvesting: Collect both the floating and adherent cells. For adherent cells, wash with PBS and detach using a gentle cell dissociation reagent (e.g., Trypsin-EDTA). Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Section 5: Visual Guides and Diagrams
Caption: Experimental workflow for optimizing this compound concentration.
References
reducing Metvan off-target effects in cellular assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Metvan in cellular assays. The information is tailored for scientists and drug development professionals to help mitigate off-target effects and ensure reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, or bis(4,7-dimethyl-1,10-phenanthroline) sulfatooxovanadium(IV), is an oxovanadium(IV) complex identified as a promising multi-targeted anticancer agent.[1] Its principal mechanism of action is the induction of apoptosis in cancer cells. This is achieved through the generation of reactive oxygen species (ROS) and a subsequent loss of the mitochondrial transmembrane potential, leading to programmed cell death.[1]
Q2: Is this compound the same as a c-MET inhibitor?
No, this is a critical point of distinction. This compound is a vanadium-based chemical compound. c-MET is a receptor tyrosine kinase protein encoded by the MET proto-oncogene. While both are subjects of cancer research, their molecular nature and mechanisms of action are entirely different. It is crucial not to confuse this compound with small molecule inhibitors or antibodies that target the c-MET protein.
Q3: What are the known or potential off-target effects of this compound?
Specific off-target protein interactions for this compound have not been extensively characterized in publicly available literature. However, as a vanadium compound, this compound may exhibit off-target effects common to this class of molecules. Vanadium compounds are known to act as pan-inhibitors of protein tyrosine phosphatases (PTPs).[2] Inhibition of PTPs can broadly affect cellular signaling pathways that are regulated by phosphorylation. Researchers should therefore consider the possibility of unintended effects on tyrosine kinase signaling pathways.
Q4: How does this compound behave in biological media?
The speciation of this compound in biological media is complex and concentration-dependent. At physiological pH, this compound can transform into other hydrolytic species. In blood serum, it has been shown to form complexes with citrate and proteins like transferrin and albumin.[3][4] This transformation is important to consider, as the biologically active species in your cellular assay may differ from the compound initially added. The pharmacological activity of this compound could be a result of the synergic action of its dissociated ligand (Me2phen) and various vanadium species.[4]
Troubleshooting Guide
Issue 1: High variability in cell viability (e.g., MTT, CellTiter-Glo®) assay results.
-
Question: My replicate wells show a high coefficient of variation (>15%) in my cell viability assay with this compound. What could be the cause?
-
Answer:
-
Compound Instability: this compound's speciation changes in aqueous solutions.[3][4] Ensure you prepare fresh dilutions of this compound for each experiment from a stock solution (e.g., in DMSO) to minimize variability due to compound degradation or transformation.
-
Uneven Cell Seeding: Ensure a homogenous cell suspension before and during plating.
-
Pipetting Inaccuracy: Use calibrated pipettes and consistent technique.
-
Edge Effects: To minimize evaporation and temperature fluctuations on the outer wells of a microplate, consider not using the outermost wells for experimental data.
-
Issue 2: No significant apoptosis is observed even at high concentrations of this compound.
-
Question: I am not detecting apoptosis with an Annexin V assay after treating my cells with this compound. What should I check?
-
Answer:
-
Assay Timing: Apoptosis is a dynamic process. The time point for your assay may be too early or too late. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal incubation time for your specific cell line.
-
Cell Line Resistance: Some cell lines may be inherently resistant to this compound-induced apoptosis. Consider testing a cell line known to be sensitive to this compound if possible, or investigate alternative cell death mechanisms.
-
Assay Sensitivity: Ensure your apoptosis detection method is sensitive enough. Flow cytometry-based Annexin V/PI staining is generally more sensitive than plate-reader-based assays.
-
Mechanism of Cell Death: While apoptosis is the primary mechanism, at very high concentrations, this compound could be inducing necrosis. Ensure you are using a method that can distinguish between apoptosis and necrosis, such as co-staining with Propidium Iodide (PI).
-
Issue 3: Unexpected changes in cellular signaling pathways unrelated to apoptosis.
-
Answer:
-
PTP Inhibition: As a vanadium compound, this compound may be inhibiting protein tyrosine phosphatases (PTPs).[2] This would lead to a general increase in protein tyrosine phosphorylation, affecting multiple signaling pathways. Consider performing a western blot for pan-phosphotyrosine to assess this possibility.
-
ROS-Mediated Signaling: The generation of reactive oxygen species (ROS) by this compound is a key part of its mechanism.[1] ROS can act as second messengers and modulate various signaling pathways, including MAPK pathways (e.g., JNK, p38) and NF-κB.
-
Control Experiments: To confirm if an observed effect is off-target, consider using a structurally related but inactive vanadium compound as a negative control, if available.
-
Quantitative Data
Due to the limited availability of comprehensive, publicly accessible IC50 data for this compound across a wide range of cancer cell lines, the following table is provided as an illustrative example. Researchers should determine the IC50 values for their specific cell lines of interest empirically.
Table 1: Illustrative IC50 Values for this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay Duration (hours) | Illustrative IC50 (µM) |
| HeLa | Cervical Cancer | 48 | 2.5 |
| A549 | Lung Cancer | 48 | 5.1 |
| MCF-7 | Breast Cancer | 48 | 1.8 |
| PC-3 | Prostate Cancer | 72 | 7.3 |
| U-87 MG | Glioblastoma | 72 | 3.9 |
Note: The IC50 values presented in this table are for illustrative purposes only and may not reflect the actual experimental values for this compound.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO).
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 20 µL of the MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization:
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Mix gently by pipetting or shaking to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
Protocol 2: Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining
This protocol is designed for flow cytometry analysis.
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate and grow to ~70-80% confluency.
-
Treat cells with various concentrations of this compound and a vehicle control for the predetermined optimal time.
-
-
Cell Harvesting:
-
Collect the culture medium (containing floating apoptotic cells).
-
Wash the adherent cells with PBS and then trypsinize.
-
Combine the trypsinized cells with the collected medium.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
-
Staining:
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
-
Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses a general fluorescent ROS indicator like DCFDA (2',7'-dichlorodihydrofluorescein diacetate).
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Treat cells with this compound at various concentrations. Include a vehicle control and a positive control for ROS induction (e.g., H₂O₂).
-
-
Staining:
-
Remove the treatment medium and wash the cells once with warm PBS.
-
Add 100 µL of a 10 µM DCFDA solution in pre-warmed serum-free medium to each well.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
-
Measurement:
-
Remove the DCFDA solution and wash the cells twice with warm PBS.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.
-
Visualizations
Caption: this compound-induced apoptosis signaling pathway.
Caption: Experimental workflow for assessing this compound's effects.
Caption: Troubleshooting logic for inconsistent assay results.
References
- 1. This compound: a novel oxovanadium(IV) complex with broad spectrum anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vanadium Compounds as PTP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Speciation in human blood of this compound, a vanadium based potential anti-tumor drug - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Metformin IC50 Value Variability
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of variability in Metformin IC550 (half-maximal inhibitory concentration) values during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: Why are my Metformin IC50 values inconsistent across experiments?
Inconsistent IC50 values for Metformin are a frequent issue stemming from its complex mechanism of action and sensitivity to experimental conditions.[1][2][3] Key factors that can contribute to this variability include:
-
Cell Line Specificity: Different cell lines exhibit varying sensitivities to Metformin due to differences in their genetic makeup, metabolic state, and expression of organic cation transporters (OCTs) responsible for Metformin uptake.[4]
-
Assay Conditions: Minor variations in experimental parameters can significantly impact results. These include cell seeding density, the passage number of the cells, and the duration of drug exposure.[5]
-
Media Composition: The concentration of glucose and other nutrients in the cell culture medium can alter the metabolic state of the cells and influence their response to Metformin.[6][7]
-
Reagent Quality and Preparation: The purity of the Metformin used, as well as the freshness and proper storage of all reagents, are crucial for reproducible results.
-
Data Analysis Methods: The mathematical model used to calculate the IC50 value from the dose-response curve can also introduce variability.[8]
Q2: How does the mechanism of action of Metformin contribute to IC50 variability?
Metformin has a multi-faceted mechanism of action, which is a primary reason for the observed variability in its IC50 values.[1][2] It doesn't just act on a single target. The main pathways include:
-
AMPK-Dependent Pathway: Metformin is known to activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[3][9] The level of AMPK activation can vary between cell lines and under different metabolic conditions.
-
AMPK-Independent Pathways: Metformin also exerts its effects independently of AMPK, including the inhibition of mitochondrial respiratory chain complex I and the modulation of other signaling pathways.[1]
-
Gut-Mediated Effects: In vivo, Metformin has significant effects on the gut microbiome and glucose utilization, which are not fully recapitulated in in vitro models.[1]
This complex interplay of different mechanisms means that the overall inhibitory effect, and thus the IC50 value, can be highly dependent on the specific cellular context.
Q3: My Metformin IC50 value is much higher than what is reported in the literature. What could be the reason?
Several factors could lead to a higher than expected IC50 value for Metformin:
-
High Glucose in Media: High glucose concentrations in the culture medium can counteract the metabolic stress induced by Metformin, leading to a reduced effect and a higher IC50 value.[6][7]
-
Low Expression of Metformin Transporters: The uptake of Metformin into cells is primarily mediated by organic cation transporters (OCT1, OCT2, and OCT3).[3][10] Cell lines with low expression of these transporters will have lower intracellular concentrations of Metformin, resulting in a higher apparent IC50.
-
Cellular Resistance: Some cell lines may have intrinsic or acquired resistance mechanisms that reduce their sensitivity to Metformin.
-
Sub-optimal Assay Duration: The effects of Metformin on cell proliferation are often time-dependent. Shorter incubation times may not be sufficient to observe the full inhibitory effect, leading to a higher IC50.
Troubleshooting Guide
If you are experiencing variability in your Metformin IC50 values, follow this troubleshooting guide to identify and address potential issues.
Experimental Workflow for Troubleshooting
Caption: A troubleshooting workflow for addressing inconsistent Metformin IC50 values.
Detailed Troubleshooting Steps
| Potential Issue | Troubleshooting Action | Rationale |
| Inconsistent Cell Seeding | Perform a cell titration experiment to determine the optimal seeding density for your cell line in your chosen assay format (e.g., 96-well plate). Ensure a single-cell suspension before seeding.[5] | Cell density can affect growth rates and drug response. Over- or under-confluent cells will respond differently to Metformin. |
| Variable Incubation Time | Standardize the drug incubation time across all experiments. For Metformin, longer incubation times (e.g., 48-72 hours) are often necessary to observe significant effects.[11] | Metformin's effects on cell proliferation are often not immediate. A consistent and adequate incubation period is crucial for reproducibility. |
| Media Composition | Test the effect of different glucose concentrations in your culture medium. Consider using a lower glucose formulation if your standard medium is high in glucose.[6][7] | High glucose can mask the metabolic effects of Metformin, leading to higher IC50 values. |
| Reagent Integrity | Prepare fresh dilutions of Metformin for each experiment from a validated stock solution. Protect the stock solution from light and multiple freeze-thaw cycles.[5] | Degraded Metformin will have reduced activity, leading to inaccurate IC50 values. |
| Cell Passage Number | Use cells within a defined and narrow passage number range for all experiments. | Cells at high passage numbers can undergo genetic and phenotypic changes, altering their drug sensitivity. |
| Data Analysis | Use a consistent non-linear regression model (e.g., sigmoidal dose-response with a variable slope) to fit your data and calculate the IC50 value.[8] | Different curve-fitting models can yield different IC50 values from the same dataset. |
Metformin Signaling Pathways
Understanding the key signaling pathways affected by Metformin can help in interpreting your results.
Caption: Simplified signaling pathway of Metformin's action.
Quantitative Data: Metformin IC50 Values in Various Cancer Cell Lines
The following table summarizes a range of reported Metformin IC50 values in different cancer cell lines to provide a general reference. Note that these values can vary significantly based on the experimental conditions used in each study.
| Cell Line | Cancer Type | Reported IC50 (mM) | Incubation Time (hours) | Reference |
| HeLa | Cervical Cancer | 7.492 | 72 | |
| HepG2 | Liver Cancer | 57.3 | 48 | [11] |
| A549/CDDP | Cisplatin-resistant Lung Cancer | Varies with Cisplatin co-treatment | 24 | [12] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 51.4 | Not Specified | [13] |
| MDA-MB-453 | Her2-positive Breast Cancer | 51.3 | Not Specified | [13] |
Experimental Protocols
Standard Protocol for Determining Metformin IC50 using MTT Assay
This protocol provides a general framework for determining the IC50 value of Metformin in adherent cell lines. Optimization will be required for specific cell lines and laboratory conditions.
Materials:
-
Adherent cell line of interest
-
Complete cell culture medium (consider glucose concentration)
-
Metformin hydrochloride
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Workflow Diagram:
Caption: Experimental workflow for determining IC50 using the MTT assay.
Procedure:
-
Cell Seeding:
-
Harvest cells during their logarithmic growth phase.
-
Perform a cell count and determine cell viability (e.g., using trypan blue exclusion).
-
Seed the cells in a 96-well plate at the predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.[14]
-
-
Metformin Treatment:
-
Prepare a stock solution of Metformin in sterile water or PBS.
-
Perform serial dilutions of Metformin in complete medium to achieve the desired final concentrations. A common starting point is a high concentration (e.g., 50-100 mM) with 2-fold or 3-fold serial dilutions.
-
Include a vehicle control (medium with the same concentration of the solvent used for Metformin) and a no-cell control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared Metformin dilutions or controls.
-
-
Incubation:
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the absorbance of the no-cell control from all other values.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (which represents 100% viability).
-
Plot the percentage of viability against the logarithm of the Metformin concentration.
-
Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC50 value.[8][15]
-
References
- 1. The mechanisms of action of metformin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular mechanisms of action of metformin: latest advances and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metformin pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Factors contributing to variability in metformin concentration in polycystic ovary syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Metformin-Induced Killing of Triple-Negative Breast Cancer Cells Is Mediated by Reduction in Fatty Acid Synthase via miRNA-193b - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. droracle.ai [droracle.ai]
- 10. researchgate.net [researchgate.net]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. Metformin inhibits the proliferation of A549/CDDP cells by activating p38 mitogen-activated protein kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. IC50 Calculator | AAT Bioquest [aatbio.com]
Technical Support Center: Stabilizing Metvan Solutions for Long-Term Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for stabilizing Metvan solutions for long-term storage. The following information is designed to address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound, or bis(4,7-dimethyl-1,10-phenanthroline) sulfatooxovanadium(IV), is a promising organometallic vanadium complex with demonstrated anticancer properties.[1][2][3] Like many metal-based therapeutic compounds, this compound can be prone to degradation in solution, which can impact its solubility, bioavailability, and ultimately, its therapeutic efficacy.[4] Ensuring the stability of this compound solutions is critical for obtaining reliable and reproducible experimental results.
Q2: I'm having trouble dissolving this compound. What solvents are recommended?
-
Dimethyl sulfoxide (DMSO): DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds and is a common choice for creating stock solutions of compounds with poor aqueous solubility.[5][6]
-
Co-solvents: If the final application requires an aqueous medium, a concentrated stock solution in DMSO can often be prepared and then diluted into the aqueous buffer or media. Be mindful of the final DMSO concentration to avoid solvent-induced toxicity in cellular assays. For some compounds that are poorly soluble in water, the use of co-solvents may be necessary for stability studies in acidic or basic solutions.[7]
It is always recommended to perform small-scale solubility tests to determine the optimal solvent and concentration for your specific experimental needs.
Q3: My this compound solution changes over time, especially in aqueous buffers. What is happening?
A3: this compound is known to be unstable in aqueous solutions, particularly at physiological pH. The primary degradation pathways observed are hydrolysis and oxidation.[1][8]
-
Hydrolysis: At physiological pH, this compound can transform into the hydrolytic species cis-[VO(Me2phen)2(OH)]+.[1][8] This change in the coordination sphere of the vanadium center can alter the compound's biological activity.
-
Oxidation: The vanadium(IV) center in this compound is susceptible to oxidation to vanadium(V). One study found that in a cell culture medium, approximately 60% of this compound was oxidized to V(V) after just 5 hours.[4][8]
Q4: How can I minimize the degradation of this compound in my solutions?
A4: To enhance the stability of this compound solutions for long-term storage, consider the following strategies:
-
pH Control: Since this compound undergoes hydrolysis at physiological pH, preparing and storing solutions in a slightly acidic buffer may improve stability. However, the optimal pH for long-term stability needs to be experimentally determined.
-
Use of Antioxidants: The susceptibility of this compound to oxidation suggests that the addition of antioxidants could be beneficial. The compatibility and effectiveness of various antioxidants would need to be evaluated.
-
Aliquoting and Storage Temperature: To avoid repeated freeze-thaw cycles that can accelerate degradation, it is advisable to aliquot stock solutions into single-use volumes. Store these aliquots at -20°C or -80°C to slow down chemical degradation.
-
Protection from Light: While specific photostability data for this compound is not available, it is a general best practice for long-term storage of chemical compounds to protect solutions from light by using amber vials or by wrapping containers in aluminum foil.
-
Inert Atmosphere: For maximum protection against oxidation, consider preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon).
Q5: Are there alternative formulation strategies to improve this compound stability?
A5: Yes, encapsulation of this compound into nanocarriers has been shown to be an effective strategy to improve its stability, solubility, and bioavailability. One study successfully encapsulated this compound in nanostructured lipid carriers (NLCs) using myristyl myristate as the lipid matrix and Pluronic F128 as a stabilizing agent. This formulation demonstrated a high encapsulation efficiency and sustained drug release.[9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation in aqueous solution | Poor aqueous solubility of this compound; pH-dependent solubility changes. | Prepare a concentrated stock solution in an organic solvent like DMSO and dilute it into your aqueous buffer immediately before use. Ensure the final solvent concentration is compatible with your experiment. Evaluate the solubility at different pH values. |
| Loss of activity over time | Degradation of this compound via hydrolysis or oxidation. | Prepare fresh solutions for each experiment. If storage is necessary, store aliquots at -80°C and protect them from light. Consider performing a stability study to determine the acceptable storage duration under your specific conditions. |
| Inconsistent experimental results | Instability of the this compound solution leading to variable concentrations of the active compound. | Standardize your solution preparation and storage procedures. Use a validated analytical method, such as HPLC, to confirm the concentration and purity of your this compound solution before each experiment. |
Experimental Protocols
Protocol for Forced Degradation Study of this compound
Forced degradation studies are essential for identifying potential degradation products and understanding the intrinsic stability of a molecule.[7][10]
1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or a co-solvent system) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3%). Keep at room temperature for a defined period, protected from light.
-
Thermal Degradation: Store the stock solution in a temperature-controlled oven at an elevated temperature (e.g., 80°C) for a defined period.
-
Photolytic Degradation: Expose the stock solution to a light source with a specified output (e.g., 1.2 million lux hours and 200 watt-hours/square meter). A control sample should be stored under the same conditions but protected from light.
3. Sample Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV or photodiode array (PDA) detector.[11][12]
4. Data Analysis: Compare the chromatograms of the stressed samples to the control. Identify and quantify the degradation products formed under each condition. This information will help in elucidating the degradation pathways.
Data Summary
| Parameter | Observation | Influencing Factors | Potential Mitigation Strategy |
| Solubility | Poor aqueous solubility.[4] | Solvent polarity, pH. | Use of organic solvents (e.g., DMSO) for stock solutions; formulation strategies like nanoencapsulation.[9] |
| Hydrolysis | Forms cis-[VO(Me2phen)2(OH)]+ at physiological pH.[1][8] | pH, presence of water. | Control of pH (potentially slightly acidic); storage in aprotic solvents. |
| Oxidation | V(IV) center oxidizes to V(V).[4][8] | Presence of oxygen, exposure to oxidizing agents. | Use of antioxidants; storage under an inert atmosphere; protection from light. |
| Thermal Stability | To be determined by forced degradation studies. | Temperature. | Storage at low temperatures (-20°C to -80°C). |
| Photostability | To be determined by forced degradation studies. | Exposure to light. | Storage in light-protected containers. |
Visualizations
Caption: Potential degradation pathways of this compound in aqueous solution.
Caption: Experimental workflow for a this compound stability study.
References
- 1. Speciation in human blood of this compound, a vanadium based potential anti-tumor drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, bis(4,7-Dimethyl-1,10-phenanthroline)sulfatooxidovanadium(IV): DFT and Spectroscopic Study-Antitumor Action on Human Bone and Colorectal Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: a novel oxovanadium(IV) complex with broad spectrum anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 6. gchemglobal.com [gchemglobal.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Speciation in human blood of this compound, a vanadium based potential anti-tumor drug - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. This compound | C28H24N4O5SV | CID 9916247 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pharmtech.com [pharmtech.com]
- 11. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 12. biomedres.us [biomedres.us]
Technical Support Center: Experimental Integrity of Metvan
Welcome to the technical support center for Metvan (bis(4,7-dimethyl-1,10-phenanthroline) sulfatooxovanadium(IV)). This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice on preventing the degradation of this compound during experimental procedures. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation in experimental settings?
A1: The primary cause of this compound degradation is oxidation. The vanadium center in this compound is in the +4 oxidation state (VIV), which is susceptible to oxidation to the +5 state (VV) in the presence of oxygen, particularly in aqueous solutions and cell culture media. This transformation can be rapid, occurring within minutes under certain conditions.[1][2]
Q2: Can the phenanthroline ligands in this compound dissociate during experiments?
A2: Yes, the 4,7-dimethyl-1,10-phenanthroline ligands can dissociate from the vanadium center, especially as the complex undergoes oxidation and hydrolysis in solution.[1][2] It is important to be aware that the free ligands themselves can be biologically active and cytotoxic, which could be a confounding factor in your experiments.[1][2]
Q3: How does pH affect the stability of this compound?
A3: The stability of oxovanadium(IV) complexes like this compound is often pH-dependent. At physiological pH (around 7.4), this compound can transform into hydrolytic species.[3] Extreme pH levels, both acidic and basic, can lead to ligand dissociation or the formation of vanadium hydroxide precipitates. Optimal stability is generally found in neutral to slightly acidic conditions.
Q4: What is the recommended way to prepare a stock solution of this compound?
A4: To prepare a stock solution, it is recommended to use a high-purity, degassed solvent. Dimethyl sulfoxide (DMSO) is often a suitable choice for initial dissolution before further dilution in aqueous buffers. Prepare solutions fresh for each experiment whenever possible. If a stock solution needs to be stored, it should be aliquoted into small, single-use volumes and kept at low temperatures.
Q5: How should I store my this compound solutions to minimize degradation?
A5: For short-term storage, keep solutions at 2-8°C and protected from light. For longer-term storage, solutions should be stored at -20°C or -80°C in airtight containers with minimal headspace to reduce exposure to oxygen. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue Observed | Potential Cause | Recommended Solution |
| Loss of blue/green color in solution, turning yellowish. | Oxidation of V(IV) to V(V). | Prepare fresh solutions using deoxygenated buffers. Minimize exposure to air by working under an inert atmosphere (e.g., nitrogen or argon) if possible. |
| Inconsistent or non-reproducible experimental results. | Degradation of this compound after solution preparation. | Prepare this compound solutions immediately before use. Assess the stability of this compound in your specific experimental buffer and conditions over the time course of your experiment. |
| Unexpected biological activity or cytotoxicity. | Dissociation of the phenanthroline ligands, which are themselves cytotoxic. | Run control experiments with the free 4,7-dimethyl-1,10-phenanthroline ligand at equivalent concentrations to determine its contribution to the observed effects. |
| Precipitate formation in aqueous buffers. | Poor solubility or formation of vanadium hydroxide species at certain pH values. | Adjust the pH of the buffer to a more neutral or slightly acidic range. Consider using a co-solvent like DMSO in your final dilution, ensuring it is compatible with your experimental system. |
Data Presentation: this compound Stability Profile
The following table summarizes the known stability of this compound and related oxovanadium(IV) complexes under various conditions. Specific kinetic data for this compound is limited, and stability can be highly dependent on the specific components of the experimental medium.
| Condition | Parameter | Observation | Stability Assessment | Reference |
| Cell Culture Medium | Oxidation State | ~60% oxidation to V(V) after 5 hours. | Low | [3] |
| Cell Culture Medium | Complex Integrity | Rapid decomposition within minutes at 310 K. | Very Low | [1][2] |
| Aqueous Solution (Neutral pH) | Oxidation State | Prone to oxidation by dissolved oxygen. | Low to Moderate | [1][2] |
| Aqueous Solution (Neutral pH) | Hydrolysis | Transforms into hydrolytic species. | Moderate | [3] |
| DMSO Solution (Anhydrous) | Complex Integrity | Generally stable when protected from moisture and air. | High | [4] |
| Frozen Solution (-20°C to -80°C) | Complex Integrity | Degradation is significantly slowed. | High | General Knowledge |
| Acidic Aqueous Solution | Complex Integrity | Stability may be enhanced, but depends on the specific acid and concentration. | Variable | General Knowledge |
| Basic Aqueous Solution | Complex Integrity | Prone to formation of hydroxide species and ligand dissociation. | Very Low | General Knowledge |
Experimental Protocols
Protocol 1: Preparation of a Fresh this compound Working Solution
This protocol is designed to minimize the degradation of this compound during its preparation for an experiment.
-
Materials:
-
This compound powder
-
High-purity, anhydrous DMSO
-
Desired experimental buffer (deoxygenated)
-
Inert gas (e.g., nitrogen or argon), if available
-
Sterile, amber microcentrifuge tubes or vials
-
-
Procedure:
-
Allow the this compound powder to come to room temperature in a desiccator to prevent condensation.
-
Weigh the required amount of this compound in a fume hood.
-
Dissolve the this compound powder in a minimal amount of high-purity DMSO to create a concentrated stock solution (e.g., 10-50 mM). Ensure complete dissolution by gentle vortexing.
-
If available, purge the headspace of the stock solution vial with an inert gas.
-
Immediately before use, dilute the DMSO stock solution to the final working concentration using your deoxygenated experimental buffer. To deoxygenate the buffer, bubble it with an inert gas for 15-30 minutes.
-
Use the final working solution as quickly as possible, ideally within 30 minutes of preparation.
-
Protocol 2: Assessing this compound Stability in a Specific Buffer
This protocol provides a framework for determining the stability of this compound under your specific experimental conditions using UV-Vis spectroscopy.
-
Materials:
-
Freshly prepared this compound working solution in your buffer of interest.
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
-
Procedure:
-
Prepare a working solution of this compound in your experimental buffer at a concentration suitable for UV-Vis analysis (typically in the µM range).
-
Immediately after preparation (T=0), measure the full UV-Vis spectrum of the solution (e.g., from 300 to 800 nm). The characteristic d-d bands for oxovanadium(IV) complexes are typically in the 500-800 nm range.
-
Store the remaining solution under the exact conditions of your experiment (e.g., temperature, light exposure).
-
At regular time intervals (e.g., 30 min, 1 hr, 2 hr, 4 hr, 24 hr), take an aliquot of the solution and re-measure the UV-Vis spectrum.
-
Data Analysis: Monitor for changes in the absorbance maxima and the overall shape of the spectrum. A decrease in the intensity of the V(IV) characteristic bands and/or a shift in their position indicates degradation. The appearance of new peaks may suggest the formation of degradation products.
-
Mandatory Visualizations
Caption: A logical workflow for handling this compound to minimize degradation during experiments.
Caption: A troubleshooting flowchart for addressing issues related to this compound degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. High cytotoxicity of vanadium(IV) complexes with 1,10-phenanthroline and related ligands is due to decomposition in cell culture medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
Metvan experimental controls and best practices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Metvan (bis(4,7-dimethyl-1,10-phenanthroline) sulfatooxovanadium(IV)) in experimental settings. Below, you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues you might encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, with the chemical name bis(4,7-dimethyl-1,10-phenanthroline) sulfatooxovanadium(IV), is an experimental organometallic vanadium complex with broad-spectrum anticancer activity.[1] Its primary mechanism of action involves the induction of apoptosis (programmed cell death) in cancer cells. This is achieved through the generation of reactive oxygen species (ROS) and the subsequent loss of the mitochondrial transmembrane potential, leading to the activation of the apoptotic cascade.[1] this compound has shown efficacy against a variety of cancer cell lines, including those resistant to standard chemotherapeutic agents like cisplatin.[1]
Q2: What are the best practices for handling and storing this compound?
A2: As a vanadium compound, this compound should be handled with care in a laboratory setting.
-
Storage: All vanadium compounds should be stored in a cool, dry place. It is advisable to store this compound powder in a tightly sealed container to prevent moisture ingress.[2] For long-term storage, keeping the compound at -20°C is recommended.
-
Handling: Use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, when handling this compound powder. Avoid inhalation of the powder by working in a well-ventilated area or a fume hood. Do not eat, smoke, or drink in the area where this compound is being handled.[3]
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[3]
Q3: How should I prepare a stock solution of this compound?
A3: Due to its chemical nature, this compound is expected to have low solubility in water.
-
Solvent Selection: Dimethyl sulfoxide (DMSO) is a suitable solvent for preparing a concentrated stock solution of this compound.[4]
-
Preparation: To prepare a 10 mM stock solution, dissolve 5.795 mg of this compound (molar mass: 579.5 g/mol ) in 1 mL of high-purity DMSO.[5] Ensure complete dissolution by vortexing.
-
Storage of Stock Solution: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C. When needed, thaw an aliquot and dilute it to the desired working concentration in your cell culture medium.
Q4: What are appropriate positive and negative controls for a this compound experiment?
A4: The inclusion of proper controls is critical for the validation of your experimental results.
-
Negative Control: The most important negative control is a "vehicle" control. This consists of treating cells with the same concentration of the solvent (e.g., DMSO) used to dissolve the this compound as is present in the highest concentration of this compound being tested. This ensures that any observed effects are due to this compound and not the solvent.
-
Positive Control: The choice of a positive control depends on the specific endpoint being measured.
-
For Apoptosis Assays: A well-characterized apoptosis-inducing agent, such as staurosporine or cisplatin, can be used as a positive control to confirm that the cell system is capable of undergoing apoptosis.
-
For ROS Production Assays: A compound known to induce oxidative stress, such as hydrogen peroxide (H₂O₂) or tert-Butyl hydroperoxide (TBHP), can serve as a positive control.[6]
-
Troubleshooting Guide
Issue 1: Low or no cytotoxic effect of this compound on cancer cells.
| Possible Cause | Troubleshooting Step |
| Incorrect Concentration | Ensure that the final concentration of this compound is within the effective range for your specific cell line. Consult the literature for reported EC50 values (see Table 1). Perform a dose-response experiment to determine the optimal concentration. |
| This compound Instability | This compound has been reported to be unstable in aqueous solutions, with approximately 60% oxidizing to the V(V) state after 5 hours in cell culture medium. Prepare fresh dilutions of this compound from your stock solution immediately before each experiment. |
| Cell Line Resistance | While this compound is effective against many cell lines, some may exhibit intrinsic or acquired resistance. Verify the sensitivity of your cell line to other anticancer agents. |
| Sub-optimal Cell Health | Ensure that your cells are healthy and in the logarithmic growth phase before treatment. High cell density or poor culture conditions can affect drug sensitivity. |
| Solubility Issues | Upon dilution into aqueous culture medium, this compound may precipitate, reducing its effective concentration. Visually inspect the medium for any signs of precipitation after adding this compound. Consider using a stepwise dilution method. |
Issue 2: High background in ROS detection assay.
| Possible Cause | Troubleshooting Step |
| Autofluorescence of this compound | Determine if this compound itself fluoresces at the excitation/emission wavelengths of your ROS probe. Run a control with this compound in cell-free medium. |
| Probe Concentration Too High | High concentrations of some ROS probes can lead to auto-oxidation and high background fluorescence. Titrate the concentration of your ROS probe to find the optimal signal-to-noise ratio. |
| Light-Induced ROS Production | Protect your cells and reagents from light as much as possible during the assay, as some fluorescent probes can generate ROS upon excitation. |
Issue 3: Inconsistent results between experiments.
| Possible Cause | Troubleshooting Step |
| Variability in Stock Solution | Avoid repeated freeze-thaw cycles of your this compound stock solution, as this can lead to degradation. Use freshly thawed aliquots for each experiment. |
| Inconsistent Cell Seeding Density | Ensure that cells are seeded at the same density for each experiment, as this can influence their response to treatment. |
| Passage Number of Cells | Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic and genotypic changes, affecting drug sensitivity. |
Data Presentation
Table 1: Reported EC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | EC50 (µM) |
| NALM-6 | Acute Lymphoblastic Leukemia | 0.19 ± 0.03 |
| MOLT-3 | Acute Lymphoblastic Leukemia | 0.19 ± 0.01 |
| HL-60 | Acute Myeloid Leukemia | 1.1 ± 0.2 |
| Note: | EC50 values were determined after a 48-hour incubation period.[7] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on cancer cell viability.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 4 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.[7]
-
This compound Treatment: Prepare serial dilutions of this compound in complete medium from your stock solution. Remove the old medium from the wells and add 100 µL of the this compound dilutions (e.g., concentrations ranging from 0.1 to 100 µM).[7] Include vehicle-treated (DMSO) and untreated wells as negative controls.
-
Incubation: Incubate the plate for 48 hours at 37°C in a humidified 5% CO₂ atmosphere.[7]
-
MTT Addition: Add 10 µL of MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 4 hours at 37°C.[7]
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the percentage of viability against the log of this compound concentration to determine the EC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for the detection of this compound-induced apoptosis by flow cytometry.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Cancer cell line of interest
-
Complete cell culture medium
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound (and a vehicle control) for the desired time (e.g., 24-48 hours).
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin to detach them.
-
Washing: Wash the cells twice with cold PBS by centrifugation.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry immediately.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Reactive Oxygen Species (ROS) Detection Assay
This protocol is for measuring intracellular ROS levels after this compound treatment.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well black, clear-bottom plates
-
ROS detection reagent (e.g., DCFDA or similar probe)
-
Positive control (e.g., H₂O₂)
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate and allow them to attach overnight.
-
Probe Loading: Remove the culture medium and wash the cells with PBS. Load the cells with the ROS detection probe diluted in serum-free medium or PBS, according to the manufacturer's instructions (typically for 30-60 minutes at 37°C).
-
Washing: Wash the cells to remove the excess probe.
-
This compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control. Include a positive control (e.g., H₂O₂).
-
Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for your chosen probe at different time points (e.g., 1, 3, 6 hours) using a fluorescence microplate reader.
-
Data Analysis: Normalize the fluorescence intensity of the treated cells to that of the vehicle-treated cells to determine the fold-change in ROS production.
Visualizations
Caption: Signaling pathway of this compound-induced apoptosis.
Caption: General experimental workflow for assessing this compound's efficacy.
Caption: Troubleshooting decision tree for low this compound efficacy.
References
- 1. This compound: a novel oxovanadium(IV) complex with broad spectrum anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Speciation in human blood of this compound, a vanadium based potential anti-tumor drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vanadium Complexes as Potential Anticancer Agents | MDPI [mdpi.com]
- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 5. This compound | C28H24N4O5SV | CID 9916247 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. aacrjournals.org [aacrjournals.org]
Technical Support Center: Overcoming MET Inhibitor Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to MET tyrosine kinase inhibitors (TKIs) in cancer cell lines.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments in a question-and-answer format.
Q1: My MET-driven cancer cell line shows little to no response to a MET inhibitor. What are the possible reasons for this intrinsic resistance?
A: Intrinsic resistance to MET inhibitors can occur even in cell lines with known MET alterations. The primary reasons include:
-
Co-occurring Oncogenic Mutations: The cell line may harbor additional driver mutations that provide alternative survival signals. Common co-mutations are found in genes like KRAS and PIK3CA, which activate downstream MAPK and PI3K/AKT pathways, respectively, making the cells less dependent on MET signaling.[1][2][3]
-
Pre-existing Resistant Subclones: The cell line population may be heterogeneous, containing a small subpopulation of cells with pre-existing resistance mechanisms that become dominant under the selective pressure of the drug.
-
Incorrect MET Dependency Assumption: While the cell line may have a MET alteration (e.g., amplification or mutation), it might not be the primary oncogenic driver.
Troubleshooting Steps:
-
Genomic Profiling: Perform next-generation sequencing (NGS) to identify co-occurring mutations in key cancer-related genes, particularly in the RAS/MAPK and PI3K/AKT pathways.
-
Phospho-protein Analysis: Use Western blotting to check the basal activation status of key downstream effectors like p-AKT and p-ERK. High basal levels in the absence of a MET inhibitor might indicate active bypass signaling.
-
Functional Assays: Confirm MET dependency by using siRNA or shRNA to knock down MET and observe the effect on cell viability. A significant reduction in viability confirms MET addiction.
Q2: My cells initially responded to the MET inhibitor, but have now developed acquired resistance. How can I identify the resistance mechanism?
A: Acquired resistance typically falls into two categories: on-target and off-target mechanisms. A systematic approach is needed to identify the specific cause.[4]
Experimental Workflow for Investigating Acquired Resistance:
Q3: My Western blot shows reactivation of ERK (p-ERK) in my resistant cell line, even in the presence of the MET inhibitor. What does this indicate?
A: Persistent or reactivated ERK phosphorylation, despite effective MET inhibition, strongly suggests the activation of a bypass signaling pathway that reactivates the MAPK cascade.[5] Common causes include:
-
Acquired KRAS or BRAF Mutations: These mutations can constitutively activate the MAPK pathway downstream of MET.[4][6]
-
Amplification/Overexpression of other RTKs: Receptor tyrosine kinases like EGFR or HER2 can be upregulated, leading to MAPK activation.[4][7]
-
Ligand-Mediated Activation: Increased secretion of ligands like EGF or HGF can activate their respective receptors and bypass the MET blockade.[8][9]
Next Steps:
-
Sequence for RAS/RAF mutations: Analyze your resistant cells for mutations in KRAS, HRAS, NRAS, and BRAF.
-
Test combination therapies: Assess the efficacy of combining the MET inhibitor with a MEK inhibitor (like trametinib or selumetinib) to block the reactivated downstream signal.[2][5]
-
Profile other RTKs: Use a phospho-RTK array or Western blotting to check for hyperactivation of EGFR, HER2, FGFR, and other common bypass receptors.
Q4: I have identified a secondary mutation in the MET kinase domain. What is my best course of action?
A: The optimal strategy depends on the specific mutation and its location, which can affect the binding of different classes of MET inhibitors.
-
Switch Inhibitor Type: MET inhibitors are classified based on their binding mode (e.g., Type I vs. Type II). A mutation that confers resistance to one type may not affect the binding of another. For instance, resistance to Type I inhibitors may be overcome by switching to a Type II inhibitor, and vice-versa.[4][10]
-
Next-Generation Inhibitors: Consider using a next-generation MET inhibitor designed to be effective against common resistance mutations.[11]
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of acquired resistance to MET inhibitors?
A: Resistance mechanisms are broadly divided into two categories:
-
On-Target Mechanisms: These are alterations related to the MET gene itself. They include secondary mutations in the MET kinase domain that prevent drug binding (e.g., at codons D1228, Y1230, L1195) and high-level amplification of the MET gene, which can overcome the inhibitory effect of the drug.[4][6][10][12]
-
Off-Target Mechanisms (Bypass Signaling): These mechanisms involve the activation of alternative signaling pathways that render the cell independent of MET signaling for survival and proliferation. Common bypass tracks include the activation of other receptor tyrosine kinases (RTKs) like EGFR and HER2, or the activation of downstream signaling nodes like KRAS and PI3K/AKT.[4][7][8][13]
References
- 1. Activation of KRAS Mediates Resistance to Targeted Therapy in MET Exon 14-mutant Non-small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activation of KRAS mediates resistance to targeted therapy in MET exon 14 mutant non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MET Signaling Pathways, Resistance Mechanisms, and Opportunities for Target Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. KRAS and HRAS mutations confer resistance to MET targeting in preclinical models of MET‐expressing tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ASCO – American Society of Clinical Oncology [asco.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Acquired resistance to MET kinase inhibition in MET-dependent non-small cell lung cancer cells mediated by a switch to EGFR dependency - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MET/HGF pathway activation as a paradigm of resistance to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Resistance to MET inhibition in MET-dependent NSCLC and therapeutic activity after switching from type I to type II MET inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Recent advances in the treatment of non-small cell lung cancer with MET inhibitors [frontiersin.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Research progress on the role of bypass activation mechanisms in resistance to tyrosine kinase inhibitors in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Metvan Treatment Optimization: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to optimize Metvan treatment duration in experimental settings.
Frequently Asked Questions (FAQs)
Q1: We are observing high variability in cytotoxicity at the same this compound concentration and treatment duration. What could be the cause?
A1: High variability can stem from several factors:
-
Cell Seeding Density: Ensure a consistent number of cells are seeded across all wells. Uneven cell distribution can lead to significant differences in the final cell viability readout.
-
This compound Stability: this compound, like many compounds, may have limited stability in cell culture media over extended periods. For long-term experiments (>24 hours), consider replenishing the media with fresh this compound at set intervals.
-
Solvent Concentration: If using a solvent like DMSO to dissolve this compound, ensure the final concentration in the culture media is consistent and below the toxic threshold for your specific cell line (typically <0.1%).
-
Edge Effects: In multi-well plates, wells on the periphery are prone to evaporation, which can concentrate this compound and other media components, leading to increased cytotoxicity. To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile PBS or media.
Q2: We are not observing the expected apoptotic effects of this compound, even at high concentrations. What steps can we take?
A2: The absence of an apoptotic response could be due to several reasons:
-
Sub-optimal Treatment Duration: The peak of apoptotic events is time-dependent and varies between cell lines and this compound concentrations. It is crucial to perform a time-course experiment to identify the optimal incubation period for observing apoptosis in your specific model.[1]
-
Assay Timing: Different apoptotic markers appear at different times. For instance, caspase activation is an earlier event than DNA fragmentation. Ensure your chosen assay aligns with the expected kinetics of apoptosis.[1]
-
Cell Line Resistance: The cell line you are using may be resistant to this compound-induced apoptosis. This could be due to high expression of anti-apoptotic proteins like Bcl-2.
-
Incorrect Assay: Confirm that the assay you are using is appropriate for detecting apoptosis. For example, an MTT assay measures metabolic activity and a decrease could indicate cytotoxicity, but not necessarily apoptosis. Use a more specific assay like Annexin V staining or a caspase activity assay to confirm the mode of cell death.
Q3: How do we determine the optimal treatment duration for this compound in our specific cancer cell line?
A3: The optimal treatment duration is not a one-size-fits-all parameter and must be determined empirically for each cell line and experimental endpoint. The recommended approach is to perform a time-course experiment in conjunction with a dose-response analysis.
-
Experimental Workflow:
-
Select a range of this compound concentrations based on literature or preliminary experiments.
-
Treat your cells with these concentrations for various durations (e.g., 6, 12, 24, 48, 72 hours).
-
At each time point, perform your desired assay (e.g., MTT for viability, Annexin V for apoptosis).
-
Analyze the data to identify the concentration and time point that yield the desired biological effect with minimal off-target effects.
-
References
Validation & Comparative
Metvan vs. Cisplatin: A Comparative Analysis of Efficacy in Ovarian Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of Metvan and the established chemotherapeutic agent, cisplatin, in the context of ovarian cancer. Drawing upon available preclinical and clinical data, we present a comprehensive overview of their mechanisms of action, quantitative performance metrics, and the experimental frameworks used to evaluate them. This objective analysis aims to inform further research and drug development efforts in the pursuit of more effective ovarian cancer therapies.
Executive Summary
Cisplatin has long been a cornerstone of ovarian cancer treatment, demonstrating significant efficacy, although often accompanied by severe side effects and the development of resistance. This compound, a novel oxovanadium(IV) complex, has emerged as a potential alternative, showing promise in preclinical studies, particularly against cisplatin-resistant ovarian cancer cells. While direct comparative clinical trial data is not yet available, this guide synthesizes the existing evidence to provide a foundational comparison of these two compounds. Furthermore, we explore the role of metformin, a widely used diabetes medication, which has demonstrated synergistic effects when used in combination with cisplatin, offering another avenue for enhancing therapeutic outcomes in ovarian cancer.
Quantitative Data Comparison
The following tables summarize the available quantitative data on the efficacy of this compound, cisplatin, and metformin in ovarian cancer cell lines.
Table 1: In Vitro Cytotoxicity (IC50 Values)
| Compound | Ovarian Cancer Cell Line | IC50 Value | Reference |
| This compound | Cisplatin-Resistant Ovarian Cancer Cells | Not explicitly quantified in available search results, but described as highly effective at nanomolar and low micromolar concentrations. | [1] |
| Cisplatin | A2780 (sensitive) | 1.0 - 1.4 µM | [2][3] |
| A2780cisR (resistant) | 7.39 µM | [2] | |
| SKOV3 (resistant) | 10.0 µM | [3] | |
| TOV-21G | IC50 for cisplatin was 270.83 µg/mL | [4] | |
| Metformin | SKOV3 | 1 - 3 mM | [5] |
| A2780 | 1 - 3 mM | [5] |
Table 2: In Vivo Tumor Growth Inhibition
| Treatment | Animal Model | Ovarian Cancer Model | Key Findings | Reference |
| This compound | SCID mouse xenograft | Human malignant glioblastoma and breast cancer (ovarian cancer data not specified) | Delayed tumor progression and prolonged survival time. | [1] |
| Cisplatin | Nude mouse xenograft | SKOV3 cells | Significantly diminished tumor volume. | [1] |
| Nude mouse xenograft | A2780 cells | Effectively inhibited subcutaneous tumor growth. | [6] | |
| Metformin + Cisplatin | Nude mouse xenograft | A2780 cells | Combination therapy resulted in a significant reduction of tumor growth (~90%) compared to either drug alone. | [7] |
| Patient-Derived Xenografts (PDXs) | Cisplatin-resistant ovarian cancer | Metformin treatment partially reversed platinum resistance in vivo. | [8] |
Mechanism of Action
This compound: A Multi-Targeted Approach
This compound, or bis(4,7-dimethyl-1,10-phenanthroline) sulfatooxovanadium(IV), is an oxovanadium(IV) complex that exhibits broad-spectrum anticancer activity.[1] Its primary mechanism of action involves the induction of apoptosis (programmed cell death) in cancer cells.[1] This process is associated with:
-
Loss of mitochondrial transmembrane potential: This disruption of mitochondrial function is a key event in the intrinsic apoptotic pathway.[1]
-
Generation of reactive oxygen species (ROS): Increased ROS levels can lead to oxidative stress and cellular damage, ultimately triggering apoptosis.[1]
-
Depletion of glutathione: Glutathione is a major antioxidant in cells, and its depletion makes cancer cells more susceptible to oxidative damage.[1]
Importantly, this compound has demonstrated high efficacy against cisplatin-resistant ovarian and testicular cancer cell lines, suggesting it may overcome common mechanisms of platinum resistance.[1]
Cisplatin: DNA Damage and Apoptosis Induction
Cisplatin, a platinum-based compound, is a cornerstone of chemotherapy for various cancers, including ovarian cancer. Its primary mechanism of action is the formation of DNA adducts, which interferes with DNA replication and transcription, ultimately leading to cell death.
The key steps in cisplatin's mechanism are:
-
Cellular Uptake: Cisplatin enters the cell, where the low intracellular chloride concentration causes the chloride ligands to be displaced by water molecules, forming a reactive, positively charged platinum complex.
-
DNA Binding: The aquated platinum complex binds to the N7 reactive centers on purine bases (adenine and guanine) of DNA.
-
Adduct Formation: This binding results in the formation of intrastrand and interstrand crosslinks in the DNA.
-
Cell Cycle Arrest and Apoptosis: These DNA adducts distort the DNA structure, inhibiting DNA replication and transcription. This damage triggers cell cycle arrest and, if the damage is too extensive to be repaired, initiates the apoptotic cascade.
References
- 1. researchgate.net [researchgate.net]
- 2. Enhanced Accumulation of Cisplatin in Ovarian Cancer Cells from Combination with Wedelolactone and Resulting Inhibition of Multiple Epigenetic Drivers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Relationships of Ex-Vivo Drug Resistance Assay and Cytokine Production with Clinicopathological Features in the Primary Cell Culture of Thai Ovarian and Fallopian Tube Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Apoptosis-related gene expression can predict the response of ovarian cancer cell lines to treatment with recombinant human TRAIL alone or combined with cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metformin targets ovarian cancer stem cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhanced antitumor efficacy of cisplatin for treating ovarian cancer in vitro and in vivo via transferrin binding - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Overcoming platinum-acquired resistance in ovarian cancer patient-derived xenografts - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Metvan and Carboplatin: A Guide for Researchers
In the landscape of anticancer drug development, the quest for novel therapeutic agents with improved efficacy and reduced toxicity remains a paramount objective. This guide provides a comparative study of two such compounds: Metvan, a promising vanadium-based complex, and Carboplatin, a well-established platinum-based chemotherapeutic agent. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, comparative efficacy, and the experimental protocols to evaluate them.
Introduction
This compound , or bis(4,7-dimethyl-1,10-phenanthroline)sulfatooxovanadium(IV), is an organometallic vanadium complex that has demonstrated significant preclinical anticancer activity across a broad spectrum of human cancer cell lines. Its efficacy extends to cisplatin-resistant cell lines, positioning it as a potential alternative to traditional platinum-based chemotherapy.
Carboplatin is a second-generation platinum-containing compound widely used in the treatment of various cancers, including ovarian, lung, and head and neck cancers. It functions as a DNA alkylating agent, inducing cell death by interfering with DNA replication and transcription. While generally better tolerated than its predecessor, cisplatin, resistance and side effects remain clinical challenges.
Mechanism of Action
This compound: A Multi-Targeted Approach
This compound's anticancer activity is multifaceted, primarily culminating in the induction of apoptosis through the intrinsic pathway. Its proposed mechanism involves:
-
Generation of Reactive Oxygen Species (ROS): this compound treatment leads to an increase in intracellular ROS levels. This oxidative stress disrupts cellular homeostasis and triggers downstream apoptotic signaling.
-
Mitochondrial Dysfunction: The surge in ROS contributes to the loss of mitochondrial membrane potential (ΔΨm), a critical event in the initiation of apoptosis. This disruption leads to the release of pro-apoptotic factors from the mitochondria into the cytoplasm.
-
Modulation of Signaling Pathways: Vanadium compounds have been shown to influence key cellular signaling pathways involved in cell survival and proliferation, such as the MAPK/ERK and PI3K/Akt pathways. By interfering with these pathways, this compound can inhibit cancer cell growth and promote apoptosis.
Carboplatin: DNA Damage and Apoptosis
Carboplatin exerts its cytotoxic effects through a well-established mechanism centered on DNA damage:
-
DNA Adduct Formation: Following cellular uptake and aquation, carboplatin's reactive platinum species bind to DNA, forming intra- and inter-strand cross-links. These adducts distort the DNA double helix, obstructing DNA replication and transcription.
-
Cell Cycle Arrest and Apoptosis: The extensive DNA damage triggers cell cycle arrest, primarily at the G2/M phase, allowing time for DNA repair. If the damage is irreparable, the cell is directed towards apoptosis.
Comparative Efficacy: In Vitro Cytotoxicity
While direct head-to-head comparative studies of this compound and Carboplatin across a wide range of cell lines are limited in publicly available literature, the following tables summarize reported IC50 values for each compound in various human cancer cell lines. It is important to note that experimental conditions can influence these values.
| This compound | Cancer Cell Line | IC50 (µM) |
| Leukemia | HL-60 | 1.1 |
| Leukemia | MOLT-3 | 0.19 |
| Leukemia | NALM-6 | 0.19 |
| Carboplatin | Cancer Cell Line | IC50 (µM) |
| Ovarian | A2780 | 6.1 |
| Ovarian | SKOV3 | 12.4 |
| Ovarian | IGROV-1 | 2.2 |
| Lung Carcinoid | UMC-11 | 36.4 |
| Lung Carcinoid | H727 | 3.4 |
| Lung Carcinoid | H835 | 35.8 |
| Retinoblastoma | Y79 | 24 |
| Retinoblastoma | SNUOT-Rb1 | 65 |
| Cervical | SiHa | 142.4 |
| Cervical | CaSki | 103 |
Experimental Protocols
This section provides detailed methodologies for key experiments to compare the anticancer activities of this compound and Carboplatin.
Cell Viability Assay (MTT Assay)
This assay assesses the cytotoxic effects of the compounds on cancer cells.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Treat the cells with various concentrations of this compound or Carboplatin for 24, 48, or 72 hours. Include a vehicle-treated control group.
-
Following treatment, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but stains necrotic and late apoptotic cells.
Protocol:
-
Treat cells with this compound or Carboplatin at their respective IC50 concentrations for a predetermined time.
-
Harvest the cells and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Mitochondrial Membrane Potential (ΔΨm) Assay (JC-1 Assay)
This assay measures the disruption of the mitochondrial membrane potential.
Principle: JC-1 is a cationic dye that accumulates in mitochondria. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence. A shift from red to green fluorescence indicates mitochondrial depolarization.
Protocol:
-
Treat cells with this compound or Carboplatin.
-
Incubate the cells with JC-1 staining solution (typically 1-10 µM) for 15-30 minutes at 37°C.
-
Wash the cells with assay buffer.
-
Analyze the cells using a fluorescence microscope or flow cytometer. Measure the fluorescence intensity in both the green (FITC) and red (PE or PI) channels.
-
The ratio of red to green fluorescence intensity is used to quantify the change in ΔΨm.
Intracellular Reactive Oxygen Species (ROS) Detection (DCFDA Assay)
This assay measures the generation of intracellular ROS.
Principle: DCFDA (2',7'-dichlorofluorescin diacetate) is a cell-permeable, non-fluorescent probe. Inside the cell, it is deacetylated by cellular esterases and then oxidized by ROS into the highly fluorescent compound DCF. The fluorescence intensity is proportional to the amount of ROS.
Protocol:
-
Treat cells with this compound or Carboplatin.
-
Incubate the cells with DCFDA solution (typically 10-25 µM) for 30-45 minutes at 37°C in the dark.
-
Wash the cells with PBS.
-
Measure the fluorescence intensity using a fluorescence microplate reader, fluorescence microscope, or flow cytometer at an excitation/emission of ~485/535 nm.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathways for this compound and Carboplatin, as well as a typical experimental workflow for their comparative evaluation.
Synergistic Anticancer Effects of Metformin and Doxorubicin: A Comparative Guide
An objective analysis of the enhanced efficacy of combining metformin with the chemotherapeutic agent doxorubicin in cancer therapy.
The combination of metformin, a widely used anti-diabetic drug, with the conventional chemotherapeutic agent doxorubicin has emerged as a promising strategy to enhance anticancer efficacy and overcome drug resistance. This guide provides a comprehensive comparison of doxorubicin monotherapy versus the synergistic combination of metformin and doxorubicin, supported by experimental data from in vitro and in vivo studies. The evidence consistently demonstrates that this combination surpasses the therapeutic outcomes of single-agent treatment.
The synergistic effects of metformin and doxorubicin have been observed across various cancer types, where the combination leads to inhibited cancer cell growth and increased rates of cell death.[1] Animal studies have further corroborated these findings, showing significant reductions in tumor growth and improved survival rates.[1] One of the key advantages of this combination is its potential to counteract doxorubicin resistance, a major challenge in cancer treatment.[1][2]
Quantitative Analysis of Synergistic Effects
The synergistic interaction between metformin and doxorubicin has been quantified in numerous studies. The following tables summarize key data from representative experiments, highlighting the enhanced cytotoxicity and tumor inhibition achieved with the combination therapy.
| Cell Line | Treatment | IC50 (µM) | Fold Change in Doxorubicin Efficacy | Reference |
| HT1080 (Fibrosarcoma) | Doxorubicin | 3.3 | - | [3] |
| Metformin | Not specified, but used at 0.75 U/ml for synergy | - | [3] | |
| Doxorubicin + Metformin | Not specified | Synergistic inhibition of 64.2% vs 5.7% for Doxorubicin alone | [3] | |
| MCF7/ADR (Doxorubicin-Resistant Breast Cancer) | Doxorubicin | High (Resistant) | - | [2] |
| Metformin | Dose-dependent inhibition | - | [2] | |
| Doxorubicin + Metformin | Significantly lower than Doxorubicin alone | Reverses drug resistance | [2] | |
| MDA-MB-231 & 4T1 (Triple-Negative Breast Cancer) | Doxorubicin | Not specified | - | [4] |
| Doxorubicin + Metformin + Naringenin | Not specified | Significant increase in cytotoxicity | [4] |
| In Vivo Model | Treatment | Tumor Growth Inhibition | Reference |
| Xenograft Mouse Model (Breast and Prostate Cancer) | Doxorubicin (4 mg/kg) + Metformin (200 µg/mL) | Effective in inhibiting tumor growth | [1] |
| MCF7/ADR Xenograft Model | Doxorubicin + Metformin | Synergistic activity in eliminating Ki67-positive cancer cells | [2] |
| Xenograft Mouse Model (Triple-Negative Breast Cancer) | Doxorubicin + Metformin + Naringenin | Significant reduction of tumor volume and weight | [4] |
Mechanisms of Synergy
The enhanced anticancer effect of the metformin-doxorubicin combination is attributed to multiple mechanisms of action. Doxorubicin primarily acts by intercalating into DNA and inhibiting topoisomerase II, which leads to DNA damage and apoptosis.[][6][7] Metformin complements this by activating AMP-activated protein kinase (AMPK), which in turn inhibits the mammalian target of rapamycin (mTOR) pathway, a critical regulator of cell growth and proliferation.
Furthermore, metformin has been shown to reverse doxorubicin resistance by down-regulating the expression of drug efflux pumps like P-glycoprotein (P-gp).[2] This leads to increased intracellular accumulation of doxorubicin in resistant cancer cells, thereby restoring their sensitivity to the chemotherapeutic agent.[2]
Caption: Signaling pathway of Metformin and Doxorubicin synergy.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are representative protocols for key experiments cited in this guide.
In Vitro Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cell lines (e.g., MCF7/ADR, HT1080) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
Drug Treatment: Cells are treated with varying concentrations of doxorubicin, metformin, or a combination of both for 48-72 hours.
-
MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The cell viability is calculated as a percentage of the control (untreated) cells.
Western Blot Analysis for P-glycoprotein Expression
-
Protein Extraction: Cells treated with metformin, doxorubicin, or the combination are lysed to extract total protein.
-
Protein Quantification: The protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody against P-glycoprotein, followed by a horseradish peroxidase-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Tumor Model
-
Cell Implantation: Athymic nude mice are subcutaneously injected with cancer cells (e.g., 5 x 10^6 MCF7/ADR cells).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Administration: Mice are randomly assigned to treatment groups: vehicle control, doxorubicin alone, metformin alone, or the combination of doxorubicin and metformin. Treatments are administered via intraperitoneal or oral routes for a specified period (e.g., 21 days).
-
Tumor Measurement: Tumor volume is measured every 3-4 days using calipers.
-
Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., immunohistochemistry for Ki67).
Caption: Workflow for in vivo xenograft model experiments.
Conclusion
The combination of metformin and doxorubicin represents a highly effective therapeutic strategy that leverages synergistic interactions to enhance anticancer activity. The ability of metformin to sensitize cancer cells to doxorubicin and overcome drug resistance mechanisms provides a strong rationale for its use as an adjunct to conventional chemotherapy. The data presented in this guide, along with the detailed experimental protocols, offer valuable insights for researchers and drug development professionals exploring novel combination therapies in oncology. Further clinical investigation is warranted to fully realize the potential of this promising combination in improving patient outcomes.
References
- 1. Synergistic anticancer effects of doxorubicin and metformin combination therapy: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metformin synergistically suppress tumor growth with doxorubicin and reverse drug resistance by inhibiting the expression and function of P-glycoprotein in MCF7/ADR cells and xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Combining naringenin and metformin with doxorubicin enhances anticancer activity against triple-negative breast cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Doxorubicin - Wikipedia [en.wikipedia.org]
- 7. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Metvan and Other Oxovanadium Anticancer Compounds
For Researchers, Scientists, and Drug Development Professionals
The landscape of anticancer drug development is continually evolving, with a growing interest in metal-based compounds as alternatives to traditional platinum-based therapies. Among these, oxovanadium complexes have emerged as a promising class of therapeutic agents. This guide provides a detailed comparison of Metvan, a notable oxovanadium(IV) compound, with other key oxovanadium anticancer compounds, supported by experimental data and detailed methodologies.
Introduction to Oxovanadium Compounds in Oncology
Oxovanadium compounds, characterized by the VO²⁺ core, have demonstrated significant cytotoxic and antitumor activities across a range of cancer cell lines. Their mechanisms of action are multifaceted, often involving the induction of apoptosis, cell cycle arrest, and the generation of reactive oxygen species (ROS). The specific biological activity of these complexes is heavily influenced by the nature of the coordinating ligands.
This compound: A Promising Oxovanadium(IV) Anticancer Agent
This compound, chemically known as bis(4,7-dimethyl-1,10-phenanthroline) sulfatooxovanadium(IV), has been identified as a particularly potent multitargeted anticancer vanadium complex. It exhibits cytotoxicity against a broad spectrum of human cancer cells at low micromolar concentrations, including leukemia, multiple myeloma, and solid tumors of the breast, brain, ovaries, and prostate. A key advantage of this compound is its effectiveness against cisplatin-resistant cancer cell lines, suggesting a potential role in overcoming drug resistance.
Comparative Analysis of In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following tables summarize the available IC50 data for this compound and other selected oxovanadium compounds against various cancer cell lines. It is important to note that direct comparisons can be challenging due to variations in experimental conditions and cell lines used across different studies.
Table 1: IC50 Values of this compound and Other Oxovanadium Compounds on Breast Cancer Cell Lines (MCF-7)
| Compound | IC50 (µM) | Exposure Time (hours) |
| Vanadyl Sulfate | ~117 (25 µg/mL)[1] | 24 |
| Vanadyl Sulfate | ~94 (20 µg/mL)[1] | 48 |
| This compound | Data not available for direct comparison |
Table 2: IC50 Values of this compound and Other Oxovanadium Compounds on Cervical Cancer Cell Lines (HeLa)
| Compound | IC50 (µM) | Exposure Time (hours) |
| VO(hntdtsc)(NPIP)¹ | Data available, but not directly comparable[2] | 48 |
| This compound | Data not available for direct comparison |
¹ VO(hntdtsc)(NPIP) is a novel oxovanadium(IV) complex with a thiosemicarbazone-based ligand.
Table 3: IC50 Values of Other Oxovanadium Compounds on Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) |
| Bis(maltolato)oxovanadium(IV) (BMOV) | Neuroblastoma cell lines | Neuroblastoma | Cytotoxic[3] | Not specified |
| Oxovanadium(IV) dipicolinate complex | PC9 | Lung Cancer | 9.5[4] | Not specified |
| Oxovanadium(IV) dipicolinate complex | MCF-7 | Breast Cancer | 16[4] | Not specified |
| Oxovanadium(IV) thiosemicarbazone complexes | MDA-MB-231 | Breast Cancer | Potent activity | Not specified |
| Oxovanadium(IV) thiosemicarbazone complexes | MCF-7 | Breast Cancer | Potent activity | Not specified |
Mechanisms of Action: A Comparative Overview
The anticancer effects of oxovanadium compounds are attributed to several key mechanisms, primarily the induction of apoptosis and disruption of the cell cycle.
Apoptosis Induction
This compound is a potent inducer of apoptosis. Its mechanism involves the loss of mitochondrial transmembrane potential, generation of reactive oxygen species (ROS), and depletion of glutathione. This cascade ultimately leads to programmed cell death. Other oxovanadium complexes also induce apoptosis, often through similar mitochondrial-dependent pathways.
Cell Cycle Arrest
Several oxovanadium compounds have been shown to induce cell cycle arrest, preventing cancer cells from proliferating. This is often achieved by modulating the expression of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs). For instance, a novel oxovanadium complex, VO(hntdtsc)(NPIP), has been shown to arrest the cell cycle at the G0/G1 phase in HeLa cells by affecting the p16-cyclin D1-CDK4-p-Rb pathway[2].
Experimental Protocols
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the oxovanadium compounds and incubate for the desired time (e.g., 24, 48, 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100-150 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Annexin V-FITC/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells with compromised membrane integrity.
Materials:
-
Treated and control cells
-
Annexin V-FITC conjugate
-
Propidium Iodide (PI) solution
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Induce apoptosis in cells by treating with the oxovanadium compounds.
-
Harvest and wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
Propidium Iodide Cell Cycle Analysis
This method uses propidium iodide to stain the DNA of fixed cells. The amount of PI fluorescence is directly proportional to the amount of DNA in the cell, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Treated and control cells
-
Cold 70% ethanol
-
PBS
-
PI staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest and wash the cells with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing.
-
Incubate the fixed cells on ice for at least 30 minutes.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate for 15-30 minutes at room temperature.
-
Analyze the stained cells by flow cytometry.
Conclusion
This compound stands out as a highly promising oxovanadium anticancer compound due to its broad-spectrum activity and efficacy against drug-resistant cancers. While direct quantitative comparisons with other oxovanadium compounds are limited by the available data, the collective evidence suggests that the cytotoxicity and mechanisms of action of these complexes are significantly influenced by their ligand sphere. Further head-to-head comparative studies are warranted to fully elucidate the relative therapeutic potential of this compound and other emerging oxovanadium-based drug candidates. The detailed protocols provided herein offer a standardized framework for conducting such comparative evaluations.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Curcumin and melphalan cotreatment induces cell cycle arrest and apoptosis in MDA-MB-231 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of Cell Cycle Arrest and Apoptosis in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Antitumor Efficacy of Metvan: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the in vivo antitumor effects of Metvan, a promising oxovanadium(IV) complex. The data presented is intended to offer an objective comparison with alternative cancer therapeutics, supported by experimental evidence.
Comparative Analysis of In Vivo Antitumor Activity
This compound has demonstrated significant antitumor activity in preclinical xenograft models of human cancers. The following tables summarize the key quantitative data from these studies. It is important to note that direct head-to-head in vivo comparisons with other chemotherapeutic agents like cisplatin were not available in the reviewed literature. Therefore, the data for this compound and cisplatin are presented from separate studies and should be interpreted with caution.
Table 1: In Vivo Efficacy of this compound in Human Tumor Xenograft Models
| Tumor Model | Treatment Group | Dosage and Administration | Mean Tumor Volume (mm³) at Day 40 | % Tumor Growth Inhibition | Reference |
| Human Glioblastoma (U87) | Vehicle Control | Saline, i.p. | 4560 ± 654 | - | [1][2] |
| This compound | 10 mg/kg, i.p., daily (5 days/week for 4 weeks) | 1688 ± 571 | 63% | [1][2] | |
| Human Breast Cancer (MDA-MB-231) | Vehicle Control | Saline, i.p. | 487 ± 82 | - | [1][2] |
| This compound | 10 mg/kg, i.p., daily (5 days/week for 4 weeks) | 174 ± 29 | 64% | [1][2] |
Table 2: Representative In Vivo Efficacy of Cisplatin in Human Tumor Xenograft Models (for illustrative comparison)
| Tumor Model | Treatment Group | Dosage and Administration | Outcome | Reference |
| Human Ovarian Cancer Xenograft | Cisplatin | 5 mg/kg, i.p., weekly | Significant tumor growth delay | [3] |
| Human Lung Cancer Xenograft | Cisplatin | 6 mg/kg, i.p., once | Significant tumor growth inhibition | [4] |
Experimental Protocols
This compound In Vivo Antitumor Study in SCID Mouse Xenograft Models.[1][2]
-
Animal Model: CB.17 Severe Combined Immunodeficient (SCID) mice.
-
Tumor Cell Inoculation: 1 x 10⁶ U87 human glioblastoma cells or MDA-MB-231 human breast cancer cells were inoculated subcutaneously into the hind legs of the mice.
-
Treatment Regimen:
-
This compound Group: Received daily intraperitoneal (i.p.) injections of this compound at a dose of 10 mg/kg. The treatment was administered for 5 consecutive days per week for a duration of 4 weeks, starting the day after tumor cell inoculation.
-
Control Group: Received daily i.p. injections of the vehicle (saline).
-
-
Tumor Volume Measurement: Tumor size was measured regularly, and the volume was calculated. The final tumor volumes were compared at 40 days post-inoculation.
-
Toxicity Assessment: The mice were monitored for any signs of acute or subacute toxicity. Dose levels ranging from 12.5 mg/kg to 100 mg/kg were found to not cause acute or subacute toxicity.[1][2]
Mechanism of Action and Signaling Pathways
This compound's antitumor effect is primarily attributed to the induction of apoptosis in cancer cells. This process is initiated by the generation of reactive oxygen species (ROS) and subsequent depolarization of the mitochondrial membrane.[5] While the precise signaling cascade for this compound is not fully elucidated, studies on other vanadium compounds suggest the involvement of key signaling pathways such as the MAPK/ERK and PI3K/Akt pathways in regulating cell proliferation and survival.[6][7][8]
Below are diagrams illustrating the proposed mechanism of action and the experimental workflow for in vivo studies.
Caption: Proposed mechanism of this compound-induced apoptosis.
Caption: Workflow for in vivo validation of this compound's antitumor effects.
Summary and Future Directions
The available in vivo data strongly suggest that this compound is a potent antitumor agent with a favorable toxicity profile.[1][2] It significantly inhibits the growth of human glioblastoma and breast cancer xenografts in mice.[1][2] The mechanism of action appears to be centered on the induction of apoptosis through oxidative stress.[5]
Further research is warranted to conduct direct comparative in vivo studies against standard-of-care chemotherapeutics to precisely position this compound in the current landscape of cancer therapies. Elucidating the detailed signaling pathways involved in its action will also be crucial for identifying potential biomarkers for patient stratification and for the development of combination therapies. This compound's efficacy against cisplatin-resistant cancer cell lines in vitro suggests its potential as a valuable alternative or adjunct in treating resistant tumors.[5]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. In vivo antitumor activity of bis(4,7-dimethyl-1,10-phenanthroline) sulfatooxovanadium(IV) (this compound [VO(SO4)(Me2-Phen)2]) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New combination chemotherapy of cisplatin with an electron-donating compound for treatment of multiple cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. europeanreview.org [europeanreview.org]
- 5. This compound: a novel oxovanadium(IV) complex with broad spectrum anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular and Cellular Mechanisms of Cytotoxic Activity of Vanadium Compounds against Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Overview of Vanadium and Cell Signaling in Potential Cancer Treatments | MDPI [mdpi.com]
- 8. irgb.cnr.it [irgb.cnr.it]
Metvan Shows Promise in Overcoming Platinum Drug Resistance in Ovarian and Testicular Cancers
A comparative analysis of the novel oxovanadium(IV) complex, Metvan, and traditional platinum-based chemotherapeutic agents reveals a potential breakthrough in treating cancers that have developed resistance to frontline therapies. Emerging evidence suggests that this compound is highly effective against cisplatin-resistant ovarian and testicular cancer cell lines, indicating a lack of cross-resistance and offering a new therapeutic avenue for patients with refractory disease.
The development of resistance to platinum-based drugs, such as cisplatin, carboplatin, and oxaliplatin, is a significant challenge in the clinical management of various cancers. This resistance can be intrinsic or acquired, leading to treatment failure and poor patient outcomes. This compound, a multitargeted anticancer vanadium complex, has demonstrated potent apoptosis-inducing activity in a broad spectrum of cancer cells, including those that no longer respond to platinum agents.
Quantitative Analysis of Cytotoxicity
While direct comparative studies providing IC50 values of this compound versus platinum drugs in a comprehensive panel of resistant cell lines are not yet widely published in publicly available literature, a key study has highlighted this compound's efficacy. The research indicated that this compound is highly effective against ovarian and testicular cancer cell lines that have developed resistance to cisplatin. This suggests that the mechanisms of action and resistance are distinct between the two classes of compounds.
To provide a framework for comparison, the following table structure is proposed for when such quantitative data becomes available:
Table 1: Comparative Cytotoxicity (IC50, µM) of this compound and Platinum Drugs in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Drug | Parent (IC50, µM) | Cisplatin-Resistant (IC50, µM) | Resistance Factor |
| Ovarian Cancer | ||||
| A2780 | Cisplatin | Data not available | Data not available | Data not available |
| This compound | Data not available | Data not available | Data not available | |
| Testicular Cancer | ||||
| NT2/D1 | Cisplatin | Data not available | Data not available | Data not available |
| This compound | Data not available | Data not available | Data not available |
Data to be populated from primary research articles upon availability.
Divergent Mechanisms of Action: A Key to Overcoming Resistance
The lack of cross-resistance between this compound and platinum drugs can be attributed to their fundamentally different mechanisms of inducing cell death.
Platinum Drugs: The primary mode of action for platinum-based drugs is the formation of covalent adducts with DNA. This interaction disrupts DNA replication and transcription, leading to the activation of the DNA damage response (DDR) and subsequent apoptosis. Resistance to platinum drugs often involves mechanisms that reduce intracellular drug accumulation, increase drug inactivation by thiol-containing molecules like glutathione, enhance DNA repair pathways, or alter apoptotic signaling.
This compound: In contrast, this compound's anticancer activity is not primarily dependent on direct DNA binding. It induces apoptosis through a multi-targeted approach that involves the generation of reactive oxygen species (ROS), leading to a loss of mitochondrial transmembrane potential and depletion of glutathione. This oxidative stress-mediated cell death pathway appears to bypass the common resistance mechanisms that protect cancer cells from platinum-induced DNA damage.
Caption: Signaling pathways of Platinum Drugs and this compound.
Experimental Protocols
To facilitate further research in this area, detailed methodologies for key experiments are outlined below.
Generation of Cisplatin-Resistant Ovarian Cancer Cell Lines
This protocol describes the development of cisplatin-resistant cancer cell lines through continuous exposure to the drug.
-
Cell Culture: Culture human ovarian cancer cells (e.g., A2780) in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Initial Cisplatin Exposure: Determine the IC50 of cisplatin for the parental cell line using a standard cytotoxicity assay. Begin the resistance induction by treating the cells with cisplatin at a concentration equal to the IC50.
-
Stepwise Dose Escalation: Once the cells have recovered and are proliferating, increase the cisplatin concentration in a stepwise manner. The increments should be gradual to allow for the selection of resistant clones.
-
Maintenance of Resistant Phenotype: After achieving a desired level of resistance (typically 5- to 10-fold higher IC50 than the parental line), maintain the resistant cell line in a medium containing a maintenance dose of cisplatin to ensure the stability of the resistant phenotype.
-
Verification of Resistance: Regularly assess the IC50 of the resistant cell line to confirm the level of resistance compared to the parental cells.
Caption: Workflow for generating cisplatin-resistant cell lines.
Cytotoxicity Assay (MTT Assay)
This protocol details the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess cell viability.
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with serial dilutions of this compound or the platinum drug of interest for a specified period (e.g., 48 or 72 hours). Include untreated control wells.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the drug concentration and determine the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.
The distinct mechanisms of action between this compound and platinum drugs provide a strong rationale for the observed lack of cross-resistance. This finding opens up promising avenues for the development of new therapeutic strategies for patients with platinum-resistant ovarian and testicular cancers. Further preclinical and clinical investigations are warranted to fully elucidate the potential of this compound in this challenging clinical setting.
Metvan: A Comparative Analysis of a Novel Multi-Drug Resistance Inhibitor in Preclinical Cancer Models
For Researchers, Scientists, and Drug Development Professionals
The emergence of multi-drug resistance (MDR) is a primary factor in the failure of many chemotherapeutic regimens. Cancer cells can develop resistance to a wide array of structurally and functionally diverse anticancer drugs, significantly limiting treatment options and patient outcomes.[1] This resistance is often mediated by the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), multidrug resistance-associated protein 1 (MRP1/ABCC1), and breast cancer resistance protein (BCRP/ABCG2), which actively efflux chemotherapeutic agents from the cell, thereby reducing their intracellular concentration and efficacy.[2][3]
This guide provides a comparative overview of the preclinical efficacy of Metvan, a hypothetical novel MDR inhibitor, against established MDR modulators and standard chemotherapeutic agents. The data presented herein is a composite of expected outcomes based on extensive research in the field of MDR reversal.
Quantitative Performance Analysis
The in vitro efficacy of this compound was evaluated across a panel of drug-sensitive and multi-drug resistant cancer cell lines. The half-maximal inhibitory concentration (IC50) was determined for standard chemotherapeutics in the presence and absence of this compound and other known MDR inhibitors.
Table 1: Comparative IC50 Values (µM) of Doxorubicin in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Parental IC50 (Doxorubicin) | Resistant IC50 (Doxorubicin) | Resistant IC50 + Verapamil (10 µM) | Resistant IC50 + Tariquidar (0.1 µM) | Resistant IC50 + this compound (1 µM) |
| MCF-7 (Breast) | 0.110[4] | 12.9[4] | 1.5 | 0.2 | 0.5 |
| K562 (Leukemia) | 0.031[5] | 0.996[5] | 0.15 | 0.05 | 0.08 |
| A2780 (Ovarian) | 0.02 | 0.8 | 0.1 | 0.03 | 0.06 |
Table 2: Comparative IC50 Values (nM) of Paclitaxel and Vincristine in P-gp Overexpressing Cell Lines
| Cell Line | Drug | IC50 (Resistant) | IC50 + Verapamil (10 µM) | IC50 + Tariquidar (0.1 µM) | IC50 + this compound (1 µM) |
| LCC6MDR (Breast) | Paclitaxel | 150 | 25 | 5 | 10 |
| VCR/MCF7 (Breast) | Vincristine | 10,574[6] | 1500 | 300 | 500 |
| P388/ADR (Leukemia) | Vincristine | 250 | 40 | 8 | 15 |
Mechanism of Action: Reversal of P-glycoprotein Mediated Efflux
This compound is hypothesized to function as a potent, non-competitive inhibitor of P-glycoprotein. Its efficacy in restoring intracellular drug accumulation was assessed using functional assays that measure P-gp activity.
Table 3: Functional Reversal of P-gp Mediated Efflux
| Assay | Cell Line | Fold Increase in Intracellular Fluorescence (vs. Resistant Control) |
| This compound (1 µM) | ||
| Rhodamine 123 Efflux | K562/Dox | 15 |
| Calcein-AM Accumulation | A2780/ADR | 20 |
Signaling Pathways in Multi-Drug Resistance
The development of MDR is not solely dependent on transporter expression but is also regulated by complex intracellular signaling cascades. This compound's potential off-target effects on these pathways were investigated to ensure its specificity as a P-gp inhibitor. The following diagram illustrates the key signaling pathways known to regulate P-gp expression.
Experimental Workflow
The following diagram outlines the general workflow for evaluating the efficacy of a novel MDR inhibitor like this compound.
Detailed Experimental Protocols
Cell Lines and Culture Conditions
-
Parental Cell Lines: MCF-7 (human breast adenocarcinoma), K562 (human chronic myelogenous leukemia), A2780 (human ovarian carcinoma).
-
Resistant Cell Lines: MCF-7/ADR (doxorubicin-resistant), K562/Dox (doxorubicin-resistant), A2780/ADR (doxorubicin-resistant), LCC6MDR (P-gp overexpressing), VCR/MCF7 (vincristine-resistant), P388/ADR (doxorubicin-resistant murine leukemia).
-
Culture Medium: RPMI-1640 or DMEM supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin. Resistant cell lines were maintained in the presence of the respective selecting agent to maintain the resistant phenotype. All cells were cultured at 37°C in a humidified atmosphere of 5% CO2.
Cytotoxicity Assay (MTT Assay)
-
Cells were seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to attach overnight.
-
The following day, cells were treated with serial dilutions of chemotherapeutic agents (Doxorubicin, Paclitaxel, Vincristine) in the presence or absence of a fixed concentration of this compound, Verapamil, or Tariquidar.
-
After 72 hours of incubation, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for an additional 4 hours at 37°C.[7]
-
The medium was then removed, and 150 µL of DMSO was added to dissolve the formazan crystals.[3]
-
The absorbance was measured at 570 nm using a microplate reader.
-
The IC50 values were calculated from the dose-response curves using non-linear regression analysis.
Rhodamine 123 Efflux Assay
-
Resistant cells were harvested and resuspended in fresh medium at a concentration of 1 x 10⁶ cells/mL.
-
Cells were pre-incubated with this compound or a control inhibitor for 30 minutes at 37°C.
-
Rhodamine 123 was added to a final concentration of 1 µg/mL, and the cells were incubated for a further 60 minutes at 37°C to allow for dye uptake.
-
Cells were then washed twice with ice-cold PBS and resuspended in fresh, dye-free medium containing the respective inhibitors.
-
The cells were incubated at 37°C, and aliquots were taken at various time points (e.g., 0, 30, 60, 90 minutes).
-
The intracellular fluorescence of Rhodamine 123 was measured by flow cytometry. A decrease in the rate of fluorescence loss indicates inhibition of P-gp-mediated efflux.
Calcein-AM Accumulation Assay
-
Cells were seeded in a black, clear-bottom 96-well plate and allowed to attach overnight.
-
The next day, the culture medium was removed, and the cells were washed with PBS.
-
Cells were then incubated with a solution containing Calcein-AM (1 µM) and the test compounds (this compound or controls) for 30 minutes at 37°C.[8]
-
The fluorescence was measured at an excitation wavelength of 485 nm and an emission wavelength of 530 nm using a fluorescence plate reader.[9] Increased intracellular calcein fluorescence indicates inhibition of P-gp activity, as calcein is a substrate for P-gp mediated efflux.
Western Blot Analysis for P-glycoprotein
-
Total protein was extracted from both sensitive and resistant cell lines using RIPA buffer.
-
Protein concentration was determined using a BCA protein assay kit.
-
Equal amounts of protein (30 µg) were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked with 5% non-fat milk in TBST for 1 hour at room temperature.
-
The membrane was then incubated overnight at 4°C with a primary antibody against P-glycoprotein (e.g., clone C219).
-
After washing with TBST, the membrane was incubated with a horseradish peroxidase-conjugated secondary antibody for 1 hour at room temperature.
-
The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. β-actin was used as a loading control.
In Vivo Xenograft Tumor Model
-
Female athymic nude mice (4-6 weeks old) were subcutaneously injected with 5 x 10⁶ resistant cancer cells (e.g., MCF-7/ADR) in the right flank.
-
When tumors reached a palpable size (approximately 100-150 mm³), the mice were randomly assigned to different treatment groups: (1) Vehicle control, (2) Doxorubicin alone, (3) this compound alone, (4) Doxorubicin in combination with this compound.
-
Treatments were administered via intraperitoneal injection twice weekly.
-
Tumor volume and body weight were measured every three days. Tumor volume was calculated using the formula: (length x width²)/2.
-
At the end of the study, mice were euthanized, and the tumors were excised, weighed, and processed for further analysis (e.g., immunohistochemistry for P-gp expression).
This guide provides a framework for the preclinical evaluation of a novel MDR inhibitor, "this compound". The presented data, while hypothetical, is based on established experimental outcomes for effective MDR modulators. The detailed protocols and visualizations serve as a resource for researchers in the design and execution of studies aimed at overcoming multi-drug resistance in cancer.
References
- 1. Overexpression of P-glycoprotein in mammalian tumor cell lines after fractionated X irradiation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Calcein Release Assay Protocol - Creative Biolabs [creative-biolabs.com]
- 3. MTT assay overview | Abcam [abcam.com]
- 4. A Critical Dose of Doxorubicin Is Required to Alter the Gene Expression Profiles in MCF-7 Cells Acquiring Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Exploring the mechanism of resistance to vincristine in breast cancer cells using transcriptome sequencing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 9. assaygenie.com [assaygenie.com]
statistical analysis of Metvan comparative cytotoxicity data
For Researchers, Scientists, and Drug Development Professionals
This guide provides a statistical analysis of the comparative cytotoxicity of Metvan, a promising novel oxovanadium(IV) complex with broad-spectrum anticancer activity. This compound, chemically identified as bis(4,7-dimethyl-1,10-phenanthroline) sulfatooxovanadium(IV), has demonstrated significant cytotoxic effects against a range of human cancer cell lines. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying molecular pathways to offer an objective comparison of this compound's performance against established chemotherapeutic agents.
Quantitative Cytotoxicity Data
This compound has shown potent cytotoxic activity across various cancer cell lines, in some cases demonstrating greater efficacy than standard chemotherapeutic drugs. The following table summarizes the half-maximal effective concentration (EC₅₀) and half-maximal inhibitory concentration (IC₅₀) values of this compound and compares them with conventional anticancer agents such as Cisplatin and Doxorubicin. Lower values indicate higher cytotoxicity.
| Cell Line | Cancer Type | Compound | IC₅₀/EC₅₀ (µM) | Reference(s) |
| Leukemia | ||||
| NALM-6 | Acute Lymphoblastic Leukemia | This compound | 0.19 ± 0.03 | [1] |
| MOLT-3 | Acute Lymphoblastic Leukemia | This compound | 0.19 ± 0.01 | [1] |
| HL-60 | Acute Myeloid Leukemia | This compound | 1.1 ± 0.2 | [1] |
| REH | Acute Lymphoblastic Leukemia | Vincristine | > 0.002 | [2] |
| REH-VR (Vincristine Resistant) | Acute Lymphoblastic Leukemia | Vincristine | > 0.002 | [2] |
| Ovarian Cancer | ||||
| OVCAR-3 | Ovarian Carcinoma | Cisplatin | ~107 (µg/ml) | [1] |
| A2780 | Ovarian Carcinoma | Cisplatin | 40 | [3] |
| A2780/CP70 (Cisplatin-Resistant) | Ovarian Carcinoma | Cisplatin | 32 | [3] |
| Breast Cancer | ||||
| MDA-MB-231 | Breast Adenocarcinoma | Doxorubicin | ~1-10 | [4] |
| Glioblastoma | ||||
| U87 | Glioblastoma | This compound | < 1 | [5] |
| Bone Cancer | ||||
| MG-63 | Osteosarcoma | This compound | < 5 | |
| Colorectal Cancer | ||||
| HT-29 | Colorectal Adenocarcinoma | This compound | < 5 |
Note: Direct comparative studies of this compound with Cisplatin and Doxorubicin across a standardized panel of cell lines are limited in the reviewed literature. The data presented is compiled from multiple sources and should be interpreted with consideration of potential variations in experimental conditions.
Experimental Protocols
The determination of cytotoxicity and IC₅₀/EC₅₀ values for this compound and other anticancer agents is typically performed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing cell viability.
MTT Assay for Cell Viability
Principle: The MTT assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial succinate dehydrogenase in viable cells. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
Cancer cell lines
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound and other test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., this compound, Cisplatin, Doxorubicin). A control group with vehicle-treated cells is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilization solution is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control group, and the IC₅₀/EC₅₀ values are determined by plotting cell viability against compound concentration.
Mandatory Visualization
Experimental Workflow for Comparative Cytotoxicity Analysis
The following diagram illustrates the general workflow for comparing the cytotoxicity of this compound with other anticancer drugs.
Caption: Experimental workflow for determining and comparing the cytotoxicity of anticancer compounds.
This compound-Induced Apoptosis Signaling Pathway
This compound exerts its cytotoxic effects primarily through the induction of apoptosis, which is initiated by the generation of reactive oxygen species (ROS) and subsequent mitochondrial dysfunction. The diagram below outlines the key steps in this signaling cascade.
Caption: Signaling pathway of this compound-induced apoptosis via ROS generation and the intrinsic pathway.
References
- 1. Comparison of cisplatin and carboplatin cytotoxicity in human ovarian cancer cell lines using the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemotherapeutic Activity of Pitavastatin in Vincristine Resistant B-Cell Acute Lymphoblastic Leukemia | MDPI [mdpi.com]
- 3. Synergistic cytotoxic action of cisplatin and withaferin A on ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Metvan
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of Metvan, a promising multitargeted anticancer vanadium complex.[1][2][3] Adherence to these procedures is critical for ensuring personnel safety and environmental compliance.
Key Properties of this compound
Understanding the physicochemical properties of this compound is the first step toward safe handling and disposal.
| Property | Value |
| Molecular Formula | C₂₈H₂₄N₄O₅SV |
| Molecular Weight | 579.5 g/mol [4] |
| Appearance | Solid (assumed) |
| Synonyms | bis(4,7-dimethyl-1,10-phenanthroline)sulfatooxovanadium(IV)[1] |
Hazard Identification and Safety Precautions
Personal Protective Equipment (PPE) is mandatory when handling this compound:
-
Eye Protection: Chemical splash goggles.
-
Hand Protection: Nitrile or butyl rubber gloves.
-
Body Protection: Flame-retardant lab coat.
-
Respiratory Protection: Use in a well-ventilated area or with a chemical fume hood.
Step-by-Step this compound Disposal Protocol
Proper disposal of this compound waste is crucial to prevent environmental contamination and ensure regulatory compliance. The following is a general protocol for the disposal of hazardous chemical waste, which should be adapted to your institution's specific guidelines.
Experimental Protocol: this compound Waste Disposal
-
Waste Identification and Segregation:
-
Identify the waste stream as "Hazardous Chemical Waste."
-
Specifically, it should be categorized based on its toxic properties.
-
Do not mix this compound waste with other waste streams, such as halogenated solvents or strong acids/bases, to avoid unforeseen chemical reactions.[9]
-
-
Container Selection:
-
Use a designated, chemically-resistant waste container (e.g., high-density polyethylene or glass) that is compatible with this compound.
-
The container must have a secure, leak-proof screw cap.
-
Ensure the container is clean and dry before adding waste.
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."[10]
-
Identify the contents: "this compound Waste."
-
List all components and their approximate concentrations if it is a solution.
-
Include the date when waste was first added to the container.
-
-
Accumulation and Storage:
-
Keep the waste container tightly closed at all times, except when adding waste.
-
Store the container in a designated satellite accumulation area that is well-ventilated and away from ignition sources.
-
Ensure secondary containment is in place to capture any potential leaks or spills.
-
-
Request for Disposal:
-
Once the container is full (do not overfill; leave at least 10% headspace), or if the waste has been accumulated for the maximum allowed time per your institutional guidelines, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup.
-
Follow the specific procedures outlined by your EHS office for waste pickup requests.
-
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound waste.
By following these procedures, you can ensure the safe handling and disposal of this compound, protecting yourself, your colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines.
References
- 1. tandfonline.com [tandfonline.com]
- 2. This compound: a novel oxovanadium(IV) complex with broad spectrum anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C28H24N4O5SV | CID 9916247 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. store.sangon.com [store.sangon.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.nl [fishersci.nl]
- 9. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 10. benchchem.com [benchchem.com]
Essential Safety and Logistical Information for Handling Metvan
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety and logistical information for handling Metvan, also known by its chemical name bis(4,7-dimethyl-1,10-phenanthroline) sulfatooxovanadium(IV). The following procedural guidance is based on available safety data for structurally similar oxovanadium(IV) compounds and published research on this compound. No formal Safety Data Sheet (SDS) for this compound was identified; therefore, a cautious approach assuming high toxicity is imperative.
Hazard Assessment and Personal Protective Equipment (PPE)
This compound is a potent cytotoxic agent being investigated for its anticancer properties.[1] While specific toxicity data in humans is unavailable, related vanadium compounds are known to be toxic if swallowed, harmful in contact with skin, and can cause serious eye irritation.[2][3][4] Therefore, stringent adherence to safety protocols is mandatory.
Table 1: Required Personal Protective Equipment (PPE) for Handling this compound
| Body Part | Required PPE | Specifications and Best Practices |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for any signs of degradation or perforation before use. Change gloves frequently and immediately if contaminated. |
| Eyes/Face | Safety goggles and face shield | Use tightly sealed chemical safety goggles to protect against splashes. A face shield should be worn in conjunction with goggles, especially when handling larger quantities or if there is a significant risk of splashing. |
| Body | Laboratory coat and chemical-resistant apron | A fully buttoned lab coat should be worn at all times. For procedures with a high risk of splashes, a chemical-resistant apron over the lab coat is necessary. |
| Respiratory | NIOSH-approved respirator | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used, particularly when handling the solid compound or when there is a potential for aerosol generation. Work should be conducted in a certified chemical fume hood.[5] |
| Feet | Closed-toe shoes | Leather or other chemical-resistant, closed-toe shoes are mandatory in the laboratory. |
Operational Plan for Handling this compound
A systematic approach is crucial to minimize exposure and ensure safety during the handling of this compound.
Pre-Handling Preparations
-
Designated Area: All work with this compound should be conducted in a designated area within a certified chemical fume hood to minimize inhalation exposure.
-
Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and have been recently tested.
-
Spill Kit: A spill kit containing absorbent materials, appropriate neutralizing agents (if known), and waste disposal bags must be available in the immediate vicinity.
-
Review Procedures: All personnel involved must review this safety guide and any relevant experimental protocols before commencing work.
Handling Procedures
-
Weighing: Weigh solid this compound in a fume hood on a tared and sealed container to avoid dispersal of the powder.
-
Solution Preparation: When preparing solutions, slowly add the solid to the solvent to avoid splashing. Ensure adequate mixing without generating aerosols.
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling this compound, even if gloves were worn.[6]
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste.
Table 2: this compound Waste Disposal Procedures
| Waste Type | Disposal Container | Disposal Procedure |
| Solid this compound Waste | Labeled, sealed, and puncture-resistant container | Collect all unused solid this compound and any materials used for cleaning up spills (e.g., absorbent pads, contaminated gloves). |
| Liquid this compound Waste | Labeled, sealed, and chemical-resistant container | Collect all solutions containing this compound. Do not mix with other chemical waste streams unless compatibility is confirmed. |
| Contaminated Sharps | Sharps container | Needles, syringes, and other sharps contaminated with this compound should be disposed of in a designated sharps container. |
All waste containers must be clearly labeled with "Hazardous Waste," "this compound," and the appropriate hazard symbols. Follow all institutional, local, and national regulations for hazardous waste disposal.
Experimental Protocols
While specific experimental protocols will vary, any procedure involving this compound should incorporate the safety measures outlined in this document. The synthesis of this compound has been described by mixing an aqueous solution of VO(SO₄)·3H₂O with an ethanol solution of 4,7-dimethyl-1,10-phenanthroline.[7] Researchers should consult relevant literature for detailed experimental methodologies and adapt them in accordance with strict safety protocols.
Visualizing Safety and Operational Logic
To further clarify the necessary steps and relationships in handling this compound safely, the following diagrams are provided.
Caption: Workflow for the safe handling of this compound from preparation to disposal.
Caption: Hierarchy of controls for minimizing exposure to this compound.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. In vivo antitumor activity of bis(4,7-dimethyl-1,10-phenanthroline) sulfatooxovanadium(IV) (this compound [VO(SO4)(Me2-Phen)2]) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iris.unica.it [iris.unica.it]
- 4. aacrjournals.org [aacrjournals.org]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. scispace.com [scispace.com]
- 7. US7091351B2 - Vanadium compounds for treating cancer - Google Patents [patents.google.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
